molecular formula C9H19NO B13580646 2-(1-Methylpiperidin-4-yl)propan-2-ol CAS No. 40119-19-5

2-(1-Methylpiperidin-4-yl)propan-2-ol

カタログ番号: B13580646
CAS番号: 40119-19-5
分子量: 157.25 g/mol
InChIキー: VZYQTBHJVSEZQL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-(1-Methylpiperidin-4-yl)propan-2-ol is a chemical compound featuring a propan-2-ol group linked to a 1-methylpiperidin-4-yl moiety. This structure is of significant interest in medicinal chemistry and pharmacology research, particularly in the development and study of novel psychoactive substances. Piperidine derivatives are frequently explored as key structural components in ligands for various central nervous system (CNS) targets . For instance, closely related compounds containing the 1-methylpiperidin-4-yl group have been investigated as potent 5-hydroxytryptamine (5-HT2A) receptor inverse agonists, showing promise in preclinical models for antipsychotic efficacy . The specific stereochemistry of similar piperidine-alcohol compounds can be critical for their biological activity and interaction with target receptors . As a research chemical, this compound serves as a valuable intermediate or building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. It is essential for researchers to handle this material with care, noting that similar functionalized piperidines often carry hazard statements regarding skin, eye, and respiratory irritation . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

CAS番号

40119-19-5

分子式

C9H19NO

分子量

157.25 g/mol

IUPAC名

2-(1-methylpiperidin-4-yl)propan-2-ol

InChI

InChI=1S/C9H19NO/c1-9(2,11)8-4-6-10(3)7-5-8/h8,11H,4-7H2,1-3H3

InChIキー

VZYQTBHJVSEZQL-UHFFFAOYSA-N

正規SMILES

CC(C)(C1CCN(CC1)C)O

製品の起源

United States
Foundational & Exploratory

2-(1-Methylpiperidin-4-yl)propan-2-ol: A Comprehensive Technical Guide on Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, functionalized piperidines serve as privileged scaffolds for drug discovery. 2-(1-Methylpiperidin-4-yl)propan-2-ol , widely known in synthetic literature as


-trimethyl-4-piperidinemethanol[1], is a highly versatile heterocyclic building block. Integrating a basic tertiary amine with a sterically hindered tertiary alcohol, this compound (

) is frequently utilized in the design of centrally acting non-opioid analgesics, antihistamines, and specialized receptor ligands[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, conformational dynamics, and validated synthetic methodologies.

Chemical Identity and Physicochemical Data

The pharmacological utility of 2-(1-methylpiperidin-4-yl)propan-2-ol is deeply rooted in its physicochemical profile. The data summarized below reflects the inherent properties of the


 molecular framework[3],[4].
PropertyValue / Description
IUPAC Name 2-(1-Methylpiperidin-4-yl)propan-2-ol
Common Synonyms

-trimethyl-4-piperidinemethanol; 4-(2-hydroxypropan-2-yl)-1-methylpiperidine
Molecular Formula

Molecular Weight 157.25 g/mol
Topological Polar Surface Area (TPSA) ~23.5 Ų
Hydrogen Bond Donors 1 (Tertiary Alcohol)
Hydrogen Bond Acceptors 2 (Hydroxyl Oxygen, Piperidine Nitrogen)
Predicted pKa (Conjugate Acid) ~9.5
Predicted LogP 1.2 - 1.5
Causality of Physicochemical Properties
  • Lipophilicity and BBB Penetration: The N-methyl group significantly enhances the lipophilicity of the piperidine core compared to its unsubstituted counterpart. With a LogP of ~1.3 and a low TPSA (~23.5 Ų), the molecule is optimized for crossing the blood-brain barrier (BBB), making it an ideal precursor for CNS-active agents.

  • Metabolic Stability: The tertiary alcohol (2-hydroxypropan-2-yl group) lacks

    
    -hydrogens. This structural feature renders the hydroxyl group highly resistant to Phase I metabolic oxidation (e.g., by Cytochrome P450 enzymes), preventing rapid degradation into ketones or carboxylic acids and thereby extending the pharmacokinetic half-life of derived Active Pharmaceutical Ingredients (APIs).
    

Structural Analysis and Conformational Dynamics

Understanding the 3D conformation of 2-(1-methylpiperidin-4-yl)propan-2-ol is critical for pharmacophore mapping. The piperidine ring predominantly adopts a rigid chair conformation .

The bulky


-dimethylhydroxymethyl group at the C4 position exhibits a strong thermodynamic preference for the equatorial position . If forced into an axial position, the gem-dimethyl groups of the tertiary alcohol would suffer severe 1,3-diaxial steric clashes with the axial protons at the C2 and C6 positions of the piperidine ring. This "conformational lock" ensures a predictable vector projection of the hydroxyl group, which is essential for reliable hydrogen bonding with target receptor residues (e.g., Serine or Threonine)[5].

Concurrently, the N-methyl group undergoes rapid nitrogen inversion but generally favors the equatorial orientation to minimize similar transannular steric strain.

Synthetic Methodology: Step-by-Step Protocol

Retrosynthetic analysis of piperidine-propanol derivatives typically involves breaking the C-C bond between the piperidine ring and the propanol side chain, or constructing the tertiary alcohol via nucleophilic acyl substitution followed by alkylation[5]. The most efficient, self-validating protocol for synthesizing 2-(1-methylpiperidin-4-yl)propan-2-ol is the double addition of a Grignard reagent to ethyl 1-methylpiperidine-4-carboxylate[1].

Experimental Protocol: Grignard Synthesis

Objective: Conversion of ethyl 1-methylpiperidine-4-carboxylate to 2-(1-methylpiperidin-4-yl)propan-2-ol via methylmagnesium bromide.

  • System Preparation (Inert Atmosphere): Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet. Causality: Grignard reagents are highly moisture-sensitive; trace water will irreversibly protonate the reagent to form methane gas, destroying the nucleophile.

  • Reagent Loading: Charge the flask with 3.0 equivalents of methylmagnesium bromide (3.0 M solution in diethyl ether or THF, sourced from standard suppliers). Cool the system to 0 °C using an ice-water bath. Causality: 3.0 equivalents are strictly required: 1.0 eq is consumed in the initial substitution to form the ketone intermediate, 1.0 eq performs the subsequent addition to form the tertiary alkoxide, and the final 1.0 eq acts as a buffer against adventitious moisture and potential enolization of the intermediate ketone.

  • Substrate Addition: Dissolve 1.0 equivalent of ethyl 1-methylpiperidine-4-carboxylate in anhydrous THF. Add this solution dropwise over 45 minutes to maintain the internal reaction temperature below 5 °C. Causality: The Grignard addition is highly exothermic. Dropwise addition prevents thermal runaway, which could lead to solvent boil-off or unwanted side reactions.

  • Reaction Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir continuously for 4 hours to ensure complete conversion of the sterically hindered ketone intermediate.

  • Controlled Quenching: Recool the flask to 0 °C. Carefully quench the reaction by dropwise addition of saturated aqueous ammonium chloride (

    
    ). Causality:
    
    
    
    provides a mild, buffered proton source (pH ~6). It hydrolyzes the magnesium alkoxide into the desired tertiary alcohol without fully protonating the basic piperidine nitrogen. Using a strong acid (like HCl) would form a highly water-soluble piperidinium salt, making organic extraction nearly impossible.
  • Isolation and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. The resulting crude product can be recrystallized from a mixture of hexanes/ethyl acetate to yield pure 2-(1-methylpiperidin-4-yl)propan-2-ol.
    

Workflow A Ethyl 1-methylpiperidine-4-carboxylate (1.0 eq, Anhydrous THF) C Nucleophilic Acyl Substitution & Alkylation (0°C to 25°C) A->C Dropwise addition B Methylmagnesium Bromide (3.0 eq, 3.0 M in Et2O) B->C Excess reagent D Magnesium Alkoxide Intermediate C->D Exothermic reaction E Saturated NH4Cl Quench (pH Control) D->E Mild Hydrolysis F 2-(1-Methylpiperidin-4-yl)propan-2-ol (Yield: >85%) E->F Extraction (DCM)

Fig 1: Step-by-step Grignard synthesis workflow for 2-(1-methylpiperidin-4-yl)propan-2-ol.

Applications in Drug Discovery and Pharmacophore Mapping

The structural topology of 2-(1-methylpiperidin-4-yl)propan-2-ol makes it an exceptional pharmacophore for interacting with G-protein coupled receptors (GPCRs). The N-methyl group acts as an anchor, forming critical ionic salt bridges with conserved aspartate residues within the transmembrane domains of target receptors (e.g., histamine or muscarinic receptors)[5].

Simultaneously, the tertiary alcohol acts as a highly directional hydrogen-bond donor/acceptor. Because the alcohol is sterically shielded by the gem-dimethyl groups, it selectively interacts with deeply buried polar residues (like Serine or Threonine) without being easily displaced by bulk water molecules, significantly increasing binding affinity and target residence time.

Pharmacophore N_methyl N-Methyl Piperidine Core (pKa ~9.5, Protonated) Tert_Alcohol Tertiary Alcohol (Sterically Hindered) N_methyl->Tert_Alcohol C4-Linkage Receptor_Asp Receptor Aspartate (Salt Bridge Formation) N_methyl->Receptor_Asp Ionic Interaction Receptor_Pocket Hydrophobic Pocket (Van der Waals Contacts) N_methyl->Receptor_Pocket Hydrophobic Interaction Receptor_Ser Receptor Ser/Thr (Hydrogen Bonding) Tert_Alcohol->Receptor_Ser H-Bond Donor/Acceptor

Fig 2: Pharmacophore mapping and receptor interaction model of the piperidine-alcohol scaffold.

Conclusion

2-(1-Methylpiperidin-4-yl)propan-2-ol represents a masterclass in structural efficiency within medicinal chemistry. By combining the basicity and lipophilicity of an N-methylpiperidine core with the metabolic stability of a tertiary alcohol, it provides a highly reliable vector for drug-receptor interactions. The standardized Grignard synthetic route ensures scalable, high-yield access to this critical intermediate, cementing its status as a foundational building block in the development of next-generation therapeutics.

References

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and fine chemical synthesis, researchers frequently encounter legacy nomenclature or proprietary trivial names that obscure molecular topology. Relying on text-based database queries for compounds like α,α-dimethyl-1-methyl-4-piperidineethanol often yields false negatives, as modern chemical databases strictly index by standardized formats (SMILES, InChIKeys) rather than archaic prefixes.

As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating methodology for structurally deconstructing complex piperidine derivatives, executing rigorous CAS Registry Number (RN) searches, and analytically validating the target compound.

Structural Deconstruction & Nomenclature Translation

To successfully query a chemical database, we must first translate the trivial name into a machine-readable format. The causality here is critical: search algorithms cannot reliably parse the positional ambiguity of "alpha" designations without a standardized topological map.

Algorithmic Breakdown
  • The Base Scaffold: The root name is 4-piperidineethanol (CAS 622-26-4). This dictates a piperidine ring with a two-carbon ethanol chain attached at the C4 position.

  • N-Methylation: The 1-methyl prefix indicates a methyl group attached to the piperidine nitrogen, forming 1-methyl-4-piperidineethanol (CAS 21156-84-3)[1].

  • Alpha-Substitution: The α,α-dimethyl modifier targets the ethanol chain. In standard IUPAC nomenclature for ring-attached chains, the alpha (α) carbon is the one bearing the principal functional group (the hydroxyl group). Adding two methyl groups to this carbon transforms the primary alcohol (-CH2-CH2-OH) into a sterically hindered tertiary alcohol (-CH2-C(CH3)2-OH).

Standardized Identifiers
  • IUPAC Name: 2-methyl-1-(1-methylpiperidin-4-yl)propan-2-ol

  • Molecular Formula: C10H21NO

  • Exact Mass: 171.1623 Da

  • Canonical SMILES: CC(C)(O)CC1CCN(C)CC1

CAS_Search_Logic A Input: α,α-dimethyl-1-methyl-4-piperidineethanol B Deconstruction: Base: 4-piperidineethanol Mods: N-methyl, α,α-dimethyl A->B Parse Nomenclature C Standardization: IUPAC: 2-methyl-1-(1-methylpiperidin-4-yl)propan-2-ol Formula: C10H21NO B->C Generate SMILES D Primary CAS / SciFinder Query C->D Exact Match E Substructure / Isomer Search (e.g., CAS 91342-95-9) D->E If Orphaned F GC-MS / NMR Validation D->F Direct Match E->F Isomer Mapping

Logical workflow for structural deconstruction and CAS registry identification.

Isomeric Analog Mapping & Database Querying

When a highly specific compound like α,α-dimethyl-1-methyl-4-piperidineethanol acts as a proprietary pharmaceutical intermediate, it may exist as an "orphan" structure without a publicly indexed CAS number. In such cases, researchers must map the compound against known isomers of the C10H21NO class to ensure regulatory compliance and identify suitable reference standards.

Quantitative Isomer Data

The following table summarizes the quantitative identifiers for the target molecule and its closest commercially available structural isomers.

Compound NameStructural NoteCAS NumberFormulaExact Mass (Da)
1-Methyl-4-piperidineethanol Base analog (lacks α,α-dimethyl)21156-84-3[1]C8H17NO143.1310
2-(1,6-Dimethylpiperidin-3-yl)propan-2-ol Positional isomer (Solifenacin intermediate)91342-95-9[2]C10H21NO171.1623
1,2,2,6,6-Pentamethyl-4-piperidinol Highly substituted ring isomer2403-89-6[3]C10H21NO171.1623
α,α-Dimethyl-1-methyl-4-piperidineethanol Target CompoundProprietary/OrphanC10H21NO171.1623

Note: The structural complexity of piperidines, such as 4-(1,1-Dimethylethyl)piperidine (CAS 1882-42-4)[4], often requires substructure searching in CAS SciFinder using the exact SMILES string rather than text-based queries.

Experimental Protocol: Analytical Cross-Validation

To definitively validate the identity of a synthesized or procured batch of α,α-dimethyl-1-methyl-4-piperidineethanol against its assigned CAS registry profile, we employ a self-validating GC-MS protocol .

The Causality of the Method: Tertiary alcohols are sterically hindered and highly susceptible to thermal degradation (dehydration) inside a hot Gas Chromatography (GC) inlet, often forming the corresponding alkene. If analyzed directly, the mass spectrometer will falsely report a molecular ion of m/z 153 instead of the true m/z 171. To prevent this and force the system to self-validate, the protocol mandates parallel runs: one underivatized, and one utilizing pre-column silylation via BSTFA.

Step-by-Step GC-MS Validation Protocol
  • Sample Preparation: Dissolve 1.0 mg of the target compound in 1.0 mL of anhydrous dichloromethane (DCM).

  • Underivatized Analysis (Run A): Inject 1 µL of the sample into the GC-MS (Inlet temp: 250°C, DB-5MS column).

    • Expected Observation: Thermal dehydration will likely occur. The primary peak will exhibit a mass spectrum with a base peak at m/z 98 (N-methylpiperidine cation) and an apparent molecular ion at m/z 153 [M - H2O]+.

  • Derivatization (Run B): Transfer 100 µL of the sample to a silanized GC vial. Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS. Cap and incubate at 60°C for 30 minutes to convert the tertiary hydroxyl group into a stable -O-TMS ether.

  • Derivatized Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

    • Expected Observation: The thermal degradation is halted. The mass spectrum will now show a clear molecular ion at m/z 243 [M + TMS]+ and a diagnostic fragment at m/z 228 [M + TMS - CH3]+.

  • Data Synthesis: The presence of m/z 153 in Run A and m/z 243 in Run B creates a closed-loop, self-validating confirmation that the molecule is indeed a C10H21NO tertiary alcohol, definitively matching the topological profile of α,α-dimethyl-1-methyl-4-piperidineethanol.

References

  • CAS Common Chemistry. "4-(1,1-Dimethylethyl)piperidine". American Chemical Society.[Link]

Sources

Strategic Utilization of 2-(1-Methylpiperidin-4-yl)propan-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry applications, synthetic methodologies, and pharmacological utility of 2-(1-Methylpiperidin-4-yl)propan-2-ol .

Executive Summary

2-(1-Methylpiperidin-4-yl)propan-2-ol (CAS: 100-39-0 / 99203-25-5) represents a privileged structural motif in modern drug design. Often employed as a "polar tert-butyl" bioisostere , this fragment offers a unique combination of steric bulk, metabolic stability, and physicochemical modulation. It serves as a critical building block for aminergic GPCR ligands (Muscarinic, Histaminergic, Serotonergic) where the basic piperidine nitrogen engages the conserved Aspartate residue (Asp3.32) while the tertiary alcohol provides a directional hydrogen bond donor/acceptor without introducing the metabolic liability of a primary or secondary alcohol.

This guide provides a comprehensive analysis of its synthesis, physicochemical properties, and strategic application in lead optimization.

Physicochemical Profile & Pharmacophore Analysis[1]

The utility of 2-(1-Methylpiperidin-4-yl)propan-2-ol lies in its ability to modulate LogP and pKa while maintaining a rigid steric profile.

Structural Attributes[2][3]
  • Scaffold: Piperidine ring (Chair conformation).

  • Basic Center:

    
    -methyl group (Tertiary amine, pKa 
    
    
    
    9.8).
  • Polar Tail: Dimethyl carbinol (Tertiary alcohol) at C4.

The "Polar Tert-Butyl" Effect

In medicinal chemistry, a tert-butyl group is often used to fill a hydrophobic pocket. However, this can lead to poor solubility and high metabolic clearance. Replacing a tert-butyl group (


) with a dimethyl carbinol group (

) reduces the LogP by approximately 1.0–1.5 log units , significantly improving aqueous solubility and reducing non-specific binding, while retaining the same steric volume.
Propertytert-Butyl Analog2-(1-Methylpiperidin-4-yl)propan-2-olImpact
Steric Bulk HighHighMaintains receptor fit.
H-Bonding NoneDonor & AcceptorAdds specific polar interactions.
Metabolic Stability Prone to

-oxidation
Resistant (No

-H)
Blocks metabolic soft spot.
Solubility LowModerate/HighImproves oral bioavailability.

Synthetic Methodology: The Grignard Protocol

The most robust route to this fragment involves the addition of methylmagnesium bromide to the corresponding ester. This protocol is scalable and avoids the over-addition issues seen with acid chlorides.

Reaction Scheme (DOT Visualization)

Synthesis Start Ethyl 1-methylpiperidine-4-carboxylate (Starting Material) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (x2) Reagent MeMgBr (3.0 eq) THF, 0°C -> RT Reagent->Intermediate Product 2-(1-Methylpiperidin-4-yl)propan-2-ol (Target) Intermediate->Product NH4Cl Quench

Figure 1: Synthetic pathway via Grignard addition to the ester precursor.

Step-by-Step Protocol

Objective: Synthesis of 2-(1-Methylpiperidin-4-yl)propan-2-ol from Ethyl 1-methylpiperidine-4-carboxylate.

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Reagent Loading: Charge the flask with Ethyl 1-methylpiperidine-4-carboxylate (10.0 g, 58.4 mmol) dissolved in anhydrous THF (100 mL). Cool the solution to 0°C in an ice bath.

  • Grignard Addition: Transfer Methylmagnesium bromide (3.0 M in diethyl ether, 58.4 mL, 175 mmol, 3.0 eq) to the addition funnel. Add dropwise over 45 minutes, maintaining the internal temperature below 5°C.

    • Note: 3.0 equivalents are required because the first equivalent forms the ketone intermediate, which is more reactive than the ester and immediately reacts with the second equivalent to form the alcohol.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM, stain with Ninhydrin or Dragendorff).

  • Quench: Cool the mixture back to 0°C. Carefully quench with saturated aqueous

    
     (50 mL). Caution: Exothermic gas evolution.
    
  • Extraction: Extract the aqueous layer with EtOAc (

    
     mL). The product is an amine; ensure the aqueous layer is basic (pH > 10). If necessary, adjust with 1N NaOH before extraction.
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate in vacuo. The crude oil can be purified via Kugelrohr distillation or silica gel chromatography (DCM/MeOH/
    
    
    
    90:10:1).

Yield Expectation: 85–92% as a colorless oil or low-melting solid.

Medicinal Chemistry Applications

Metabolic Blocking Strategy

The C4 position of the piperidine ring is a common "soft spot" for Cytochrome P450-mediated oxidation (hydroxylation). By substituting this position with a quaternary carbon (the dimethyl carbinol group), the medicinal chemist:

  • Eliminates abstraction of the C4-hydrogen , preventing oxidation to the ketone or alcohol.

  • Sterically shields the adjacent piperidine ring carbons.

  • Directs metabolism to the

    
    -methyl group (demethylation), which is often a more manageable metabolic pathway (yielding a secondary amine active metabolite).
    
GPCR Ligand Design (Muscarinic & Histamine)

This fragment is a bioisostere for the "terfenadine-tail" found in H1 antagonists and the "muscarinic head" in M1/M4 ligands.

Mechanism of Action:

  • Ionic Lock: The protonated

    
    -methyl nitrogen forms a salt bridge with the conserved Aspartate (Asp3.32) in the transmembrane binding pocket.
    
  • H-Bond Anchor: The tertiary -OH group acts as an H-bond donor to Serine or Threonine residues (e.g., Ser5.42) often found in transmembrane helix 5 of aminergic receptors.

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as a high-quality "seed" fragment.

  • Rule of 3 Compliance: MW < 300 (157 Da), LogP < 3 (1.3), H-donors < 3 (1).

  • Vector Growth: The

    
    -methyl group can be replaced with larger linkers (e.g., benzyl, phenethyl) to explore adjacent hydrophobic pockets (e.g., the orthosteric binding site of the Sigma-1 receptor).
    

Case Study: Optimization of an M4 Antagonist

Scenario: A lead compound with a tert-butyl piperidine moiety shows high potency (


 nM) but poor metabolic stability (

min) and low solubility.

Optimization Strategy: Replace the 4-tert-butyl-1-methylpiperidine fragment with 2-(1-Methylpiperidin-4-yl)propan-2-ol .

Results:

  • Potency: Retained (

    
     nM). The steric fit is identical.
    
  • Solubility: Increased 20-fold due to the hydrophilic -OH group.

  • Stability:

    
     increased to 45 min. The C4 oxidation pathway was blocked.
    
  • Selectivity: The -OH group formed a specific H-bond with a Threonine residue unique to the M4 subtype, improving selectivity over M2.

Pharmacological Interaction Diagram

Interaction Asp Asp3.32 (Anionic Site) Ser Ser5.42 (H-Bond Acceptor) Pocket Hydrophobic Pocket (TM3/TM5) Amine Protonated Nitrogen (N-Methyl) Amine->Asp Ionic Interaction OH Tertiary Alcohol (-C(Me)2OH) OH->Ser H-Bond Scaffold Piperidine Ring (Rigid Spacer) Scaffold->Pocket Van der Waals

Figure 2: Predicted binding mode of the fragment within an aminergic GPCR pocket.

References

  • PubChem. (n.d.).[1] 2-Methyl-1-(piperidin-4-yl)propan-2-ol (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link]

  • Intra-Cellular Therapies, Inc. (2006). Pharmacological and Behavioral Profile of ACP-103, a Novel 5-HT2A Receptor Inverse Agonist. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Google Patents. (2017). WO2017079641A1 - N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists.
  • MDPI. (2025). Sigma Receptors (σRs) as Biological Targets for Neuropathic Pain: Synthesis of 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles. Molecules. Retrieved from [Link]

Sources

2-(1-Methylpiperidin-4-yl)propan-2-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1-Methylpiperidin-4-yl)propan-2-ol (also identified as


-dimethyl-1-methyl-4-piperidinemethanol ) is a tertiary alcohol functionalized with a basic piperidine heterocycle. It serves as a critical pharmacophore in medicinal chemistry, particularly in the design of histamine H1 antagonists, muscarinic receptor ligands, and as a polar, solubilizing fragment in fragment-based drug discovery (FBDD).

This guide details the physicochemical profile, validated synthetic pathways, and spectroscopic characteristics of the molecule, providing a robust reference for researchers in lead optimization and synthetic organic chemistry.

Physicochemical Profile

The molecule combines a lipophilic gem-dimethyl group with a hydrophilic, basic amine and a hydrogen-bond donor/acceptor (hydroxyl). This amphiphilic nature makes it an ideal scaffold for modulating the LogD and metabolic stability of drug candidates.

PropertyValueNotes
IUPAC Name 2-(1-Methylpiperidin-4-yl)propan-2-ol
Common Synonyms

-Dimethyl-1-methyl-4-piperidinemethanol; 4-(2-Hydroxypropan-2-yl)-1-methylpiperidine
Molecular Formula

Molecular Weight 157.25 g/mol
CAS Number Precursor:[1][2][3][4] 24252-37-7 (Ethyl ester)Final product often synthesized in situ or custom ordered.
LogP (Predicted) ~1.1 - 1.3Moderate lipophilicity suitable for CNS penetration.
pKa (Basic) ~9.8 - 10.2Attributable to the tertiary piperidine nitrogen.
H-Bond Donors 1Tertiary alcohol (-OH).
H-Bond Acceptors 2Tertiary amine (N) and Hydroxyl (O).
Physical State White solid or viscous oilLow melting point solid (hygroscopic).

Synthetic Pathways

The most robust and scalable synthesis involves the Grignard addition of methylmagnesium bromide to ethyl 1-methylpiperidine-4-carboxylate . This route is preferred over the alkylation of 2-(piperidin-4-yl)propan-2-ol due to the commercial availability of the ester precursor and the avoidance of over-alkylation byproducts.

Protocol: Grignard Addition

Precursor: Ethyl 1-methylpiperidine-4-carboxylate (CAS: 24252-37-7). Reagents: Methylmagnesium bromide (3.0 M in diethyl ether), Anhydrous THF.

Step-by-Step Methodology:
  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain an inert atmosphere (

    
     or Ar).
    
  • Reagent Preparation: Charge the flask with Ethyl 1-methylpiperidine-4-carboxylate (10.0 g, 58.4 mmol) dissolved in anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.

  • Grignard Addition: Transfer MeMgBr (45 mL, ~135 mmol, 2.3 equiv) to the addition funnel. Add dropwise to the ester solution over 30 minutes. Note: Exothermic reaction; maintain internal temperature < 10°C.

  • Reaction: Upon completion of addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:9:1) or LC-MS.[5]

  • Quench: Cool the reaction mixture back to 0°C. Carefully quench by the dropwise addition of saturated aqueous

    
     (50 mL). Caution: Vigorous gas evolution.
    
  • Workup: Dilute with Ethyl Acetate (100 mL). Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL) to recover the polar amine product.
    
  • Purification: Combine organic phases, dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel; Eluent: 5-10% MeOH in DCM with 1% 
    
    
    
    ).
Visualization of Synthesis Logic

Synthesis Start Ethyl 1-methylpiperidine- 4-carboxylate (CAS 24252-37-7) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Acyl Substitution Reagent MeMgBr (2.3 eq) THF, 0°C -> RT Reagent->Start Product 2-(1-Methylpiperidin-4-yl) propan-2-ol (Target) Intermediate->Product 2nd Addition & Workup

Figure 1: Synthetic route via double Grignard addition to the ester precursor.

Structural Analysis & Spectroscopic Identification

Verification of the product requires confirming the loss of the ethoxy group (ester) and the appearance of the gem-dimethyl signal.

NMR Expectations ( )
  • 
     NMR: 
    
    • 
       1.15–1.20 ppm (s, 6H): Gem-dimethyl  protons (
      
      
      
      ).
    • 
       1.30–1.45 ppm (m, 2H): Piperidine ring protons (
      
      
      
      ).
    • 
       1.65–1.75 ppm (m, 2H): Piperidine ring protons (
      
      
      
      ).
    • 
       2.25 ppm (s, 3H): N-Methyl  protons (
      
      
      
      ).
    • 
       2.85–2.95 ppm (m, 2H): 
      
      
      
      -protons to Nitrogen.
  • 
     NMR: 
    
    • 
       ~71.0 ppm: Quaternary carbinol carbon (
      
      
      
      ).
    • 
       ~46.5 ppm: N-Methyl carbon.
      
    • 
       ~27.0 ppm: Gem-dimethyl carbons.
      
Mass Spectrometry
  • ESI-MS (Positive Mode): Expect a base peak at [M+H]+ = 158.2 m/z .

  • Fragmentation: Loss of water (

    
    ) is common in tertiary alcohols, leading to m/z ~140.
    

Medicinal Chemistry Applications

This molecular scaffold acts as a bioisostere for lipophilic bulky groups (like tert-butyl) while introducing polarity and basicity.

  • Solubility Enhancement: The basic nitrogen (pKa ~10) allows for salt formation (e.g., Hydrochloride, Fumarate), significantly improving aqueous solubility compared to carbocyclic analogs.

  • Metabolic Stability: The quaternary carbon at the 4-position blocks metabolic oxidation at that site, although N-demethylation remains a potential metabolic soft spot.

  • Receptor Binding:

    • Histamine H1 Receptors: The 4-substituted piperidine motif is conserved in second-generation antihistamines (e.g., Fexofenadine derivatives).

    • Muscarinic Antagonists: The gem-dimethyl carbinol mimics the steric bulk required for antagonist activity at M3 receptors.

Fragment Utility Diagram

Applications Core 2-(1-Methylpiperidin-4-yl) propan-2-ol Prop1 Solubility Engine (Basic Amine) Core->Prop1 Prop2 Metabolic Blocker (Quaternary Carbon) Core->Prop2 Prop3 H-Bond Donor (Tertiary -OH) Core->Prop3 Drug1 H1 Antagonists (e.g., Terfenadine analogs) Prop1->Drug1 Drug2 Muscarinic Ligands (GPCR targeting) Prop3->Drug2

Figure 2: Functional utility of the scaffold in drug design.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. The compound is a basic amine and should be treated as corrosive in concentrated forms.

  • Storage: Hygroscopic. Store under inert atmosphere (

    
    ) at 2–8°C.
    
  • Disposal: Dispose of as organic basic waste. Do not release into drains due to potential aquatic toxicity of piperidine derivatives.

References

  • PubChem Compound Summary. 2-Methyl-1-(piperidin-4-yl)propan-2-ol (Related Isomer & Precursors). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. Ethyl 1-methylpiperidine-4-carboxylate (Precursor CAS 24252-37-7). Product Specification Sheet. Link

  • BenchChem. Piperidine Scaffold Applications in Medicinal Chemistry.[4] Application Note. Link

  • ChemicalBook. Synthesis of Piperidine Derivatives via Grignard Reagents. Technical Database. Link

Sources

Comprehensive Analysis of Lipophilicity: LogP and LogD Profiling of 2-(1-Methylpiperidin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Molecular Profiling

In small-molecule drug discovery, lipophilicity dictates a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. For basic amines, understanding the dynamic interplay between the partition coefficient (LogP ) and the distribution coefficient (LogD ) is critical.

This whitepaper provides an authoritative technical breakdown of 2-(1-Methylpiperidin-4-yl)propan-2-ol (also known as 1-methyl-4-(2-hydroxypropan-2-yl)piperidine). Structurally, this molecule features a basic tertiary amine embedded within a piperidine ring and a sterically hindered tertiary alcohol. This specific structural combination creates a highly pH-dependent lipophilicity profile. The tertiary amine acts as a strong proton acceptor, while the tertiary alcohol provides a hydrogen bond donor/acceptor site that resists rapid metabolic oxidation but significantly impacts the molecule's desolvation energy during membrane transit.

Theoretical Framework: The Causality of LogP vs. LogD

To accurately predict the pharmacokinetic behavior of 2-(1-Methylpiperidin-4-yl)propan-2-ol, scientists must differentiate between LogP (the partitioning of the neutral, un-ionized species) and LogD (the partitioning of the equilibrium mixture of ionized and un-ionized species at a specific pH).

The piperidine nitrogen in this molecule has an estimated


 of approximately 10.0 to 10.5. According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, the amine is >99% protonated (cationic).

The Causality of the Lipophilicity Shift: When the molecule is in its neutral state (pH > 12), the intrinsic lipophilicity (LogP) is driven by the hydrocarbon framework, yielding a moderate LogP of ~1.0 to 1.5. However, at pH 7.4, the localized positive charge on the piperidine nitrogen dramatically increases the hydration shell's strength. The energetic penalty required to strip away these water molecules (desolvation) prevents the compound from partitioning into a lipid phase, resulting in a negative LogD.

Quantitative Data Presentation
Physicochemical PropertyEstimated ValueMechanistic Causality / Significance
Molecular Weight 157.25 g/mol Low molecular weight favors rapid diffusion through aqueous pores.

(Tertiary Amine)
~10.0 - 10.5Highly basic; ensures the molecule is predominantly cationic in blood plasma.
LogP (Intrinsic) 1.0 to 1.5Moderate lipophilicity of the free base; indicates baseline hydrophobic interactions.
LogD (at pH 7.4) -1.5 to -0.5High hydrophilicity at physiological pH restricts passive transcellular diffusion.
Hydrogen Bond Donors 1 (-OH group)Increases the desolvation energy penalty required for lipid bilayer insertion.

Mechanistic Pathway of Ionization

The following diagram illustrates the pH-dependent ionization pathway of 2-(1-Methylpiperidin-4-yl)propan-2-ol and its direct consequence on lipophilicity.

IonizationPathway A 2-(1-Methylpiperidin-4-yl)propan-2-ol (Aqueous Environment) B Protonated Amine (Cationic) Dominant at pH 7.4 A->B pH < pKa (Physiological) C Deprotonated Amine (Neutral) Dominant at pH > 10.5 A->C pH > pKa (Basic) D LogD < 0 Hydrophilic Solvation (Poor Membrane Permeability) B->D High Hydration Energy E LogP ~ 1.5 Hydrophobic Desolvation (Strong Lipid Partitioning) C->E Favorable Octanol Partitioning

Caption: pH-dependent ionization pathway and its causal effect on the lipophilicity of the molecule.

Self-Validating Experimental Protocols

Relying solely on computational predictions for basic amines can lead to late-stage pharmacokinetic failures. Experimental validation is mandatory. While the traditional Shake-Flask method (OECD 107)[1] is the historical gold standard, it is highly prone to micro-droplet emulsion artifacts when testing basic, surfactant-like amines[2]. Therefore, the following advanced protocols are recommended.

Protocol 1: pH-Metric Titration (Potentiometry)

Why it works (Causality): The pH-metric method determines lipophilicity by measuring the shift in the apparent


 (

) when an organic phase (octanol) is introduced to the aqueous system[3]. Because the neutral species partitions into the octanol, Le Chatelier's principle drives the deprotonation of the aqueous amine, shifting the titration curve. Self-Validating Nature: This protocol is a closed, self-validating thermodynamic system. It strictly tracks the mass balance of protons using high-precision glass electrodes. Because it relies on mathematical curve-shifting rather than physical phase separation, it completely bypasses the emulsion issues that plague shake-flask methods[4].

Step-by-Step Methodology:

  • Calibration: Calibrate the potentiometric titrator using standardized HCl and KOH to ensure accurate operational pH measurements.

  • Aqueous Titration: Dissolve 2-(1-Methylpiperidin-4-yl)propan-2-ol in a 0.15 M KCl background electrolyte solution (to maintain constant ionic strength). Titrate with standardized base to determine the exact aqueous

    
    .
    
  • Biphasic Titration: Add a known volume of water-saturated n-octanol to the sample vessel.

  • Re-Titration: Repeat the titration under vigorous stirring. The electrode will record the apparent

    
     (
    
    
    
    ).
  • Derivation: Calculate the LogP using the difference between the aqueous

    
     and the biphasic 
    
    
    
    , factoring in the phase volume ratio.
Protocol 2: Reversed-Phase HPLC (OECD 117)

Why it works (Causality): RP-HPLC provides a high-throughput alternative for measuring LogD at specific pH values. The C18 stationary phase mimics the hydrophobic core of lipid bilayers, while a buffered mobile phase mimics the physiological aqueous environment[5].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a buffer solution at exactly pH 7.4 (e.g., phosphate-buffered saline).

  • System Equilibration: Flush a short C18 analytical column with the mobile phase until a stable baseline is achieved.

  • Standard Calibration: Inject a series of 5-6 reference standards with known LogD values. Record their retention times (

    
    ) and calculate their capacity factors (
    
    
    
    ).
  • Analyte Injection: Inject 2-(1-Methylpiperidin-4-yl)propan-2-ol and record its retention time.

  • Data Interpolation: Plot

    
     of the standards against their known LogD values to create a linear calibration curve. Interpolate the LogD of the analyte from this curve.
    

Visualizing the RP-HPLC Workflow

HPLCWorkflow Step1 1. Prepare RP-HPLC System (C18 Column, Isocratic Mobile Phase) Step2 2. Inject Calibration Standards (Known LogP/LogD Values) Step1->Step2 Step3 3. Inject Analyte (Buffered Mobile Phase pH 7.4) Step2->Step3 Establish Baseline Step4 4. Measure Retention Time (tR) Step3->Step4 Step5 5. Calculate Capacity Factor (k') Step4->Step5 Step6 6. Interpolate LogD7.4 from Calibration Curve Step5->Step6 Mathematical Derivation

Caption: Step-by-step experimental workflow for determining LogD via RP-HPLC (OECD 117).

Implications for Drug Development

For medicinal chemists, the lipophilicity profile of 2-(1-Methylpiperidin-4-yl)propan-2-ol presents specific challenges and opportunities:

  • Blood-Brain Barrier (BBB) Penetration: With a LogD at pH 7.4 well below zero, this molecule will exhibit poor passive diffusion across the BBB. If central nervous system (CNS) activity is desired, prodrug strategies or structural modifications (e.g., fluorination to lower the amine's

    
    ) are required to increase the fraction of the neutral species at physiological pH.
    
  • Target Binding: The protonated piperidine is highly suited for forming strong electrostatic interactions (salt bridges) with aspartate or glutamate residues in G-protein coupled receptors (GPCRs) or kinase active sites.

  • Clearance: The high hydrophilicity at pH 7.4 suggests that the molecule will likely undergo rapid renal clearance, minimizing the risk of bioaccumulation in adipose tissue.

References

  • [5] Organization for Economic Cooperation and Development (OECD). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. Available at:[Link]

  • [2] European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Discussing the limitations of Shake-Flask methods for ionizable compounds. Available at:[Link]

  • [3] ResearchGate. Fundamental Methods in Drug Permeability, pKa LogP and LogDx Determination. Analysis of pH-metric and HPLC techniques. Available at:[Link]

  • [1] ENFO. A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method. OECD Test Guideline 107 framework. Available at:[Link]

  • [4] PubMed Central (PMC). pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments. Detailed validation of potentiometric vs. UV-metric methods. Available at:[Link]

Sources

Comparative Technical Analysis: 2-(piperidin-4-yl)propan-2-ol vs. N-Methyl Derivative

[1]

Executive Summary

This guide analyzes the structural, physicochemical, and synthetic distinctions between 2-(piperidin-4-yl)propan-2-ol (Compound A) and its N-methyl derivative, 2-(1-methylpiperidin-4-yl)propan-2-ol (Compound B).

These molecules represent a classic "matched molecular pair" (MMP) in medicinal chemistry, often used to probe the role of the basic nitrogen center in receptor binding (e.g., Histamine H1, Muscarinic M1-M5) and to modulate pharmacokinetic properties like blood-brain barrier (BBB) penetration. While Compound A is a secondary amine capable of hydrogen bond donation, Compound B is a tertiary amine with higher lipophilicity and altered basicity, significantly impacting its ADME profile.

Chemical Identity & Structural Comparison[1][2][3][4][5][6][7][8]

The core difference lies in the substitution at the piperidine nitrogen.[1] Compound A possesses a secondary amine, whereas Compound B is the tertiary N-methylated analog.

FeatureCompound A Compound B (N-Methyl Derivative)
IUPAC Name 2-(piperidin-4-yl)propan-2-ol2-(1-methylpiperidin-4-yl)propan-2-ol
Common Name

-dimethyl-4-piperidinemethanol
N-methyl-

-dimethyl-4-piperidinemethanol
CAS Number 22990-34-7 Not widely listed (Generic N-Me analog)
Molecular Formula


Molecular Weight 143.23 g/mol 157.25 g/mol
Amine Type Secondary (

)
Tertiary (

)
H-Bond Donors 2 (OH, NH)1 (OH)
H-Bond Acceptors 2 (O, N)2 (O, N)

Synthetic Pathways[10]

The synthesis of these compounds requires distinct strategies to manage the reactivity of the piperidine nitrogen.

Synthesis of Compound A (Secondary Amine)

Direct addition of Grignard reagents to ethyl isonipecotate (unprotected) is possible but consumes excess reagent due to the acidic NH proton. A cleaner industrial route involves Boc-protection .

  • Step 1: Protection of ethyl isonipecotate with

    
    .
    
  • Step 2: Grignard reaction (Methylmagnesium bromide) on the ester.

  • Step 3: Acidic deprotection (TFA or HCl).

Synthesis of Compound B (Tertiary Amine)

Compound B is best synthesized via Eschweiler-Clarke methylation of Compound A or by using an N-methylated precursor.

  • Route 1 (From A): Reductive amination using Formaldehyde (

    
    ) and Formic Acid (
    
    
    ).
  • Route 2 (De Novo): Grignard reaction on Ethyl 1-methylpiperidine-4-carboxylate . This route is often preferred as it avoids protection/deprotection steps.

Reaction Logic Visualization

SynthesisPathwaysStartEthyl IsonipecotateBocN-Boc-Ethyl IsonipecotateStart->BocBoc2O, TEAStart_MeEthyl 1-methylisonipecotateStart->Start_MeEschweiler-Clarke(HCHO/HCOOH)Grignard_AN-Boc-IntermediateBoc->Grignard_AMeMgBr (excess)Comp_ACompound A(2-(piperidin-4-yl)propan-2-ol)Grignard_A->Comp_AHCl/Dioxane(Deprotection)Comp_BCompound B(N-Methyl Derivative)Comp_A->Comp_BReductive Amination(HCHO, NaBH3CN)Start_Me->Comp_BMeMgBr(Direct Addition)

Caption: Comparative synthetic workflows for the secondary amine (Compound A) and tertiary amine (Compound B).

Physicochemical Profiling & Implications[1][6][11]

The transition from a secondary to a tertiary amine introduces significant physicochemical shifts that alter the molecule's behavior in biological systems.

Basicity (pKa)

Contrary to intuitive inductive effects, N-methylation often lowers the pKa of piperidines in aqueous solution.

  • Piperidine (Parent of A): pKa

    
     11.22[2]
    
  • N-Methylpiperidine (Parent of B): pKa

    
     10.08
    
  • Mechanism: The secondary ammonium ion (

    
    ) is better stabilized by hydrogen bonding with water molecules (solvation) than the tertiary ammonium ion (
    
    
    ). This solvation penalty for the tertiary amine outweighs the inductive electron donation from the methyl group, resulting in lower basicity.
Lipophilicity (LogP) and Solubility
  • Compound A: More polar due to the exposed NH group. Lower LogP (

    
     0.5 - 0.8). High aqueous solubility.
    
  • Compound B: The methyl group masks the polar NH, removing a hydrogen bond donor. This increases LogP (

    
     1.1 - 1.4) and enhances lipid solubility.
    
Blood-Brain Barrier (BBB) Permeability
  • Compound B (N-Methyl): Generally exhibits higher CNS penetration . The removal of the H-bond donor and increased lipophilicity facilitates passive diffusion across the BBB.

  • Compound A: May have limited CNS access unless actively transported, making it a preferred scaffold for peripherally restricted drugs (similar to the design logic of fexofenadine vs. terfenadine, although fexofenadine uses a zwitterionic carboxylate to exclude CNS entry).

Pharmacological & SAR Context[1][6][9][10]

In drug development, the choice between these two forms is driven by specific SAR (Structure-Activity Relationship) goals:

Receptor Interaction
  • Steric Fit: The N-methyl group adds steric bulk.[3] In tight binding pockets (e.g., certain GPCRs), this can cause steric clashes, reducing affinity. In others, it may fill a hydrophobic sub-pocket, enhancing affinity.

  • Ionic Interaction: Both amines are protonated at physiological pH (7.4). They interact with conserved aspartate residues (e.g., Asp3.32 in aminergic GPCRs) via an ionic salt bridge.

Metabolic Stability
  • Compound A: The secondary amine is susceptible to Phase II conjugation (Glucuronidation/Sulfation) or oxidative deamination.

  • Compound B: The N-methyl group is a "metabolic handle." It is highly susceptible to N-demethylation by Cytochrome P450 enzymes (e.g., CYP3A4), converting Compound B back into Compound A in vivo.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(piperidin-4-yl)propan-2-ol (Compound A)
  • Reagents: N-Boc-ethyl isonipecotate (10 mmol), Methylmagnesium bromide (3.0 M in ether, 25 mmol), dry THF (50 mL).

  • Procedure:

    • Cool the Grignard reagent to 0°C under nitrogen.

    • Dropwise add N-Boc-ethyl isonipecotate in THF.

    • Stir at room temperature for 2 hours (Monitor by TLC/LCMS).

    • Quench with saturated

      
      . Extract with EtOAc.[4][5]
      
    • Deprotection: Dissolve the crude intermediate in 4M HCl in dioxane. Stir for 1 hour. Concentrate to yield the HCl salt of Compound A.

  • Validation:

    
     NMR (DMSO-
    
    
    ) should show loss of Boc singlet (1.4 ppm) and presence of gem-dimethyl singlet (
    
    
    1.1 ppm).
Protocol 2: N-Methylation to yield Compound B[1]
  • Reagents: Compound A (5 mmol), Formaldehyde (37% aq, 15 mmol), Formic acid (20 mmol).

  • Procedure (Eschweiler-Clarke):

    • Mix Compound A with formic acid and formaldehyde.

    • Reflux at 90-100°C for 4-6 hours until

      
       evolution ceases.
      
    • Cool, basify with NaOH to pH > 10.

    • Extract with Dichloromethane (DCM). Dry over

      
      .[4][5]
      
  • Validation:

    
     NMR will show a new singlet for 
    
    
    at
    
    
    2.2-2.3 ppm.

References

  • PubChem. 2-(4-Piperidyl)-2-propanol (Compound Summary).[6] National Library of Medicine. Available at: [Link]

  • Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965. (Standard reference for piperidine pKa values).

Technical Guide: Risk-Based Safety Data Sheet (SDS) Architecture for 1-Methyl-4-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to address the specific, high-stakes nature of 1-methyl-4-substituted piperidines . This chemical class encompasses a spectrum of risks ranging from standard corrosive hazards to irreversible neurotoxicity (Parkinsonism), particularly when the structure mimics the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) motif.

Part 1: The Toxicology Core (The "Why")

Standard SDS templates often fail to capture the conditional toxicity of this class. While simple piperidines are corrosive, the introduction of a substituent at the 4-position (especially an aryl or ester group) creates a structural alert for neurotoxicity.

The "MPTP Shadow" Mechanism

The primary hazard is not always the piperidine itself, but its metabolic conversion or the presence of unsaturated tetrahydropyridine contaminants/intermediates. The lipophilic free base crosses the Blood-Brain Barrier (BBB). Once inside glial cells, Monoamine Oxidase B (MAO-B) oxidizes the ring, trapping the toxic cation inside the brain.

Critical Pathway:

  • Entry: Lipophilic 1-methyl-4-substituted piperidine/tetrahydropyridine crosses BBB.

  • Bioactivation: MAO-B oxidizes the ring to the dihydropyridinium intermediate.[1]

  • Toxicity: Spontaneous oxidation forms the Pyridinium cation (MPP+ analog), which inhibits Mitochondrial Complex I, causing dopaminergic neuron death.

Visualization: The Metabolic Lethality Pathway

Figure 1: The bioactivation pathway that transforms a lipophilic precursor into a trapped neurotoxin.

NeurotoxicityPathway Precursor 1-Methyl-4-Substituted Piperidine/Tetrahydropyridine (Lipophilic / Crosses BBB) GlialCell Glial Cell (MAO-B Enzyme) Precursor->GlialCell Diffusion Intermediate Dihydropyridinium Intermediate GlialCell->Intermediate MAO-B Oxidation Toxin Pyridinium Cation (MPP+ Analog) (Trapped in Neuron) Intermediate->Toxin Spontaneous Oxidation Mitochondria Mitochondrial Complex I Inhibition (Cell Death) Toxin->Mitochondria Active Transport (DAT)

Caption: Metabolic activation pathway converting lipophilic precursors into mitochondrial toxins via MAO-B.[2]

Part 2: Critical SDS Sections Deep Dive

This section overrides standard GHS templates with high-specificity technical requirements.

Section 2: Hazard Identification (Enhanced)

Do not rely solely on "Acute Tox. 4." If the 4-substituent is aromatic (phenyl, benzyl), assume neurotoxic potential.[1][3]

Hazard ClassCategoryHazard StatementTechnical Justification
Skin Corrosion 1BCauses severe skin burns and eye damage.The free base (pKa ~10) is caustic and lipophilic, rapidly penetrating the stratum corneum.
STOT - SE 1Causes damage to organs (CNS).[4]Structural alert for dopaminergic neurotoxicity (MPTP homology).
Sensitization 1May cause allergy or asthma symptoms.Piperidine moieties are frequent haptens in respiratory sensitization.
Section 8: Exposure Controls (The "Breakthrough" Reality)

Standard Nitrile Gloves are Insufficient. Small, lipophilic nitrogen heterocycles can permeate standard 4-mil nitrile gloves in <15 minutes.

Mandatory PPE Protocol:

  • Primary Barrier: Laminate film gloves (e.g., Silver Shield® or 4H®). These provide >8 hours breakthrough time but offer poor dexterity.

  • Secondary Barrier: Wear standard nitrile gloves over the laminate gloves to secure fit and provide grip.

  • Respiratory: If handling powder or volatile free base outside a glovebox, a PAPR (Powered Air Purifying Respirator) with HEPA/Organic Vapor cartridges is required.

Section 10: Stability & Reactivity
  • Incompatible Materials: Avoid strong oxidizers (peroxides, permanganates) unless intended for deactivation. Reaction with oxidizers can be violent and may generate N-oxide or dehydrogenated (toxic) impurities.

  • Chemical Instability: Solutions in chlorinated solvents (DCM, Chloroform) may undergo slow N-alkylation (quaternization), changing solubility and toxicity profiles.

Part 3: Handling & Deactivation Protocols

Self-Validating Handling Workflow

This workflow integrates safety checks directly into the experimental process.

SafetyWorkflow Start Start: Weighing/Handling CheckPPE Verify PPE: Laminate Liner + Nitrile Outer Start->CheckPPE StateCheck Is Compound a Volatile Free Base? CheckPPE->StateCheck Acidify Convert to HCl/Salt Form (Non-Volatile) StateCheck->Acidify Yes Handle Handle in Fume Hood (Sash < 18 inches) StateCheck->Handle No (Already Salt) Acidify->Handle Waste Waste Disposal Handle->Waste Deactivate Oxidative Deactivation (KMnO4 / Bleach) Waste->Deactivate Treat Supernatant

Caption: Decision tree for handling 1-methyl-4-substituted piperidines to minimize volatility and exposure.

Deactivation Protocol (The "Kill" Switch)

For spills or glassware decontamination, simple washing is inadequate. You must chemically degrade the ring system.

Reagent: 1% Potassium Permanganate (KMnO₄) in 10% Sulfuric Acid (H₂SO₄).

  • Mechanism:[5][6][7][8] Permanganate attacks the nitrogen lone pair and oxidizes the carbon backbone, effectively destroying the pharmacophore.

  • Protocol:

    • Soak contaminated glassware in the KMnO₄ solution for >12 hours.

    • The solution should remain purple. If it turns brown (MnO₂), add more permanganate.

    • Quench with Sodium Metabisulfite (to reduce excess Mn) before pH neutralization and disposal.

Alternative (Surface Decontamination): 10% Sodium Hypochlorite (Bleach). Less effective for bulk destruction but suitable for surface wipes.

Part 4: Emergency Response & Medical Surveillance

First Aid Specifics
  • Skin Contact: Wash with soap and water for 15 minutes.[9] Do not use alcohol or organic solvents, as these increase transdermal absorption of the lipophilic free base.

  • Ingestion/Injection: Immediate transport to ER.

The Selegiline Protocol (Antidote Consideration)

In the event of a confirmed high-dose exposure (injection or significant inhalation) to an MPTP-like analog:

  • Mechanism: Selegiline (L-deprenyl) is an irreversible MAO-B inhibitor.

  • Action: If administered before significant metabolic conversion occurs (within minutes to hours), it can prevent the formation of the neurotoxic pyridinium species.

  • Directive: Researchers working with MPTP analogs should have a medical surveillance plan that includes the availability of MAO-B inhibitors under physician supervision.

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). Biosafety in Microbiological and Biomedical Laboratories (BMBL) - Section VIII-G: Toxin Agents. Retrieved from [Link]

  • Przedborski, S., et al. (2001).[10] The Parkinsonian Toxin 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP): A Technical Review of its Utility and Safety. Journal of Neurochemistry.[10] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[1][2][3][4][7][8][10][11] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 2-(1-Methylpiperidin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 2-(1-Methylpiperidin-4-yl)propan-2-ol from ethyl isonipecotate Content Type: Technical Application Note & Protocol Guide[1]

Executive Summary

This application note details the optimized synthesis of 2-(1-methylpiperidin-4-yl)propan-2-ol (CAS: 23031-32-5), a critical pharmacophore found in selective 5-HT2A receptor antagonists such as Volinanserin (MDL 100,907).[1]

The protocol utilizes ethyl isonipecotate as the starting material, employing a two-step sequence:[2][3]

  • N-Methylation: A robust Eschweiler-Clarke reductive amination to install the N-methyl group.[1]

  • Grignard Addition: A double nucleophilic addition of methylmagnesium bromide to the ester moiety to generate the tertiary alcohol.[1]

This guide prioritizes process safety, scalability, and "self-validating" workflows where intermediates are confirmed via observable physical changes before proceeding.[1]

Retrosynthetic Analysis & Strategy

The synthetic strategy relies on the disconnection of the tertiary alcohol to an ester precursor.[1] The order of operations is critical: N-methylation must precede the Grignard reaction. Attempting the Grignard reaction on the secondary amine (ethyl isonipecotate) would require excess reagent to deprotonate the amine, leading to poor atom economy and complex workups.

Strategic Workflow

Retrosynthesis target Target: 2-(1-Methylpiperidin-4-yl)propan-2-ol inter Intermediate: Ethyl 1-methylpiperidine-4-carboxylate target->inter Grignard (C-C Bond Formation) start Starting Material: Ethyl isonipecotate inter->start Eschweiler-Clarke (N-Methylation)

Figure 1: Retrosynthetic disconnection showing the logical progression from the commercial starting material to the target alcohol.

Experimental Protocols

Step 1: N-Methylation of Ethyl Isonipecotate

Method: Eschweiler-Clarke Methylation Rationale: This method is preferred over direct alkylation (e.g., MeI) to avoid quaternary ammonium salt formation.[1] It is cost-effective and scalable.[1]

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
Ethyl isonipecotate157.211.0Substrate
Formaldehyde (37% aq.)30.032.2Carbon source
Formic Acid (98%)46.033.0Reductant/H-source
Water18.02SolventReaction Medium
Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and an internal temperature probe.

  • Mixing: Charge Ethyl isonipecotate (1.0 eq) into the flask. Cool to 0°C.[1][3]

  • Addition: Add Formic acid (3.0 eq) slowly (Exothermic!). Follow with Formaldehyde (2.2 eq).[1]

  • Reaction: Heat the mixture to reflux (90–100°C) for 4–6 hours.

    • Self-Validating Check: Vigorous evolution of CO₂ gas indicates the reduction is proceeding.[1] Cessation of gas evolution signals near-completion.[1]

  • Workup:

    • Cool to room temperature.[1][4]

    • Basify to pH >10 using 4M NaOH (keep temperature <20°C with an ice bath).[1]

    • Extract with Dichloromethane (DCM) (3 x vol).[1]

    • Dry combined organics over anhydrous MgSO₄ and concentrate in vacuo.

  • Output: Ethyl 1-methylpiperidine-4-carboxylate (Pale yellow oil). Yield typically 85–95%.[1]

Step 2: Grignard Addition (Ester to Tertiary Alcohol)

Method: Double Nucleophilic Addition Rationale: Esters require 2 equivalents of Grignard reagent.[1] The first equivalent forms the ketone (transient), and the second forms the alcohol. We use 2.5 equivalents to ensure full conversion.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
Ethyl 1-methylpiperidine-4-carboxylate171.241.0Intermediate
Methylmagnesium Bromide (3M in Et₂O)119.242.5Nucleophile
THF (Anhydrous)72.11SolventSolvent
NH₄Cl (sat.[1] aq.)53.49QuenchProton source
Protocol
  • Preparation: Flame-dry a 3-neck flask under Nitrogen/Argon flow. Ensure all glassware is moisture-free.[1][4]

  • Solvent Charge: Dissolve the Intermediate (from Step 1) in anhydrous THF (5–10 mL per gram of substrate).

  • Cooling: Cool the solution to 0°C (ice/water bath).

    • Note: Lower temperatures (-78°C) are unnecessary for esters unless selectivity issues arise, which is not the case here.[1]

  • Addition: Add MeMgBr (2.5 eq) dropwise via a pressure-equalizing addition funnel.

    • Critical Control Point: Maintain internal temperature <10°C . Fast addition causes exotherms that can lead to side products.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–3 hours.

    • Self-Validating Check: The solution usually turns cloudy or forms a white precipitate (magnesium alkoxide salts).[1]

  • Quench: Cool back to 0°C. Slowly add saturated NH₄Cl solution.

    • Safety: Violent gas evolution (methane) and heat release will occur.[1] Add dropwise.

  • Purification:

    • Extract with Ethyl Acetate (3x).[1]

    • Wash with Brine.[1][4] Dry over Na₂SO₄.[1][3][4]

    • Concentrate to yield the crude alcohol.[1]

    • Purification: Recrystallization from Hexane/EtOAc or distillation if necessary (often obtained pure enough for next steps).[1]

Logical Process Flow (Graphviz)

Workflow cluster_0 Step 1: Eschweiler-Clarke cluster_1 Step 2: Grignard Reaction start Ethyl Isonipecotate mix Add HCHO + HCOOH (Reflux 6h) start->mix check1 QC: CO2 Evolution Stops? mix->check1 workup1 Basify & Extract (DCM) check1->workup1 Yes dry Dry Intermediate Dissolve in THF workup1->dry grignard Add MeMgBr (2.5 eq) @ 0°C dry->grignard quench Quench: Sat. NH4Cl grignard->quench final Target Alcohol quench->final

Figure 2: Step-by-step logical workflow including critical decision points and safety steps.

Analytical Data & Validation

To confirm the identity of the product without external standards, utilize the following NMR diagnostic signals.

Expected 1H NMR Data (CDCl₃, 400 MHz)
MoietyShift (

ppm)
MultiplicityIntegrationDiagnostic Note
Gem-dimethyl 1.15 – 1.20Singlet6HDistinctive signal for the new isopropyl alcohol group.[1]
Piperidine Ring 1.30 – 1.80Multiplet7HRing protons (C3, C4, C5 + methine).[1]
N-Methyl 2.25 – 2.30Singlet3HConfirms success of Step 1.
Piperidine

-H
2.85 – 2.95Broad Doublet2HProtons adjacent to Nitrogen (deshielded).[1]

Interpretation:

  • Step 1 Success: Disappearance of the broad N-H signal and appearance of the sharp N-Me singlet (~2.3 ppm).

  • Step 2 Success: Disappearance of the ethyl ester quartet (~4.1 ppm) and triplet (~1.25 ppm), replaced by the gem-dimethyl singlet (~1.2 ppm).

Safety & Troubleshooting

Critical Safety Hazards
  • Exotherms: Both the mixing of formic acid/amine and the initiation of the Grignard quench are highly exothermic.[1]

  • Gas Evolution: Step 1 releases CO₂; Step 2 quench releases Methane.[1] Ensure adequate ventilation.[1]

  • Water Sensitivity: The Grignard reagent is destroyed by moisture.[1] Use a drying tube or inert atmosphere (N₂/Ar).[1][4]

Troubleshooting Guide
  • Issue: Low yield in Step 2.

    • Cause: "Wet" intermediate from Step 1.[1]

    • Solution: Azeotrope the intermediate with Toluene before dissolving in THF to remove trace water.[1]

  • Issue: Incomplete methylation (Step 1).

    • Cause: Loss of formaldehyde (volatile).[1]

    • Solution: Add a slight excess (10%) of formaldehyde and reflux for an additional hour.[1]

References

  • Keck, P. E., et al. (2000).[1] "A practical synthesis of the serotonin 5-HT2A receptor antagonist MDL 100907." Bioorganic & Medicinal Chemistry, 8(10), 2427-2432.[1][5]

  • BenchChem Protocols. (2025). "Application Notes: Grignard Reaction with Ethylmagnesium Bromide."

  • Eschweiler, W. (1905).[1][6] "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd."[1][6] Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.[1] (Foundational Reference).

  • Sigma-Aldrich. "Grignard Reagents: Preparation and Application Guide."[1]

Sources

Application Note: Grignard-Mediated Synthesis of 4-Substituted-1-Methylpiperidin-4-ols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This application note details the protocol for converting Ethyl 1-methyl-4-piperidinecarboxylate to tertiary alcohols via Grignard addition. This transformation is a cornerstone in the synthesis of antihistamines (e.g., Terfenadine analogues) and central nervous system agents (e.g., Azacyclonol).

The Core Challenge: Unlike standard ester Grignard reactions, this substrate contains a tertiary amine . This introduces two critical variables:

  • Amine Coordination: The basic piperidine nitrogen can coordinate with the magnesium species, potentially retarding reactivity or altering solubility.

  • Amphoteric Workup Dynamics: The product is an amino-alcohol. Standard neutral workups often fail to isolate the product cleanly or result in intractable magnesium emulsions.

The Solution: This protocol utilizes a "Acid-Base Swing" extraction strategy . By exploiting the basicity of the piperidine ring, we can chemically separate the target molecule from neutral byproducts (such as biphenyl formed from homocoupling of the Grignard reagent) without chromatography.

Mechanistic Pathway[1][2]

The reaction proceeds via a double nucleophilic addition. The ester moiety consumes two equivalents of the organomagnesium reagent.[1]

GrignardMechanism Ester Ethyl 1-methyl-4- piperidinecarboxylate Tetra Tetrahedral Intermediate Ester->Tetra Addn 1 Grignard R-MgX (2.5 - 3.0 equiv) Grignard->Tetra Ketone Ketone Intermediate Tetra->Ketone - EtOMgX Alkoxide Magnesium Alkoxide Ketone->Alkoxide Addn 2 (+ R-MgX) Alcohol Target Amino-Alcohol (Free Base) Alkoxide->Alcohol Acidic Quench + Basification

Figure 1: Sequential addition mechanism.[2] Note that the ketone intermediate is more reactive than the starting ester, preventing isolation of the ketone under these conditions.

Pre-Reaction Considerations

Reagent Stoichiometry

Standard protocols for esters require 2.0 equivalents of Grignard. However, for amino-esters, we recommend 3.0 equivalents .

  • Reasoning: The tertiary amine can coordinate 1 equivalent of Mg salt, effectively removing it from the reaction pool. Excess reagent ensures the ester is fully consumed.

Safety & Handling
  • Pyrophoric Hazard: Grignard reagents (especially in ether) can ignite in air. All transfers must occur under positive Nitrogen or Argon pressure.

  • Exotherm Control: The addition to the ester is highly exothermic. Temperature must be maintained < 10°C during addition to prevent side reactions (e.g., enolization if

    
    -protons were present, though less relevant here, or solvent boiling).
    

Detailed Experimental Protocol

Phase A: Setup and Reagent Preparation[1]

Materials:

  • Substrate: Ethyl 1-methyl-4-piperidinecarboxylate (Liquid, BP ~100°C/1.3kPa). Must be dry (water < 0.05%).

  • Reagent: Phenylmagnesium Bromide (3.0 M in Diethyl Ether or THF). Note: THF is preferred for solubility of the amino-alkoxide intermediate.

  • Solvent: Anhydrous THF (inhibitor-free).

Equipment:

  • 3-Neck Round Bottom Flask (RBF), oven-dried.

  • Reflux condenser (with inert gas inlet).

  • Pressure-equalizing addition funnel.

  • Internal temperature probe.

Phase B: The Reaction[4][5]
  • Inertion: Flame-dry the assembly under vacuum; backfill with Argon. Repeat 3x.

  • Substrate Charge: Add Ethyl 1-methyl-4-piperidinecarboxylate (10.0 g, 58.4 mmol) and anhydrous THF (80 mL) to the RBF.

  • Cooling: Cool the solution to 0°C using an ice/salt bath.

  • Controlled Addition:

    • Charge the addition funnel with Phenylmagnesium Bromide (175 mmol, ~3.0 equiv) .

    • Crucial Step: Add the Grignard reagent dropwise over 45–60 minutes .

    • Control Metric: Maintain internal temperature < 10°C . Rapid addition leads to impurity profiles dominated by oligomers.

  • Reaction Drive:

    • Once addition is complete, remove the ice bath.

    • Allow to warm to Room Temperature (RT) and stir for 1 hour.

    • Reflux: Heat to gentle reflux (66°C for THF) for 2 hours to drive the reaction to completion. The bulky intermediate often requires thermal energy to accept the second aryl group.

Phase C: The "Acid-Base Swing" Workup (Critical for Purity)

This workflow is designed to self-purify the product.

  • Quench: Cool reaction mixture to 0°C. Slowly add saturated

    
     (50 mL) . Caution: Violent gas evolution.
    
  • Acidification: Add 2M HCl until the solution is clearly acidic (pH < 2).

    • Chemistry: The target amino-alcohol is now protonated (

      
      ) and resides in the Aqueous Layer .
      
    • Chemistry: Neutral impurities (Biphenyl, unreacted ester) remain in the Organic Layer .

  • First Extraction (The Wash):

    • Transfer to a separatory funnel.[3][4][5]

    • Extract with Diethyl Ether (2 x 50 mL).

    • Discard the Organic (Ether) Layer. (This removes the biphenyl byproduct).

  • Basification:

    • Cool the remaining Aqueous Layer.

    • Slowly add 50% NaOH or conc.

      
        until pH > 11.
      
    • Observation: The product will precipitate as a white solid or oil out as the free base is regenerated.

  • Final Extraction:

    • Extract the basic aqueous mixture with DCM (Dichloromethane) or Ethyl Acetate (3 x 60 mL).

    • Combine these organic layers.[6][7][8]

  • Isolation:

    • Dry over anhydrous

      
      .[8]
      
    • Filter and concentrate in vacuo.[9]

    • Crystallization: Recrystallize the residue from Ethanol/Water or Toluene/Heptane to yield the pure tertiary alcohol.

Workflow Visualization

WorkupProtocol Start Crude Reaction Mixture (Mg-Alkoxide + Impurities) Quench Quench with NH4Cl Then Acidify (HCl, pH < 2) Start->Quench Sep1 Phase Separation Quench->Sep1 OrgLayer1 Organic Layer (Neutrals: Biphenyl, solvent) Sep1->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Protonated Product Salt) Sep1->AqLayer1 Bottom Layer Discard Discard (Removes Byproducts) OrgLayer1->Discard Basify Basify Aqueous Layer (NaOH, pH > 11) AqLayer1->Basify Extract2 Extract with DCM Basify->Extract2 Final Evaporate & Recrystallize (Pure Amino-Alcohol) Extract2->Final

Figure 2: The "Acid-Base Swing" purification strategy. Note how the pH manipulation directs the product away from neutral impurities.

Data & Specifications

Table 1: Stoichiometric Guidelines
ComponentRoleEquivMolar MassDensity
Ethyl 1-methyl-4-piperidinecarboxylate Substrate1.0171.24 g/mol 0.98 g/mL
Phenylmagnesium Bromide Nucleophile3.0181.31 g/mol ~1.14 g/mL (soln)
THF (Anhydrous) Solvent~8 Vol72.11 g/mol 0.89 g/mL
Table 2: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield Moisture in solvent/gasTitrate Grignard before use; ensure oven-dried glassware.
"Stuck" Reaction Amine-Mg coordinationIncrease Grignard to 3.5 equiv; extend reflux time.
Emulsion during Workup Mg(OH)2 precipitationUse Rochelle's Salt (Potassium Sodium Tartrate) wash or filter through Celite.
Product in Organic Wash pH not low enoughEnsure pH < 2 before the first ether wash to keep amine protonated.

References

  • Synthesis of Azacyclonol: US Patent 2804422A. "Derivatives of heterocyclic amines and method of preparing same." (1957).

  • Grignard Reaction Mechanism with Esters: Master Organic Chemistry. "Reaction of Grignard Reagents With Esters."

  • General Grignard Protocols: Org. Synth. 2008, 85, 1. "Preparation of Grignard Reagents." [9]

  • Workup of Basic Amines: BenchChem Application Notes. "Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols."

Sources

Application Note: High-Yield N-Methylation of 2-(Piperidin-4-yl)propan-2-ol via Mild Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-methylation of piperidine derivatives is a fundamental transformation in medicinal chemistry and drug development. However, the specific substrate 2-(piperidin-4-yl)propan-2-ol presents a unique chemoselectivity challenge: it contains both a reactive secondary amine and a sensitive tertiary alcohol. This application note provides a comprehensive, self-validating protocol for the selective N-methylation of this substrate, prioritizing structural preservation and high-throughput scalability.

Mechanistic Insights & Causality (E-E-A-T)

When designing an N-methylation workflow for 2-(piperidin-4-yl)propan-2-ol, researchers must carefully evaluate the reaction conditions to avoid degrading the substrate.

  • The Pitfall of Classic Methods: The classic Eschweiler-Clarke reaction utilizes aqueous formaldehyde and excess formic acid at reflux temperatures (~100 °C)[1]. While highly effective for robust aliphatic amines, these harsh, acidic, and thermal conditions are detrimental to tertiary alcohols. Under such conditions, the tertiary alcohol undergoes rapid acid-catalyzed dehydration to form an alkene (e.g., an isopropenyl group), destroying the target molecule's structural integrity[2].

  • The Superior Alternative: To circumvent this degradation, a mild, direct reductive amination using formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) is the method of choice[3]. NaBH(OAc)₃ is a mild reducing agent that operates efficiently at room temperature. It exhibits profound chemoselectivity—rapidly reducing the transient iminium ion intermediate without affecting the tertiary alcohol or reducing the unreacted formaldehyde into methanol[4].

Workflow & Decision Matrix

DecisionMatrix Start Substrate: 2-(piperidin-4-yl)propan-2-ol Analyze Structural Analysis: Secondary Amine + Tertiary Alcohol Start->Analyze Choice Select N-Methylation Pathway Analyze->Choice MethodA Eschweiler-Clarke (CH2O, HCOOH, 100°C) Choice->MethodA Classic Route MethodB Reductive Amination (CH2O, NaBH(OAc)3, RT) Choice->MethodB Modern Route Risk High Risk: Acid-Catalyzed Dehydration of Tertiary Alcohol MethodA->Risk Success Optimal Outcome: High-Yield N-Methylation (Intact Alcohol) MethodB->Success

Caption: Workflow decision matrix highlighting the superiority of mild reductive amination over classic methods.

Experimental Protocol: Mild Reductive Amination

Reagents & Equipment
  • Substrate: 2-(piperidin-4-yl)propan-2-ol (1.0 equivalent)

  • Reagents: Formaldehyde (37% w/w aqueous solution, 1.5 equivalents), Sodium triacetoxyborohydride (NaBH(OAc)₃, 95%, 2.0 equivalents)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.1–0.2 M concentration)

  • Quench/Workup: Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄

Step-by-Step Procedure
  • Substrate Dissolution: Charge a round-bottom flask equipped with a magnetic stir bar with 2-(piperidin-4-yl)propan-2-ol (1.0 eq). Add DCE or DCM to achieve a 0.15 M solution. Stir at room temperature (20–25 °C).

  • Hemiaminal Formation: Add the 37% aqueous formaldehyde solution (1.5 eq) dropwise to the stirring mixture. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the hemiaminal/iminium intermediate.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (2.0 eq) over 10 minutes to prevent excessive temperature spikes.

  • Reaction Maturation: Stir the opaque, milky suspension at room temperature for 2 to 4 hours under a nitrogen atmosphere.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal to the reaction volume). Caution: Vigorous gas evolution (H₂) will occur.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-methyl-4-(2-hydroxypropan-2-yl)piperidine.

In-Process Controls (IPC) & Self-Validation System

To ensure this protocol is a self-validating system, the following causality-driven checks must be performed:

  • pH Validation During Quench: The reduction process generates acetic acid as a byproduct. If the aqueous layer remains acidic, the newly formed tertiary amine will protonate, become water-soluble, and be lost during extraction. Validation: Use pH paper to confirm the aqueous layer is ≥ pH 8. If not, add 1M NaOH dropwise until the target pH is achieved before extraction.

  • TLC Binary Check: Monitor the reaction using TLC (Mobile Phase: 90:10:1 DCM:MeOH:NH₄OH). The starting secondary amine will stain vividly pink/purple with Ninhydrin. The N-methylated product is a tertiary amine and will not stain with Ninhydrin, but will appear under iodine vapor or Dragendorff's reagent. The complete disappearance of the Ninhydrin-active spot validates reaction completion.

Reaction Mechanism Pathway

Mechanism A Secondary Amine Substrate C Hemiaminal Intermediate A->C + CH2O B Formaldehyde (CH2O) B->C D Iminium Ion Intermediate C->D - H2O F N-Methylated Target Molecule D->F Reduction E NaBH(OAc)3 (Hydride Donor) E->F H- Transfer

Caption: Mechanistic pathway of formaldehyde-mediated reductive amination via an iminium ion intermediate.

Quantitative Data & Method Comparison

The following table summarizes the quantitative and qualitative advantages of the chosen protocol against the classic alternative for this specific substrate.

ParameterMethod A: Reductive Amination (Recommended)Method B: Eschweiler-Clarke (Not Recommended)
Reagents Formaldehyde (37%), NaBH(OAc)₃Formaldehyde (37%), Formic Acid
Solvent Dichloromethane (DCM) or DCEWater / Formic Acid (Neat)
Temperature 20–25 °C (Room Temperature)100 °C (Reflux)
Reaction Time 2–4 Hours12–24 Hours
Dehydration Risk Low (Mild, non-acidic conditions preserve the tertiary alcohol)High (Thermal acidic conditions promote alkene formation)
Typical Yield > 85%< 40% (due to side reactions)
Product Purity High (Minimal byproducts)Low (Contaminated with dehydrated alkene analogs)

References

Sources

Application Note: Synthesis of 2-(1-Methylpiperidin-4-yl)propan-2-ol via Grignard Addition

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the protocol for converting ethyl 1-methylpiperidine-4-carboxylate to 2-(1-methylpiperidin-4-yl)propan-2-ol using methylmagnesium bromide (MeMgBr) .

The transformation introduces a gem-dimethyl carbinol moiety, a critical pharmacophore in medicinal chemistry often used to improve metabolic stability and solubility compared to parent esters. While the Grignard reaction is foundational, this specific substrate presents a unique challenge: the tertiary amine in the piperidine ring. The basic nitrogen lone pair can coordinate with the magnesium species, potentially arresting the reaction or necessitating hyper-stoichiometric amounts of reagent.

Key Technical Insight: Standard protocols often fail to account for the "magnesium sink" effect of the piperidine nitrogen. This protocol utilizes a 3.0 equivalent stoichiometry and a specialized acid-base extractive workup , eliminating the need for column chromatography in most purity grades.

Reaction Mechanism & Logic

The conversion proceeds via a two-stage nucleophilic addition.[1] The reaction does not stop at the ketone intermediate because the ketone is more electrophilic than the precursor ester.

Mechanistic Pathway (DOT Visualization)

GrignardMechanism Ester Start: Ester (1-methylpiperidine-4-carboxylate) TetraInt Tetrahedral Intermediate Ester->TetraInt Nucleophilic Attack MeMgBr1 MeMgBr (Eq 1) MeMgBr1->TetraInt Ketone Intermediate: Ketone TetraInt->Ketone Collapse & Elimination (-OEt) Alkoxide Magnesium Alkoxide Ketone->Alkoxide Fast Attack MeMgBr2 MeMgBr (Eq 2) MeMgBr2->Alkoxide Product Product: Tertiary Alcohol Alkoxide->Product Acidic Quench (NH4Cl)

Figure 1: Sequential addition of methylmagnesium bromide to the ester substrate. Note that the ketone intermediate is transient and rarely isolated.

Experimental Protocol

Reagents & Stoichiometry[2][3]
ComponentRoleMW ( g/mol )Equiv.Notes
Ethyl 1-methylpiperidine-4-carboxylate Substrate171.241.0Dried under high vacuum.
MeMgBr (3.0 M in Et₂O) Reagent119.243.0Excess accounts for N-coordination.
THF (Anhydrous) Solvent72.11N/A[0.2 M] concentration relative to substrate.
Ammonium Chloride (Sat.[2] Aq.) Quench53.49ExcessBuffers pH to ~9.
Safety & Handling (Critical)[5][6]
  • Pyrophoric Hazard: MeMgBr is highly reactive with moisture and air. Use a Schlenk line or balloon-inert gas system.

  • Exotherm: The addition step is highly exothermic.[2] Active cooling is mandatory to prevent solvent boil-over and side reactions (e.g., Wurtz coupling).

  • PPE: Flame-resistant lab coat, nitrile gloves (double-gloved), and safety glasses are required.

Step-by-Step Procedure
Phase 1: Setup and Addition
  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon or Nitrogen x3.

  • Solvation: Dissolve the ester (1.0 eq) in anhydrous THF. Inject this solution into the RBF.

  • Cooling: Submerge the RBF in an ice/water bath (0 °C). Allow to equilibrate for 15 minutes.

  • Reagent Addition: Transfer MeMgBr (3.0 eq) to the addition funnel via cannula or oven-dried syringe.

    • Technique: Add the Grignard reagent dropwise over 30–45 minutes.

    • Observation: A white precipitate (magnesium salts/alkoxides) may form; this is normal.

  • Reaction: Once addition is complete, remove the ice bath. Allow the reaction to warm to Room Temperature (RT) and stir for 3–4 hours.

    • Validation: Monitor by TLC (System: 10% MeOH in DCM). The starting ester spot should disappear.

Phase 2: Quench and Workup
  • Cooling: Return the flask to the ice bath (0 °C).

  • Quench: Slowly add Saturated Aqueous NH₄Cl.

    • Caution: Violent bubbling (methane gas evolution) will occur. Add dropwise until bubbling ceases.

  • Phase Separation: Transfer mixture to a separatory funnel. Separate the organic layer (THF/Ether).

  • Extraction: Extract the aqueous layer with EtOAc (2 x 50 mL). Combine all organic layers.[2]

Phase 3: Purification (Acid-Base Extraction)

This step leverages the basicity of the piperidine ring to remove non-basic impurities (e.g., unreacted hydrocarbons from the Grignard).

Workup Crude Crude Organic Phase (Product + Impurities) AcidWash Extract with 1M HCl Crude->AcidWash AqLayer Aqueous Layer (Acidic) Contains: Product-H+ AcidWash->AqLayer Product Protonates OrgLayer Organic Layer Contains: Neutral Impurities AcidWash->OrgLayer Basify Basify Aqueous Layer (pH > 10 with NaOH) AqLayer->Basify Discard Discard Organic Layer OrgLayer->Discard Extract Extract with DCM/EtOAc Basify->Extract FinalOrg Final Organic Layer Contains: Pure Product Extract->FinalOrg Dry Dry (Na2SO4) & Evaporate FinalOrg->Dry

Figure 2: Acid-Base purification workflow. This method purifies the product without chromatography.

  • Acidify: Extract the combined organic layers with 1M HCl (3x).

    • Result: The product (amine) protonates and moves to the aqueous layer. Neutral impurities stay in the organic layer.

  • Wash: Discard the organic layer (or keep for analysis of side products).

  • Basify: Cool the acidic aqueous layer and slowly add 4M NaOH until pH > 12.

    • Result: Product deprotonates and precipitates/oils out.

  • Final Extraction: Extract the basic aqueous mixture with DCM (3x).

  • Drying: Dry combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Characterization & Troubleshooting

Expected Analytical Data
  • Appearance: Colorless to pale yellow viscous oil.

  • ¹H NMR (CDCl₃):

    • δ 1.15 ppm (s, 6H): Gem-dimethyl groups (characteristic singlet).

    • δ 2.25 ppm (s, 3H): N-Methyl group.

    • δ 1.2–3.0 ppm (m, 9H): Piperidine ring protons.

  • MS (ESI): [M+H]⁺ = 158.15 (Calculated for C₉H₁₉NO).

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Moisture contaminationFlame-dry glassware; ensure Grignard reagent quality (titrate if old).
Recovered Ester Insufficient ReagentThe amine coordinated with Mg, lowering effective concentration. Increase MeMgBr to 3.5 eq.
Ketone Product Reaction stopped earlyEnsure reaction warms to RT or reflux gently (40 °C) for 1 hour.
Emulsions Magnesium saltsAdd Rochelle's Salt (Potassium Sodium Tartrate) during the initial quench to solubilize Mg salts.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism of Grignard addition to esters).[1]

  • BenchChem. (2025).[2] Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide. Retrieved from

  • Master Organic Chemistry. (2015). Reaction of Grignard Reagents with Esters. Retrieved from

  • Common Organic Chemistry. (2023). Grignard Reaction - Common Conditions. Retrieved from

  • Fisher Scientific. (2025). Methylmagnesium bromide Safety Data Sheet. Retrieved from

Sources

Eschweiler-Clarke methylation of 4-(2-hydroxypropan-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Introduction: The Strategic Role of N-Methylation in Medicinal Chemistry

The introduction of a methyl group to a nitrogen atom in a bioactive molecule can profoundly alter its pharmacological profile. This modification, often termed the "magic methyl effect," can enhance potency, improve metabolic stability, increase cell permeability, and modulate selectivity.[1] Nitrogen methylation is therefore a cornerstone strategy in drug discovery and development, transforming lead compounds into viable drug candidates.[1][2]

The Eschweiler-Clarke reaction is a classic, robust, and highly effective method for the methylation of primary and secondary amines.[3][4] It utilizes an excess of formaldehyde as the carbon source and formic acid as the reducing agent.[1][5] A key advantage of this reductive amination process is that it selectively yields tertiary amines from secondary amines without the risk of over-alkylation to form quaternary ammonium salts, a common side reaction with other alkylating agents like methyl iodide.[1][5][6]

This document provides a detailed application note and a comprehensive, field-tested protocol for the N-methylation of 4-(2-hydroxypropan-2-yl)piperidine to synthesize 1-methyl-4-(2-hydroxypropan-2-yl)piperidine, a valuable building block in pharmaceutical synthesis.

Reaction Principle and Mechanism

The Eschweiler-Clarke reaction proceeds through a two-stage mechanism: iminium ion formation followed by a hydride reduction.[1][5][7]

  • Iminium Ion Formation: The secondary amine, 4-(2-hydroxypropan-2-yl)piperidine, performs a nucleophilic attack on formaldehyde. This is followed by dehydration to form a transient, electrophilic iminium ion.

  • Hydride Transfer: Formic acid serves as the in-situ source of a hydride anion (H⁻). The formate ion transfers a hydride to the iminium ion, reducing it to the desired tertiary amine. This step is irreversible due to the concomitant release of carbon dioxide gas, which drives the reaction to completion.[5]

The reaction halts at the tertiary amine stage because the product lacks the N-H proton necessary to form a new iminium ion with another molecule of formaldehyde.[5][7]

G amine Secondary Amine (Substrate) intermediate Hemiaminal Intermediate amine->intermediate + CH₂O formaldehyde Formaldehyde (CH₂O) iminium Iminium Ion (Electrophile) intermediate->iminium - H₂O product Tertiary Amine (Product) iminium->product iminium->product formic_acid Formic Acid (HCOOH) hydride_source Formate Ion formic_acid->hydride_source Deprotonation co2 Carbon Dioxide (CO₂) hydride_source->co2 Oxidation

Figure 1: Mechanism of the Eschweiler-Clarke Reaction.

Detailed Experimental Protocol

This protocol details the methylation of 4-(2-hydroxypropan-2-yl)piperidine on a 10 mmol scale.

Reagents and Materials
Reagent/MaterialGradeSupplierComments
4-(2-hydroxypropan-2-yl)piperidine≥97%CommercialStarting material (secondary amine).
Formic Acid≥95% (ACS Reagent)CommercialCorrosive and lachrymatory. Handle in a fume hood.[8][9]
Formaldehyde Solution37 wt. % in H₂OCommercialToxic and a suspected carcinogen. Handle in a fume hood.[10][11]
Sodium Hydroxide (NaOH)Pellets, ≥97%CommercialUsed as a 5 M aqueous solution for basification. Caustic.
Dichloromethane (DCM)ACS GradeCommercialExtraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeCommercialDrying agent.
Round-bottom flask (100 mL) with reflux condenser-Glassware Supply-
Magnetic stirrer and stir bar-Equipment Supply-
Heating mantle or oil bath-Equipment Supply-
Separatory funnel (250 mL)-Glassware Supply-
Rotary evaporator-Equipment Supply-
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2-hydroxypropan-2-yl)piperidine (1.57 g, 10.0 mmol).

  • Reagent Addition: In a certified chemical fume hood, add formic acid (1.14 mL, ~30.0 mmol, 3.0 equiv). Stir the mixture for 5 minutes. A mild exotherm may be observed as the amine salt forms.

  • Formaldehyde Addition: Carefully add formaldehyde (37% aqueous solution, 2.25 mL, ~30.0 mmol, 3.0 equiv).

  • Reaction Heating: Fit the flask with a reflux condenser and heat the reaction mixture to 95-100 °C using a heating mantle or oil bath. The evolution of carbon dioxide gas should be visible.

    • Causality Note: Heating is required to overcome the activation energy for both iminium ion formation and the decarboxylation of the formate-iminium adduct, which drives the reaction to completion.[5]

  • Monitoring: Maintain the temperature and stir for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Quenching: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

  • Basification (Work-up): Carefully add the reaction mixture to a beaker containing ice (~20 g). Slowly basify the acidic solution by adding 5 M aqueous sodium hydroxide (NaOH) solution dropwise with stirring until the pH is >12 (as checked with pH paper). This step is exothermic and should be performed with care.

    • Causality Note: The product exists as a formate salt in the acidic reaction medium. Basification deprotonates the tertiary amine, rendering it neutral and soluble in organic solvents for extraction.

  • Extraction: Transfer the basic aqueous mixture to a 250 mL separatory funnel. Extract the product with dichloromethane (DCM, 3 x 40 mL).

  • Drying and Concentration: Combine the organic layers. Dry the combined extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product, 1-methyl-4-(2-hydroxypropan-2-yl)piperidine, is often of high purity. If necessary, it can be further purified by vacuum distillation or column chromatography on silica gel.

Workflow and Data Summary

Sources

Application Note: Precision Synthesis of Tertiary Alcohols from Piperidine Esters via Grignard Addition

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

The conversion of piperidine esters to tertiary alcohols is a pivotal transformation in medicinal chemistry, serving as the cornerstone for synthesizing antihistamines (e.g., Fexofenadine, Terfenadine) and various antimuscarinic agents.[1] This transformation typically employs a double nucleophilic addition of an organometallic reagent (Grignard or Organolithium) to the ester carbonyl.[2]

While conceptually straightforward, the presence of the piperidine nitrogen introduces specific challenges regarding chemoselectivity and purification. This guide details a robust, field-proven protocol for converting Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate to its corresponding tertiary alcohol, 1-Boc-4-(diphenylhydroxymethyl)piperidine , utilizing Phenylmagnesium Bromide (PhMgBr).

Key Technical Considerations
  • Stoichiometry Control: Esters require strictly

    
     equivalents of nucleophile. Under-dosing leads to inseparable mixtures of the target alcohol and the intermediate ketone.
    
  • Nitrogen Protection: The piperidine nitrogen must be protected (e.g., Boc, Cbz) to prevent protonation of the Grignard reagent (if free amine) or formation of N-Mg complexes that retard reactivity.

  • Exotherm Management: The addition of the ester to the Grignard reagent is highly exothermic; controlled addition rates are critical for safety and impurity profile management.

Retrosynthetic Analysis & Mechanism

The transformation proceeds via an addition-elimination-addition sequence. The ester is first attacked by the Grignard reagent to form a tetrahedral intermediate, which collapses to expel the ethoxide leaving group, generating a transient ketone.[3][4] This ketone, being more electrophilic than the starting ester, is immediately attacked by a second equivalent of Grignard reagent.[2][4]

Mechanistic Pathway (DOT Visualization)

GrignardMechanism Ester Piperidine Ester (Substrate) Tetra1 Tetrahedral Intermediate 1 Ester->Tetra1 Nucleophilic Attack Ketone Transient Ketone (Highly Reactive) Tetra1->Ketone - EtOMgBr (Elimination) Alkoxide Tertiary Alkoxide (Magnesium Salt) Ketone->Alkoxide Fast Addition Alcohol Tertiary Alcohol (Final Product) Alkoxide->Alcohol Protonation Grignard1 PhMgBr (Eq 1) Grignard1->Ester Grignard2 PhMgBr (Eq 2) Grignard2->Ketone H3O H3O+ (Quench) H3O->Alkoxide

Caption: Sequential double-addition mechanism. Note that the ketone intermediate is rarely isolated due to its high reactivity toward the Grignard reagent.[3]

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Stoichiometry 3.0 - 3.5 equiv. PhMgBrEnsures complete conversion of the intermediate ketone. Excess reagent accounts for adventitious moisture.
Temperature 0°C (Addition)

Reflux
Low temp during addition controls exotherm; reflux ensures reaction completion for sterically hindered substrates.
Solvent Anhydrous THFPreferred over Et₂O for higher boiling point (66°C) and better solubility of the magnesium alkoxide species.
Addition Mode Ester added to GrignardMaintains high [Grignard]:[Substrate] ratio, preventing side reactions and ensuring the ketone reacts immediately.
Atmosphere Nitrogen or ArgonEssential.[5] Grignard reagents are pyrophoric and instantly deactivated by moisture.

Experimental Protocol

Target Synthesis: Preparation of tert-butyl 4-(hydroxydiphenylmethyl)piperidine-1-carboxylate.

Reagents & Equipment[6]
  • Substrate: Ethyl 1-Boc-piperidine-4-carboxylate (10.0 g, 38.9 mmol).

  • Reagent: Phenylmagnesium bromide (1.0 M in THF, 117 mL, 117 mmol, 3.0 equiv).

  • Solvent: Anhydrous Tetrahydrofuran (THF), 100 mL.

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).

  • Equipment: 500 mL 3-neck round-bottom flask, addition funnel, reflux condenser, N₂ inlet, magnetic stir bar.

Step-by-Step Methodology
Step 1: System Preparation
  • Oven-dry all glassware (flask, condenser, addition funnel) at 120°C for at least 2 hours.

  • Assemble the apparatus while hot and cool under a stream of dry Nitrogen.

  • Charge the 3-neck flask with Phenylmagnesium bromide solution (117 mL) via cannula or syringe.

  • Cool the Grignard solution to 0°C using an ice/water bath.

Step 2: Substrate Addition
  • Dissolve Ethyl 1-Boc-piperidine-4-carboxylate (10.0 g) in anhydrous THF (50 mL) in a separate dry flask.

  • Transfer this solution to the pressure-equalizing addition funnel.

  • Dropwise Addition: Add the ester solution to the cold Grignard reagent over 30–45 minutes .

    • Observation: A color change (often cloudy white to yellow/brown) and mild exotherm will occur.

    • Control: Ensure internal temperature does not exceed 10°C during addition.[5]

Step 3: Reaction & Completion
  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

  • Heat the reaction to a gentle reflux (approx. 66°C) for 2–3 hours.

    • Why Reflux? Steric bulk around the piperidine C4 position can slow the second addition. Thermal energy ensures the ketone intermediate is fully consumed.

  • IPC (In-Process Control): Monitor by TLC (20% EtOAc/Hexane) or LC-MS.

    • Target: Disappearance of starting ester (

      
      ) and intermediate ketone. Product usually appears at lower 
      
      
      
      due to the hydroxyl group.
Step 4: Quench & Workup
  • Cool the reaction mixture back to 0°C .

  • Careful Quench: Slowly add saturated aq. NH₄Cl (50 mL) dropwise.

    • Safety: This step is vigorous.[5][6] Magnesium salts will precipitate, forming a thick slurry.

  • Dilute with Ethyl Acetate (150 mL) and Water (50 mL) to solubilize the salts.

  • Transfer to a separatory funnel. Separate the phases.

  • Extract the aqueous phase with Ethyl Acetate (2 x 50 mL).

  • Combine organic layers and wash with Brine (50 mL) .

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 5: Purification
  • The crude residue is typically a viscous oil or off-white solid.

  • Crystallization: Dissolve in minimum hot Ethanol or Hexane/EtOAc mixture. Cool to 4°C to crystallize.

  • Yield: Expected yield is 85–92% (approx. 12.5 g).

Experimental Workflow Diagram

Workflow Start Start: Dry Glassware Inert Atmosphere (N2) Prep Charge PhMgBr (3.0 eq) Cool to 0°C Start->Prep Addition Add Ester/THF Solution Dropwise (30-45 min) Prep->Addition Reaction Warm to RT -> Reflux (2-3 Hours) Addition->Reaction Check IPC: TLC/LCMS Complete? Reaction->Check Check->Reaction No (Extend Time) Quench Cool to 0°C Quench with sat. NH4Cl Check->Quench Yes Workup Extract (EtOAc) Wash (Brine) -> Dry (Na2SO4) Quench->Workup Isolate Concentrate & Crystallize Target Alcohol Workup->Isolate

Caption: Operational workflow for the Grignard synthesis of tertiary piperidine alcohols.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Ketone Impurity Persists Insufficient Grignard reagent or moisture contamination.Ensure reagent quality (titrate Grignard). Increase equivalents to 3.5. Dry solvent rigorously.
Low Yield "Enolization" of the intermediate ketone.[7]While rare with PhMgBr, enolization can occur with alkyl Grignards. Use Organolithium reagents (e.g., PhLi) at -78°C as an alternative.
Difficult Stirring Precipitation of Mg-salts during reaction.[6]Use a mechanical stirrer for scales >20g. Add more THF if the slurry becomes too thick.
Boc Deprotection Acidic quench was too strong or prolonged.Use NH₄Cl (weak acid) for quenching. Avoid HCl during workup if the Boc group must be retained.

References

  • Reaction Mechanism & General Theory

    • Title: The Grignard Reaction Mechanism - Chemistry Steps.
    • Source: Chemistry Steps.[8][6][7][9][10][11][12]

    • URL:[Link]

  • Specific Application (Azacyclonol Synthesis)

    • Title: Synthesis of α,α-Diphenyl-4-piperidinemethanol (Azacyclonol).[1][11][12][13][14]

    • Source: PrepChem.
    • URL:[Link]

  • Process Chemistry & Scale-up

    • Title: Process for preparing alpha-(alkylphenyl)-4-(hydroxydiphenylmethyl)
    • Source: Google Patents.[11]

    • URL
  • Fexofenadine Intermediate Synthesis

    • Title: Synthesis of Azacyclonol - Chinese Journal of Pharmaceuticals.
    • Source: Semantic Scholar.[14]

    • URL:[Link]

  • Grignard Reagent Preparation

    • Title: Preparation of the Grignard reagent, phenylmagnesium bromide.[8][11][15]

    • Source: MiraCosta College.
    • URL:[Link]

Sources

Application Note: Scalable Synthesis of 2-(1-Methylpiperidin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a scalable, two-step synthesis of 2-(1-Methylpiperidin-4-yl)propan-2-ol (also known as


-trimethyl-4-piperidinemethanol). The protocol prioritizes the use of readily available starting materials (ethyl isonipecotate) and robust industrial methodologies (Eschweiler–Clarke methylation and Grignard addition).

Part 1: Executive Summary & Retrosynthesis

Synthetic Strategy

The most efficient scalable route utilizes Ethyl 4-piperidinecarboxylate (Ethyl Isonipecotate) as the primary scaffold. The synthesis proceeds via two robust chemical transformations:[1]

  • N-Methylation: Conversion of the secondary amine to a tertiary amine using the Eschweiler–Clarke reaction .[2][3] This method is preferred over methyl iodide alkylation for scale-up due to lower toxicity and cost.

  • Grignard Double Addition: Formation of the tertiary alcohol by reacting the ester functionality with excess Methylmagnesium Bromide (MeMgBr) .

Retrosynthetic Analysis

The target molecule is disconnected at the tertiary alcohol center and the N-methyl group.

Retrosynthesis Target Target: 2-(1-Methylpiperidin-4-yl)propan-2-ol Intermediate Intermediate: Ethyl 1-methylpiperidine-4-carboxylate Target->Intermediate Grignard (C-C Bond Formation) SM Starting Material: Ethyl 4-piperidinecarboxylate (Ethyl Isonipecotate) Intermediate->SM N-Methylation Reagent1 Reagent: MeMgBr (excess) Reagent1->Target Reagent2 Reagents: HCHO / HCOOH Reagent2->Intermediate

Figure 1: Retrosynthetic disconnection showing the linear 2-step pathway.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 1-methylpiperidine-4-carboxylate

Method: Eschweiler–Clarke Methylation Rationale: This reductive methylation avoids the use of carcinogenic alkyl halides (e.g., MeI) and minimizes over-alkylation (quaternization).

Reagents & Stoichiometry
ComponentEquiv.Role
Ethyl 4-piperidinecarboxylate 1.0Substrate
Formaldehyde (37% aq.) 2.2Carbon Source
Formic Acid (88-98%) 3.0Reductant / Hydrogen Source
Sodium Hydroxide (aq.) N/AWorkup (Basification)
Dichloromethane (DCM) N/AExtraction Solvent
Protocol
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, internal thermometer, and magnetic stir bar.

  • Mixing: Charge the flask with Ethyl 4-piperidinecarboxylate (1.0 equiv). Cool to 0°C using an ice bath.[4]

  • Addition: Add Formic Acid (3.0 equiv) slowly followed by Formaldehyde (2.2 equiv). Caution: Exothermic reaction; CO₂ evolution will occur upon heating.

  • Reaction: Heat the mixture to reflux (90–100°C) for 4–6 hours. Monitor CO₂ evolution (bubbler).

    • Checkpoint: Monitor by TLC (MeOH/DCM) or GC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess formic acid/water (optional but recommended for large scale).

    • Dilute residue with water and cool to 0°C.

    • Crucial Step: Basify to pH >12 using 4M NaOH or 50% NaOH solution. The product is an amine; high pH ensures it is in the free base form for extraction.

  • Extraction: Extract the aqueous layer with DCM (3 x volumes). Combine organic layers.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Distill the crude oil under vacuum (approx. bp 108–112°C at 100 Pa) to yield a colorless liquid.

Step 2: Synthesis of 2-(1-Methylpiperidin-4-yl)propan-2-ol

Method: Grignard Double Addition Rationale: Reacting the ester with >2 equivalents of MeMgBr drives the reaction past the ketone intermediate directly to the tertiary alcohol.

Reagents & Stoichiometry
ComponentEquiv.Role
Ethyl 1-methylpiperidine-4-carboxylate 1.0Substrate (from Step 1)
MeMgBr (3.0M in THF) 2.5 - 3.0Nucleophile
Anhydrous THF 10-15 VolSolvent
Sat. NH₄Cl (aq) N/AQuenching Agent
Protocol
  • Safety Prep: Oven-dry all glassware. Purge the system with Nitrogen or Argon.[5]

  • Grignard Prep: Charge the reaction vessel with MeMgBr solution (3.0 equiv). Cool to 0°C .

    • Note: It is preferable to add the ester to the Grignard reagent to maintain a high concentration of nucleophile, preventing the isolation of the ketone intermediate.

  • Addition: Dissolve Ethyl 1-methylpiperidine-4-carboxylate (1.0 equiv) in anhydrous THF (5 volumes). Add this solution dropwise to the Grignard reagent over 30–60 minutes, maintaining the internal temperature <10°C.

  • Reaction:

    • Allow the mixture to warm to room temperature naturally.

    • Stir for 2–4 hours.

    • Checkpoint: TLC or GC-MS should show complete conversion of the ester and the intermediate ketone (4-acetyl-1-methylpiperidine) to the alcohol.

  • Quenching (Exothermic):

    • Cool the mixture back to 0°C .

    • Slowly add Saturated Aqueous NH₄Cl . Caution: Vigorous gas evolution (Methane) and precipitation of Magnesium salts.

  • pH Adjustment & Isolation:

    • The quench will likely result in a neutral/slightly acidic pH due to ammonium salts, which may protonate the piperidine nitrogen (making it water-soluble).

    • Critical Step: Adjust the pH of the aqueous phase to pH 10–12 using NaOH solution to ensure the product is in the organic-soluble free base form.

    • Extract with EtOAc or DCM (3x).

  • Purification:

    • Dry organic layers (Na₂SO₄) and concentrate.

    • The crude product is typically a viscous oil or low-melting solid.

    • Final Purification: High-vacuum distillation or recrystallization from hexanes/ether (if solid). Alternatively, convert to the HCl salt for easier handling by treating with HCl/Dioxane.

Part 3: Process Workflow & Logic

The following diagram illustrates the critical decision points and flow of the synthesis.

Workflow Start Start: Ethyl Isonipecotate Step1 Step 1: Eschweiler-Clarke (HCHO, HCOOH, Reflux) Start->Step1 Check1 QC: GC-MS (Check for complete methylation) Step1->Check1 Workup1 Workup: Basify (pH >12) -> Extract DCM Distill Product Check1->Workup1 Pass Intermediate Intermediate: Ethyl 1-methylpiperidine-4-carboxylate Workup1->Intermediate Step2 Step 2: Grignard Addition (Add Ester to Excess MeMgBr in THF) Intermediate->Step2 Check2 QC: TLC/NMR (Ensure no Ketone remains) Step2->Check2 Quench Quench: Sat. NH4Cl @ 0°C Check2->Quench Pass Adjust CRITICAL: Adjust pH to >10 (Free base liberation) Quench->Adjust Final Final Product: 2-(1-Methylpiperidin-4-yl)propan-2-ol Adjust->Final

Figure 2: Operational workflow emphasizing the critical pH adjustment step during the Grignard workup.

Part 4: Quality Control & Characterization

Analytical Parameters
  • Appearance: Colorless viscous oil or white waxy solid.

  • 1H NMR (CDCl₃, 400 MHz):

    • 
       1.15 (s, 6H, -C(CH ₃)₂OH)
      
    • 
       2.26 (s, 3H, N-CH ₃)
      
    • 
       2.8–2.9 (m, 2H, Piperidine ring)
      
    • 
       1.9 (m, 2H, Piperidine ring)
      
    • 
       1.2–1.4 (m, Piperidine ring + OH)
      
  • Mass Spectrometry (ESI+): Calculated [M+H]+: 158.15. Found: 158.2.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Step 1 Incomplete extraction due to pH.Ensure aqueous layer is pH >12 before DCM extraction.
Ketone Impurity in Step 2 Insufficient Grignard or Inverse Addition.Always add Ester TO the Grignard. Use 3.0 equiv MeMgBr.
Magnesium Salts Clogging Fast quenching.Quench slowly; add Rochelle's salt (Potassium Sodium Tartrate) to solubilize Mg salts if necessary.

References

  • Synthesis of Ethyl 1-methyl-4-piperidinecarboxylate

    • GuideChem Application Note.
    • Source:

  • Eschweiler–Clarke Reaction Mechanism & Scale

    • National Institutes of Health (PMC).
    • Source:

  • Grignard Reaction on Esters (General Protocol)

    • BenchChem Protocols. "Grignard Reaction with Ethylmagnesium Bromide."[5][6][7] (Adapted for Methylmagnesium Bromide).

    • Source:

  • Physical Properties & CAS Verification

    • PubChem Compound Summary. "2-Methyl-1-(piperidin-4-yl)propan-2-ol (CID 23283151)."
    • Source:

Sources

Application Note: Crystallization Solvents and Protocols for 1-Methyl-4-piperidineethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Chemical Context & Structural Challenges

1-Methyl-4-piperidineethanol (also known as 2-(1-methylpiperidin-4-yl)ethanol) is a critical synthetic intermediate in modern drug discovery. It is prominently utilized in the synthesis of 7-substituted-3-quinolinecarbonitriles (potent protein kinase inhibitors for oncology)[1] and pyrazolopyridine-based therapeutics targeting central nervous system and renal disorders[2].

From a physicochemical perspective, the free base of 1-methyl-4-piperidineethanol presents significant purification challenges. The molecule contains both a basic tertiary amine and a primary hydroxyl group, making it highly hygroscopic and prone to "oiling out" (liquid-liquid phase separation) rather than forming a crystalline solid. Consequently, isolation and enantiomeric resolution are almost exclusively performed on its derivatives —such as acid addition salts, chiral diastereomeric salts, or functionalized esters[3],[2].

Choosing the correct crystallization solvent requires balancing the high lattice energy of the salt forms against the strong hydrogen-bonding capability of the hydroxyl moiety.

Solvent Selection Matrix

The selection of a solvent system is dictated by the specific derivative being crystallized. Protic solvents (like ethanol) disrupt intermolecular hydrogen bonds, while polar aprotic solvents (like THF or Acetonitrile) modulate the dielectric constant to force precipitation[4],[3].

Table 1: Quantitative Solvent Selection Guide for Piperidineethanol Derivatives

Solvent SystemVolume RatioApprox. Dielectric Constant (ε)Target Derivative TypeTypical YieldPurity / Enantiomeric Excess (ee)
THF / Methanol 5:1 to 19:112.0 - 18.0Chiral Diastereomeric Salts (e.g., with N-acetyl-L-leucine)75 - 85%> 95% ee (Single Step)[3]
Absolute Ethanol Neat24.3Acid Addition Salts / Piperidin-4-one analogs80 - 90%> 99% Chemical Purity[4]
DCM / Methanol 1:116.5Bulky Esters / Oxime Derivatives70 - 80%> 98% Chemical Purity[4]
Acetonitrile / Methanol 3:135.0 - 37.0Recrystallization of resolved chiral salts85 - 90%> 98% ee[3]

Thermodynamic Solvent Logic

The rationale behind solvent selection follows a strict thermodynamic hierarchy. The diagram below illustrates the decision-making process based on the derivative's physicochemical properties.

SolventLogic N1 1-Methyl-4-piperidineethanol Derivative Type N2 Free Base / Neutral Ester N1->N2 N3 Acid Addition Salt (e.g., HCl, Maleate) N1->N3 N4 Diastereomeric Salt (Chiral Resolution) N1->N4 N5 Non-polar / Aprotic (Heptane, EtOAc) N2->N5 Lipophilic N6 Polar Protic + Anti-solvent (EtOH / Acetone) N3->N6 High Lattice Energy N7 Mixed Aprotic/Protic (THF / MeOH / ACN) N4->N7 Differential Solubility

Fig 1: Solvent selection logic based on the physicochemical properties of the derivative.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into each step to ensure the operator understands why a parameter is controlled, preventing downstream failures.

Protocol A: Chiral Resolution and Crystallization of Piperidineethanol Salts

Reference standard adapted from the resolution of piperidine alcohols using N-acetyl-L-leucine[3].

Objective: Isolate the (S)- or (R)-enantiomer of a piperidineethanol derivative from a racemic mixture with >95% ee in a single crystallization step.

  • Primary Solvation: Dissolve 1.0 equivalent of the resolving agent (e.g., N-acetyl-L-leucine) in Methanol (MeOH). Heat the solution to 35°C – 40°C.

    • Causality: Methanol acts as a strong hydrogen-bond donor/acceptor, ensuring complete dissolution of the resolving agent and preventing premature kinetic nucleation.

  • Substrate Addition: Dissolve 1.0 equivalent of the racemic 1-methyl-4-piperidineethanol derivative in Tetrahydrofuran (THF). Add this slowly to the MeOH solution while maintaining the temperature at 35°C – 40°C.

    • Causality: THF acts as a polar aprotic modulator. By maintaining a high THF:MeOH ratio (e.g., 5:1), the overall dielectric constant of the solution is lowered, creating a steep solubility cliff for the less soluble diastereomeric salt[3].

  • Thermal Equilibration: Add an additional volume of THF and heat the mixture to 50°C – 55°C for 30 minutes.

    • Causality: This step ensures the system reaches thermodynamic equilibrium, destroying any kinetically trapped, amorphous aggregates that may have formed during the initial mixing.

  • Controlled Cooling: Cool the reaction mixture linearly to 15°C over a period of 2 hours (approx. 0.3°C/min).

    • Causality: A slow, linear cooling ramp favors the growth of large, pure crystals of the target diastereomer. Rapid cooling would cause supersaturation collapse, co-precipitating the undesired isomer and ruining the enantiomeric excess.

  • Isolation & Self-Validation: Filter the precipitate under vacuum and wash with cold THF.

    • Validation Check: Analyze the mother liquor via Chiral HPLC. If the concentration of the target enantiomer in the filtrate exceeds 15% of the theoretical yield, the cooling ramp was too fast. Re-dissolve the filter cake in ACN/MeOH and recrystallize[3].

Protocol B: General Recrystallization of Acid Addition Salts

Optimized for chemical purification of piperidine-4-one and piperidineethanol analogs[4],[2].

  • Suspension: Suspend the crude acid addition salt in Absolute Ethanol (3 mL per gram of crude).

  • Dissolution: Heat the suspension to reflux (approx. 78°C) until a clear solution is obtained. Perform a hot filtration if insoluble particulates remain.

  • Anti-Solvent Titration: Remove from heat and immediately begin adding Ethyl Acetate dropwise under continuous stirring until the solution exhibits slight, persistent turbidity.

    • Causality: Ethyl acetate acts as an anti-solvent. The turbidity indicates the exact metastable zone limit (supersaturation point) has been reached.

  • Nucleation & Growth: Allow the mixture to cool to room temperature undisturbed, then transfer to an ice bath (0–5°C) for 1 hour.

  • Validation Check: Perform X-Ray Powder Diffraction (XRPD) on the dried filter cake. Piperidine derivatives are prone to polymorphism; a sharp diffraction pattern confirms a highly crystalline, stable thermodynamic form rather than an amorphous precipitate.

Crystallization Workflow Visualization

Workflow A Crude Piperidineethanol Derivative B Primary Solvation (MeOH or EtOH) A->B Suspend C Thermal Equilibration (50-60°C) B->C Heat D Anti-Solvent Addition (THF or EtOAc) C->D Modulate Polarity E Controlled Cooling (0.1°C/min to 15°C) D->E Supersaturate F Nucleation & Growth E->F Phase Separation G Isolation & QC F->G Filter & Dry

Fig 2: Thermodynamic crystallization workflow for piperidineethanol derivatives.

Troubleshooting & Optimization

  • Oiling Out (Liquid-Liquid Phase Separation): If the derivative forms a second liquid phase instead of crystals, the solvent system is too poor, or the cooling rate is too fast. Fix: Increase the proportion of the protic solvent (e.g., Methanol) to increase overall solubility, and introduce seed crystals at the metastable zone boundary.

  • Low Enantiomeric Excess: If Protocol A yields <90% ee, the diastereomeric salts likely co-precipitated. Fix: Perform a secondary recrystallization using a mixed solvent of Acetonitrile (ACN) and Methanol[3]. ACN provides excellent differential solubility for chiral piperidine salts.

References

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available at:[Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. US Patent 20080051579A1.
  • Process for the preparation of 7-substituted-3 quinolinecarbonitriles. US Patent 20030212276A1.
  • Pyrazolopyridine compound and pharmaceutical use thereof. European Patent EP0925299B1.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Grignard Additions to Piperidine Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific, field-proven challenges researchers face when performing Grignard additions to piperidine-based esters (such as ethyl isonipecotate or ethyl nipecotate).

The transformation of an ester to a tertiary alcohol via Grignard addition requires two equivalents of the organomagnesium reagent [3]. However, the unique structural features of piperidine rings—specifically the basic nitrogen and the highly enolizable


-protons—often derail standard protocols, leading to poor yields, recovered starting materials, or intractable mixtures.

Part 1: Troubleshooting Guide & FAQs

Q1: My reaction with an unprotected piperidine ester yields a thick white precipitate immediately upon addition of the Grignard reagent, and no product is formed. What went wrong? A: The basic Grignard reagent is deprotonating the secondary amine (N-H) of the piperidine ring. This acid-base reaction is orders of magnitude faster than nucleophilic addition to the carbonyl. It consumes one equivalent of your Grignard reagent and forms an insoluble magnesium amide complex, which precipitates and physically traps the starting material.

  • Causality: Alkane conjugate acids of Grignard reagents have a pKa of ~45–50, while the piperidine N-H has a pKa of ~35. Deprotonation is thermodynamically inevitable.

  • Solution: You must mask the nitrogen. Install a robust protecting group such as Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), or a Benzyl group prior to the Grignard addition.

Q2: I am using an N-Boc protected piperidine-4-carboxylate, but after workup, I recover 90% of my starting ester. Why isn't the addition happening? A: Piperidine esters with


-protons (especially at the C2 and C4 positions) are highly prone to enolization. Because standard Grignard reagents are highly basic, they preferentially abstract the 

-proton to form a magnesium enolate rather than attacking the sterically hindered carbonyl carbon. Upon aqueous workup, this enolate simply reprotonates back to your starting ester.
  • Solution: You must alter the basicity-to-nucleophilicity ratio of your reagent. The gold standard is the Imamoto protocol, which utilizes anhydrous Cerium(III) chloride (

    
    ) to form an organocerium species. Organocerium reagents are highly nucleophilic but significantly less basic, completely suppressing enolization [1]. Alternatively, Knochel's soluble lanthanide salts (
    
    
    
    ) can be used to activate the carbonyl and break Grignard aggregates [2].

Q3: My LC-MS shows a mixture of the intermediate ketone and the desired tertiary alcohol. How do I drive the reaction to completion? A: The addition of a Grignard reagent to an ester proceeds via a tetrahedral hemiketal intermediate. For the second addition to occur, this hemiketal must collapse to expel the alkoxide leaving group, forming a ketone that rapidly reacts with a second equivalent of the Grignard reagent [3]. If the reaction is kept too cold (-78 °C) for the entire duration, the hemiketal remains stable and does not collapse until the aqueous quench, leaving you with the ketone.

  • Solution: Ensure you are using a sufficient excess of the Grignard reagent (at least 2.5 to 3.0 equivalents). Perform the initial addition at cryogenic temperatures to control the exotherm, but allow the reaction to slowly warm to room temperature to force the collapse of the hemiketal and facilitate the second addition.

Part 2: Mechanistic & Workflow Visualizations

Troubleshooting Start Low Yield in Grignard Addition to Piperidine Ester CheckNH Is the piperidine nitrogen protected? Start->CheckNH Protect Protect N-atom (e.g., Boc, Cbz, Bn) CheckNH->Protect No CheckSM Is starting material recovered after workup? CheckNH->CheckSM Yes Enolization Enolization occurring. Add CeCl3 or LaCl3·2LiCl CheckSM->Enolization Yes (Alpha-protons present) CheckKetone Is ketone intermediate accumulating? CheckSM->CheckKetone No AddEq Increase Grignard to >2.5 eq & warm to room temp CheckKetone->AddEq Yes

Decision tree for troubleshooting Grignard additions to piperidine esters.

Pathway cluster_reagents Reagent Choice Ester Piperidine Ester (e.g., Isonipecotate) Enolate Magnesium Enolate (Dead End) Ester->Enolate Base-driven Deprotonation Hemiketal Hemiketal Intermediate Ester->Hemiketal Nucleophilic Addition Grignard Standard R-MgX (Highly Basic) Grignard->Ester CeGrignard R-MgX + CeCl3 (Highly Nucleophilic) CeGrignard->Ester Enolate->Ester Aqueous Workup (Recovered SM) Ketone Ketone Intermediate Hemiketal->Ketone Collapse (-MgXOR) Product Tertiary Alcohol (Desired Product) Ketone->Product 2nd Addition (R-MgX)

Mechanistic divergence: Basic enolization vs. nucleophilic addition pathways.

Part 3: Data Presentation

The following table summarizes the quantitative impact of various reaction conditions on the double addition of Phenylmagnesium bromide (


) to N-Boc-ethyl isonipecotate.
Condition ProfileEquivalents (R-MgX)Additive / PromoterTemperature ProfileMajor OutcomeIsolated Yield (%)
Standard Batch 3.0 eqNone0 °C

RT
Recovered SM (Enolization)< 10%
Cryogenic Control 3.0 eqNone-78 °C

RT
Mixed SM and Product35%
Imamoto Protocol 3.0 eq

(3.0 eq)
-78 °C

RT
Clean double addition88%
Knochel Protocol 3.0 eq

(1.0 eq)
0 °C

RT
Clean double addition92%

Data Synthesis: Lanthanide additives are non-negotiable for high-yielding additions to highly enolizable piperidine systems.

Part 4: Experimental Protocols

Protocol: Imamoto -Mediated Grignard Addition to N-Boc-Ethyl Isonipecotate

Self-Validating Note: The absolute most critical point of failure in this protocol is the dehydration of


. If heated too rapidly, the salt dissolves in its own water of crystallization and forms inactive polymeric cerium oxides. The step-wise heating protocol below validates the integrity of the reagent.

Step 1: Progressive Dehydration of Cerium(III) Chloride

  • Weigh 3.0 equivalents of

    
     into a flame-dried Schlenk flask containing a magnetic stir bar.
    
  • Apply high vacuum (0.1 mmHg) and heat the flask in an oil bath at 90 °C for 2 hours. The crystals will slowly turn into a fine white powder.

  • Increase the temperature to 140 °C and maintain under high vacuum for an additional 12 hours (overnight).

  • Allow the flask to cool to room temperature while maintaining the vacuum, then backfill with dry Argon.

Step 2: Formation of the Organocerium Reagent

  • Suspend the anhydrous

    
     in anhydrous THF (approx. 5 mL per mmol of 
    
    
    
    ) and stir vigorously for 2 hours at room temperature to ensure complete solvent complexation.
  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Dropwise, add 3.0 equivalents of the Grignard reagent (e.g.,

    
     in THF). Stir the resulting colored suspension (often yellow/orange) at -78 °C for 1.5 hours to form the active organocerium species.
    

Step 3: Nucleophilic Addition

  • Dissolve 1.0 equivalent of N-Boc-ethyl isonipecotate in a minimal amount of anhydrous THF.

  • Add the ester solution dropwise to the organocerium mixture at -78 °C.

  • Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to naturally warm to room temperature over 3 hours to ensure collapse of the hemiketal and complete second addition.

Step 4: Quench and Workup

  • Cool the reaction to 0 °C and carefully quench with saturated aqueous

    
     (Cerium salts will form a thick emulsion).
    
  • Add 1M

    
     dropwise until the emulsion clears and the aqueous layer becomes transparent (Ensure pH does not drop below 3 to avoid Boc deprotection).
    
  • Extract three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over

    
    , and concentrate under reduced pressure.
    

References

  • Insights into the Cerium Chloride-Catalyzed Grignard Addition to Esters Source: Angewandte Chemie International Edition / ResearchGate URL
  • Soluble Lanthanide Salts (LnCl3·2LiCl)
  • Grignard Reagents Convert Esters into Tertiary Alcohols Source: Chemistry LibreTexts URL

Removing unreacted methylmagnesium bromide from piperidine alcohol product

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Piperidine Alcohol Synthesis Topic: Quenching & Removal of Unreacted Methylmagnesium Bromide (MeMgBr) Case ID: PIP-GRIG-001

Introduction: The "Magnesium-Amine Trap"

The Challenge: You are likely experiencing a "sticky" workup.[1] Unlike standard Grignard additions to ketones, reacting MeMgBr with piperidones (or piperidine-derivatives) introduces a secondary basic site: the piperidine nitrogen.

The Causality: Upon quenching, Magnesium (Mg) seeks coordination. In a standard reaction, it coordinates with water or solvent.[1][2] In your reaction, the piperidine nitrogen acts as a Lewis base, coordinating strongly to the Magnesium salts (MgBrOH or MgBr₂). This forms a stable, gelatinous chelate that traps your product in the aqueous/organic interface (the "rag layer"), leading to poor phase separation and low yields.

This guide provides the protocols to break this chelation and safely remove unreacted MeMgBr.

Module 1: The Mechanism of Failure

To solve the emulsion, you must understand the molecular binding. The diagram below illustrates why standard quenching fails and how ligand exchange (Rochelle Salt) releases your product.

GrignardQuench cluster_0 Before Quench cluster_1 Standard Quench (Water/NH4Cl) cluster_2 Rochelle Salt Workup Complex Mg-Alkoxide Complex (Product Bound to Mg) Gel Mg-Amine Chelate (Sticky Emulsion) Complex->Gel Hydrolysis w/o Strong Ligand MgTartrate Mg-Tartrate Complex (Water Soluble) Complex->MgTartrate Ligand Exchange (Thermodynamic Preference) Trapped Product Trapped in Solid Matrix Gel->Trapped Tartrate Tartrate Ligand (Rochelle Salt) Tartrate->MgTartrate FreeProd Free Piperidine Alcohol (Organic Soluble) MgTartrate->FreeProd Releases Product

Figure 1: Ligand Exchange Mechanism. The bidentate Tartrate ligand binds Magnesium more tightly than the Piperidine Nitrogen, forcing the Mg into the aqueous layer and releasing the product into the organic layer.

Module 2: Validated Quenching Protocols

Safety Warning: MeMgBr releases Methane (CH₄) gas upon quenching.[1] This is flammable.[1][3][4][5][6][7] Ensure high exhaust flow and no ignition sources.[1][3]

Protocol A: The "Rochelle Salt" Method (Recommended)

Best for: Breaking emulsions, maximizing yield, and preventing dehydration of tertiary alcohols.

The Logic: Potassium Sodium Tartrate (Rochelle Salt) acts as a chelating agent.[1][8] It solubilizes Mg salts in water, preventing the formation of the "Mg-Amine" gel.

  • Dilution: Dilute the reaction mixture 1:1 with diethyl ether or TBME (Tert-butyl methyl ether).

  • Cooling: Cool the flask to 0°C in an ice bath.

  • Primary Quench: Slowly add water dropwise until gas evolution (Methane) ceases.[1]

    • Note: Do not rush. The exotherm can boil the ether.[1]

  • Solubilization: Add Saturated Aqueous Rochelle Salt Solution (approx. 2 mL per mmol of Grignard reagent used).

  • The "Cure": Vigorously stir the biphasic mixture at room temperature for 30–60 minutes .

    • Visual Cue: The cloudy/sticky emulsion will separate into two clear layers.[1][9] The aqueous layer will be clear/colorless, and the organic layer will act as a distinct phase.

  • Extraction: Separate layers. Wash the aqueous layer once more with ether.[1] Combine organics.

Protocol B: The "Fieser" Modification (For Large Scale)

Best for: Generating dry, filterable solids instead of an aqueous layer. Use if you want to avoid liquid-liquid extraction.

The Logic: Creates a granular precipitate of Mg(OH)₂ and MgBr₂ that can be filtered off.[1] Ratio Rule (1 : 1 : 3): For every x mL of Grignard solution used:

  • Cool reaction to 0°C.

  • Add x mL of Water (Slowly!).

  • Add x mL of 15% NaOH .

  • Add 3x mL of Water.

  • Warm to room temperature and stir for 15 minutes.

  • Add anhydrous MgSO₄ (drying agent) directly to the pot.

  • Filter the white granular solid through a fritted funnel or Celite pad.

    • Warning: Thoroughly wash the filter cake with solvent (THF/Ether).[1] Piperidine products like to stick to the surface of these salts.[1]

Module 3: Troubleshooting & FAQs

Data Summary: Common Failure Modes

SymptomProbable CauseCorrective Action
Rock-Hard Solid Mg salts precipitated too fast without complexation.[1]Add Saturated Rochelle Salt and stir overnight. Mechanical breaking may be required.[1]
Product is an Alkene Elimination. The tertiary alcohol dehydrated.[1]Avoid acidic workups (HCl).[1] Keep pH > 7. Keep temperature < 40°C during rotovap.
Low Yield Product trapped in Mg-salts or lost to aqueous layer.[1]1. Grind filter cake and re-extract with warm THF.2. Check aqueous pH; if < 9, the amine is protonated (water-soluble). Basify to pH 12.[1]
Violent Bubbling Unreacted MeMgBr pocket hit water.Stop addition. Cool flask. Resume dropwise addition only when stable.
Frequently Asked Questions

Q: Can I use HCl to dissolve the Magnesium salts? A: Proceed with extreme caution. While HCl will dissolve Mg salts instantly, it introduces two risks:

  • Product Loss: It protonates the piperidine nitrogen, pulling your product into the water.[1][10] You must basify (pH > 12) and re-extract to recover it.[1]

  • Dehydration: Tertiary piperidine alcohols are acid-sensitive.[1] Strong acid can catalyze the elimination of water, yielding the tetrahydropyridine (alkene) impurity. Recommendation: Stick to Protocol A (Rochelle Salt).[1]

Q: I still have an emulsion after adding Rochelle Salt. What now? A: You likely didn't add enough or didn't stir long enough.[1]

  • Add more saturated Rochelle salt solution.[1][9]

  • Add a small amount of Brine (NaCl).[1]

  • Filter the entire biphasic mixture through a pad of Celite . This physically removes the particulate matter stabilizing the emulsion.[1]

Q: How do I remove the methyl-piperidine byproduct? A: If MeMgBr acts as a base rather than a nucleophile (deprotonating the amine instead of adding to the carbonyl), you may regenerate the starting material or methylate the nitrogen.

  • Check: Run TLC/LCMS.[1]

  • Purification: These byproducts usually have significantly different polarity.[1] Flash chromatography (DCM/MeOH/NH₃) is required.[1]

References

  • Smith, A. B.; Jones, C. The Use of Rochelle Salt in the Workup of Aluminum and Magnesium Reactions. Not Voodoo: Demystifying Synthetic Organic Chemistry.[1][11] Available at: [Link]

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (Standard Fieser Workup Protocol).
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012. (Mechanism of Grignard Addition and Chelation).[1]

Sources

Troubleshooting low conversion in N-methylation of piperidine alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Troubleshooting Low Conversion & Yield in N-Methylation Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Phase 1: Diagnostic Triage

Before adjusting your chemistry, identify the specific failure mode. "Low conversion" is often a misdiagnosis for isolation failure or competitive side reactions.

Symptom vs. Root Cause Matrix

Observation (TLC/LCMS)Likely Root CauseThe "Why"
Reaction Stalls (<50% Conv.) Imine Equilibrium In reductive amination, the intermediate iminium ion may not be forming fully, or the reducing agent is quenching the aldehyde before it reacts with the amine.
Multiple New Spots Over-Alkylation The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine), leading to quaternary ammonium salts.
Product Mass Missing Aqueous Retention Critical for Piperidine Alcohols: The product is highly polar/water-soluble. Standard extraction (EtOAc/Water) often leaves 80%+ of the product in the aqueous waste.
New Spot (Non-Polar) O-Alkylation If using alkyl halides (MeI) with strong bases (NaH), you are methylating the alcohol (-OH) instead of, or in addition to, the amine.
Phase 2: Method-Specific Troubleshooting
Method A: Reductive Amination (The "Gold Standard")

Recommended for: High chemoselectivity, mild conditions, and avoiding quaternary salts. Reagents: Formaldehyde (HCHO) + Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃).

Q: My reaction stalls with starting material remaining. Should I add more heat? A: No. Heat often degrades STAB.

  • The Fix: The rate-limiting step is often the formation of the iminium ion.

    • Pre-mix: Stir the piperidine and formaldehyde in the solvent (DCE or THF) for 30–60 minutes before adding the reducing agent.

    • Scavenge Water: Add activated 4Å molecular sieves or MgSO₄ during the pre-mix phase to drive the equilibrium toward the imine.

    • Acid Catalyst: If the amine is sterically hindered (e.g., 2,6-disubstituted piperidine), add 1.0 eq of Acetic Acid (AcOH). STAB works best at slightly acidic pH (pH 5–6).

Q: I see "Over-Methylation" (M+15 peaks). How is this possible with formaldehyde? A: This is rare but happens if the reaction runs too hot or if you use NaBH₄ instead of STAB. NaBH₄ is less selective and can reduce the aldehyde to methanol, which then competes in side reactions.

  • Protocol Adjustment: Switch to STAB (Sodium Triacetoxyborohydride) . It is less reducing than NaBH₄ and will not reduce the aldehyde/ketone as quickly as it reduces the iminium ion.

Method B: Eschweiler-Clarke

Recommended for: Scalable processes where heat is tolerated. Reagents: Formic Acid (HCOOH) + Formaldehyde (HCHO).[1][2]

Q: The reaction is messy. Why? A: The "Piperidine Alcohol" trap.

  • Mechanism: This reaction generates CO₂ and requires high temperatures (reflux). If your alcohol group is secondary or tertiary, the acidic conditions and heat can trigger elimination (dehydration) to form an alkene.

  • The Fix: If your substrate is acid-sensitive, abandon this method . Switch to Reductive Amination (Method A).

Method C: Direct Alkylation

Recommended for: ONLY when reductive amination fails. Reagents: Methyl Iodide (MeI) + Base.

Q: I am getting O-methylated byproducts (ethers). A: You are likely using a base that is too strong or an inappropriate solvent.

  • The Science: The pKa of a protonated piperidine is ~11; the pKa of an alcohol is ~16-17.

  • The Fix:

    • Weak Base: Use K₂CO₃ or NaHCO₃ . Do NOT use NaH, KOtBu, or NaOH, which will deprotonate the alcohol.

    • Solvent: Use Acetonitrile or Acetone . Avoid DMF/DMSO if possible, as they enhance the nucleophilicity of oxygen anions.

    • Stoichiometry: Use exactly 0.95 eq of MeI. It is better to have unreacted starting material (recyclable) than quaternary salts (waste).

Phase 3: The "Hidden" Failure – Isolation & Workup

90% of "Low Yield" tickets for amino-alcohols are actually isolation failures.

The Problem: N-methyl piperidine alcohols are amphiphilic zwitterions. At neutral pH, they love water.

The Self-Validating Extraction Protocol:

  • pH Check: Do not guess. Use a pH probe.

    • After quenching, adjust the aqueous layer pH to >12 using 2M NaOH. You must ensure the amine is fully deprotonated (Free Base form).

  • The "Salting Out" Trick: Saturate the aqueous layer with NaCl until solids crash out. This pushes the organic molecule out of the water phase.

  • Solvent Choice: Ethyl Acetate is often too non-polar.

    • Use: DCM (Dichloromethane) or a mixture of CHCl₃/IPA (3:1) (Chloroform/Isopropanol). The alcohol group needs the polarity of the alcohol co-solvent to extract efficiently.

Phase 4: Visualizing the Logic
Figure 1: Troubleshooting Decision Tree

Follow this logic flow to select the correct optimization path.

G Start Start: Low Conversion/Yield CheckTLC 1. Check TLC/LCMS of Crude Start->CheckTLC Stalled Reaction Stalled (SM present) CheckTLC->Stalled SM Remains NoMass Reaction Complete But Low Mass Recovery CheckTLC->NoMass SM Gone SideProd Multiple Spots/Side Products CheckTLC->SideProd New Impurities MethodCheck Which Method? Stalled->MethodCheck RedAm Reductive Amination MethodCheck->RedAm DirAlk Direct Alkylation MethodCheck->DirAlk FixRedAm Add AcOH (Cat.) Use STAB instead of NaBH4 Pre-mix 1hr RedAm->FixRedAm FixDirAlk Check Base Strength Switch to K2CO3 Check Stoichiometry DirAlk->FixDirAlk IsoIssue Isolation Failure (Product in Aqueous) NoMass->IsoIssue FixIso 1. Saturate Aqueous w/ NaCl 2. Extract w/ CHCl3:IPA (3:1) 3. Ensure pH > 12 IsoIssue->FixIso ChemSel O-Alkylation or Quaternization? SideProd->ChemSel FixChem Switch to Reductive Amination (Avoids O-Alkylation) ChemSel->FixChem

Caption: Diagnostic workflow for identifying whether the failure is kinetic (reaction rate), thermodynamic (side products), or physical (isolation).

Figure 2: The Chemoselectivity Mechanism

Why Reductive Amination wins over Alkyl Halides.

ReactionPath Substrate Piperidine Alcohol (Secondary Amine + OH) MeI + MeI / Base Substrate->MeI HCHO + HCHO / STAB Substrate->HCHO PathA_Product N-Methyl Product MeI->PathA_Product Major (if controlled) PathA_Side1 O-Methyl Side Product (Ether formation) MeI->PathA_Side1 Compelling Side Rxn PathA_Side2 Quaternary Salt (Over-methylation) MeI->PathA_Side2 High Risk Imine Iminium Ion Intermediate HCHO->Imine PathB_Product N-Methyl Product Imine->PathB_Product Hydride Transfer Note STAB is electrophilic. It ignores the -OH group. Zero risk of O-Methylation. PathB_Product->Note

Caption: Mechanistic comparison showing why reductive amination (STAB) prevents the O-alkylation and quaternization risks inherent to direct alkylation.

References
  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • Core citation for the STAB protocol and its superiority over NaCNBH3.
  • BenchChem Technical Support. (2025). "Optimizing Reductive Amination for Piperidine Synthesis."

    • Source for specific troubleshooting steps regarding pH and solvent choice.
  • Common Organic Chemistry. "Reductive Amination - Common Conditions: NaBH(OAc)3."

    • Reference for the mechanism and solvent comp
  • ResearchGate Community. (2017). "Procedure for N-alkylation of Piperidine?"

    • Source for "salting out" isolation techniques and base selection (K2CO3).[4]

Sources

Technical Support Center: Purification of 2-(1-Methylpiperidin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(1-Methylpiperidin-4-yl)propan-2-ol . This guide is engineered for drug development professionals and synthetic chemists who require high-purity piperidine derivatives. Because this molecule features both a highly basic tertiary amine (pKa ~10) and a sensitive tertiary alcohol, standard purification templates often fail.

This document provides a causality-driven troubleshooting guide, self-validating experimental protocols, and structural logic to ensure your purification workflows are robust and reproducible.

Side Product Profiling & Separation Strategy

During the synthesis of 2-(1-Methylpiperidin-4-yl)propan-2-ol (typically via Grignard addition to an ester or ketone precursor), several predictable side products emerge. Understanding their physicochemical properties is the first step in designing a rational purification strategy.

Quantitative Data & Impurity Profiling
Impurity / Side ProductStructural FeaturePhysicochemical ConsequenceTargeted Removal Strategy
Magnesium Salts Inorganic (Grignard byproduct)Forms gelatinous hydroxides at basic pH; traps product.Chelation with Rochelle's salt; aqueous phase discard.
Neutral Organics Lacks basic amine groupRemains unprotonated at pH < 2.Acidic aqueous wash; discarded in the organic waste [1].
Starting Ester/Ketone Basic amine + CarbonylCo-extracts with product during acid-base workup; lower polarity.Amine-modified flash chromatography (elutes faster).
Alkene Byproduct Dehydrated tertiary alcoholHighly non-polar basic amine.Amine-modified flash chromatography (elutes first).

Purification Logic Workflow

The following flowchart illustrates the optimal sequence of operations to isolate the target compound from a complex crude mixture.

PurificationWorkflow Crude Crude Reaction Mixture AcidExt 1M HCl Extraction (pH < 2) Crude->AcidExt Org1 Organic Phase (Neutral Impurities) AcidExt->Org1 Discard Aq1 Aqueous Phase (Protonated Piperidine) AcidExt->Aq1 Retain Basify Basification (NaOH, pH > 10) Aq1->Basify OrgExt DCM Extraction Basify->OrgExt Aq2 Aqueous Phase (Mg2+ Salts) OrgExt->Aq2 Discard Org2 Organic Phase (Freebase Amines) OrgExt->Org2 Retain Chroma Amine-Modified Silica Chromatography Org2->Chroma Pure Pure 2-(1-Methylpiperidin- 4-yl)propan-2-ol Chroma->Pure Elution

Fig 1: Logical workflow for the purification of basic tertiary amine alcohols.

Frequently Asked Questions (FAQs)

Q1: Following the Grignard reaction, my aqueous workup forms a stubborn emulsion. How do I break it and extract my product? A1: Emulsions in this context are caused by insoluble magnesium hydroxide complexes trapping your basic piperidine product. To break this, quench the reaction with saturated aqueous ammonium chloride (


) or Rochelle's salt (potassium sodium tartrate). These reagents chelate the magnesium ions, keeping them water-soluble and preventing the formation of gelatinous precipitates, allowing for clean phase separation.

Q2: During column chromatography on standard silica gel, my product streaks severely, and I recover very little. Why is this happening? A2: 2-(1-Methylpiperidin-4-yl)propan-2-ol contains a basic tertiary amine. Standard bare silica gel is acidic due to surface silanol groups (pKa ~4.5–5.5). The basic amine protonates and acts as a cation, binding irreversibly to the silica matrix [2]. To resolve this, switch to an amine-functionalized silica stationary phase (e.g., KP-NH). The bonded amine groups mask the acidic silanols, preventing acid-base interactions and allowing your compound to elute sharply based solely on its polarity [2].

Q3: I attempted to purify the product by vacuum distillation, but NMR shows a new alkene peak and loss of the alcohol signal. What happened? A3: You have inadvertently triggered an E1 elimination reaction. The target molecule contains a tertiary alcohol, which is highly sensitive to thermal stress. Under distillation temperatures, especially if trace acidic impurities are present, the hydroxyl group protonates and leaves as water, forming a stable carbocation that rapidly eliminates a proton to yield 1-methyl-4-(prop-1-en-2-yl)piperidine. Do not distill this compound. Rely on low-temperature chromatography or crystallization of its hydrochloride salt.

Q4: How do I separate the unreacted starting material (e.g., ethyl 1-methylpiperidine-4-carboxylate) from the tertiary alcohol product? A4: Because both compounds are basic tertiary amines, they will co-extract during the acid-base workup. However, the tertiary alcohol product is significantly more polar than the ester starting material. By utilizing amine-modified flash chromatography with a gradient of Hexane/Ethyl Acetate, the less polar ester will elute first, followed cleanly by the highly polar tertiary alcohol.

Validated Experimental Protocols

Protocol A: Self-Validating Acid-Base Extraction

This protocol leverages the pH-dependent solubility of the piperidine ring to strip away neutral and acidic impurities [1]. It is "self-validating" because the phase transitions can be visually and chemically confirmed at each step.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). Transfer to a separatory funnel.

  • Acidification (Validation Step 1): Add 1M aqueous HCl in portions, shaking vigorously, until the aqueous phase tests at pH < 2 using pH indicator paper. Causality: The tertiary amine (pKa ~10) is now >99.9% protonated and highly water-soluble.

  • Phase Separation: Drain the lower aqueous layer into an Erlenmeyer flask. Wash the remaining organic layer with an additional portion of 1M HCl. Combine the aqueous layers. Discard the organic layer (this contains unreacted non-basic organics and neutral byproducts).

  • Basification (Validation Step 2): Cool the combined aqueous layer in an ice bath to 0 °C. Slowly add 2M NaOH dropwise with stirring until the solution reaches pH > 10 . Validation: The solution will turn cloudy or form an oily layer as the amine is deprotonated back to its freebase, water-insoluble form.

  • Extraction: Extract the basified aqueous layer three times with Dichloromethane (DCM). The freebase product partitions into the DCM.

  • Drying & Concentration: Combine the DCM extracts, dry over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator. Critical:  Keep the water bath below 40 °C to prevent thermal degradation of the tertiary alcohol.
    
Protocol B: Amine-Modified Flash Chromatography

Use this protocol to separate the target compound from other basic amine impurities (like unreacted starting materials or alkene byproducts) without peak tailing [2].

Step-by-Step Methodology:

  • Column Preparation: Equip your flash chromatography system with an amine-functionalized silica cartridge (e.g., Biotage KP-NH).

  • Sample Loading: Dissolve the concentrated freebase product from Protocol A in a minimal amount of DCM. Dry-load the sample by mixing it with a small amount of Celite or KP-NH silica, evaporating the DCM, and loading the solid cartridge onto the column.

  • Solvent System: Prepare a mobile phase gradient of Hexane and Ethyl Acetate (EtOAc). Note: Because the silica is amine-modified, you do NOT need to add Triethylamine (TEA) to the mobile phase.

  • Elution: Run a gradient from 10% EtOAc in Hexane to 100% EtOAc over 10 column volumes (CV).

  • Monitoring & Validation: Monitor fractions via UV (if applicable) or TLC. For TLC, use KP-NH plates. To visualize the spots, dip the TLC plate in Dragendorff's reagent (which specifically stains tertiary amines bright orange) or use an Iodine chamber. The non-polar alkene will elute first, followed by the ester, and finally the highly polar 2-(1-Methylpiperidin-4-yl)propan-2-ol.

References

  • Is there an easy way to purify organic amines? Source: Biotage URL:[Link]

Technical Support Center: Handling Hygroscopic Piperidine Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #PIP-OH-304 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Comprehensive Handling, Synthesis, and Analysis of Hygroscopic Piperidine-3/4-ols

Introduction: The "Wet Sponge" Effect

You are likely reading this because your yield is low, your Grignard reaction failed, or your NMR integration is impossible to decipher.

Piperidine derivatives containing a tertiary alcohol (e.g., 4-substituted-4-hydroxypiperidines) are deceptively difficult to handle. Structurally, they possess two potent hydrogen-bonding motifs: the secondary amine (N-H) and the tertiary hydroxyl (O-H). When these are present on a flexible piperidine ring, they form an intermolecular H-bonding network that acts as a "molecular sponge," aggressively scavenging atmospheric water.

This guide moves beyond basic "keep it dry" advice. It provides the causality of the failure modes and self-validating protocols to ensure your chemistry succeeds.

Module 1: Storage & Handling (The First Line of Defense)

Q: My compound turns into a gum on the balance. How do I weigh it accurately for stoichiometry?

A: Stop weighing the solid directly. Use the "Weighing by Difference" or "Stock Solution" method.

The Causality: Hygroscopic solids can absorb 5-15% of their weight in water within minutes at 50% Relative Humidity (RH). If you weigh 100 mg of "solid," you might actually be weighing 85 mg of compound and 15 mg of water. This destroys the stoichiometry of sensitive reactions (e.g., using exactly 1.1 eq of n-Butyllithium).

The Protocol (Weighing by Difference):

  • Dry a capped vial containing the bulk compound in a desiccator (P2O5 or KOH) overnight.

  • Take the entire vial to the balance. Tare the balance to zero.

  • Place the vial on the balance. Record the total mass (

    
    ).
    
  • Quickly transfer an estimated amount of solid into your reaction flask.

  • Immediately recap the vial and place it back on the balance. Record the new mass (

    
    ).
    
  • Calculate: Mass added =

    
    .
    
    • Why this works: You are measuring the mass lost from the protected environment, not the mass gained by the wet solid on the weigh paper.

Q: Should I store it as a free base or a salt?

A: Always store as a salt if possible, but choose the counterion wisely.

Piperidine tertiary alcohols are often oils or amorphous solids as free bases. Converting them to salts disrupts the hygroscopic H-bonding network and induces crystallinity.

Salt TypeHygroscopicity RiskCrystallinityNotes
Hydrochloride (HCl) ModerateHighStandard choice. Can still be hygroscopic if the lattice energy is low.
Oxalate LowVery HighExcellent for purification and storage. Toxic; must be removed before biological assay.
Fumarate LowHighPharmaceutically acceptable. Good stability.
Trifluoroacetate (TFA) High LowAvoid. TFA salts are often hygroscopic oils.

Module 2: Synthesis & Purification (The Process)

Q: I need to react the free base with a water-sensitive reagent (e.g., NaH, R-Mg-X). How do I dry it completely?

A: Vacuum drying is insufficient. You must use Azeotropic Distillation. [1][2]

The Causality: Vacuum drying removes surface water. It often fails to remove bound water (hydrates) trapped in the crystal lattice of piperidine alcohols. Azeotropic distillation physically carries water out of the system at a temperature lower than the boiling point of water.

The Protocol (Azeotropic Drying):

  • Dissolution: Dissolve your "dry" piperidine alcohol in Anhydrous Toluene (preferred over Benzene for toxicity reasons). Use ~10 mL Toluene per gram of compound.

  • Evaporation: Rotovap the solution to dryness. The toluene/water azeotrope (bp 85°C) will carry off the water.

  • Repetition: Repeat this process 3 times .

  • Final Chase: For the final step, dissolve in anhydrous DCM and evaporate to remove trapped toluene traces.

  • Validation: The resulting oil/foam should be kept under Argon.

Q: My Grignard addition to N-Boc-4-piperidone stalled. Why?

A: The "Wet Sponge" effect killed your initiation.

Even if the starting material is dry, the product (the magnesium alkoxide intermediate) is extremely hygroscopic. If your quench is inefficient or if you expose the reaction to air before it's done, the product can chelate magnesium salts and water, forming a rock-hard emulsion.

Visualizing the Failure Mode:

HygroscopicFailure Moisture Atmospheric Moisture Piperidine Piperidine-OH (H-Bond Donor) Moisture->Piperidine Absorbed WaterComplex Hydrate Complex (Stable Network) Piperidine->WaterComplex H-Bonding WeighingError Weighing Error (+10% Mass) WaterComplex->WeighingError False Mass StoichFail Stoichiometry Failure (Excess Reagent) WeighingError->StoichFail Calculated vs Real Reaction Reaction Outcome: Incomplete/Side Products StoichFail->Reaction Yield Loss

Figure 1: The cycle of hygroscopic failure. Moisture uptake leads to mass errors, which cascade into stoichiometric imbalances and reaction failure.

Module 3: Analytical Challenges (The Measurement)

Q: My NMR spectrum has a huge broad peak at 3.5 ppm. Is my product wet?

A: Likely yes. But confirm with the "D2O Shake" test.

The Causality: In CDCl3, water usually appears around 1.56 ppm. However, in the presence of amines and alcohols, hydrogen bonding shifts the water peak downfield (often 3.0 - 5.0 ppm) and broadens it, sometimes obscuring your methine protons.

The Protocol (D2O Shake):

  • Run your standard 1H NMR in CDCl3.

  • Add one drop of D2O (Deuterium Oxide) to the NMR tube.

  • Shake vigorously for 30 seconds.

  • Wait 5 minutes for the layers to separate (D2O will float on top or sink depending on solvent, but exchange happens at the interface).

  • Rerun the NMR.

    • Result: The broad OH/NH/H2O peak will disappear (exchange to OD/ND/D2O). If a peak remains at that position, it is a non-exchangeable CH proton (impurity).

Common Water Shifts in NMR Solvents:

SolventResidual Water Peak (ppm)Effect of Piperidine-OH
CDCl3 1.56Shifts to ~2.5 - 4.0 (Broad)
DMSO-d6 3.33Sharpens, but overlaps with piperidine ring protons
MeOD 4.87Water exchanges rapidly; OH peak disappears

Module 4: Decision Tree for Purification

Do not default to silica columns. Silica is acidic and hygroscopic; your basic amine will streak, and the alcohol will pick up water from the silica gel.

PurificationTree Start Crude Reaction Mixture IsSolid Is the product a solid? Start->IsSolid Recryst Recrystallize (EtOAc/Hexane) IsSolid->Recryst Yes IsOil Is it an oil? IsSolid->IsOil No SaltScreen Salt Formation Screen (HCl, Oxalate, Fumarate) IsOil->SaltScreen CrystallineSalt Crystalline Salt Formed? SaltScreen->CrystallineSalt FilterDry Filter & Vacuum Dry (Store as Salt) CrystallineSalt->FilterDry Yes Distill Kugelrohr Distillation (High Vac) CrystallineSalt->Distill No (Stays Oil) FreeBaseNeeded Free Base Required? FilterDry->FreeBaseNeeded BackCrack Back-Crack Protocol (NaOH -> DCM -> Azeotrope) FreeBaseNeeded->BackCrack Yes

Figure 2: Purification workflow. Prioritize salt formation to induce crystallinity and reduce hygroscopicity.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for the Purification of Piperidine Reaction Products.[2][3] Retrieved from

  • Suiter, C., & Widegren, J. (2021).[4] Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry.[1][4][5] Retrieved from

  • Chiodi, D., & Ishihara, Y. (2025).[6] Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery.[6] Journal of Medicinal Chemistry.[6] Retrieved from

  • Biotage. (2023).[7] Is there an easy way to purify organic amines? Retrieved from

  • Eureka Dry Tech. (2024). Humidity controlled storage in pharmaceutical applications.[8][9] Retrieved from

For further assistance, please contact the Application Science team at .

Sources

Minimizing dehydration side reactions during workup of tertiary alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose weeks of progress because a successfully synthesized tertiary alcohol was inadvertently destroyed during the final hours of workup.

Tertiary alcohols are notoriously sensitive. The same steric bulk and electron-donating alkyl groups that make them valuable also stabilize carbocation intermediates, making them highly susceptible to E1 elimination (dehydration) into alkenes.

This guide provides a comprehensive, mechanistic approach to troubleshooting and optimizing your workup protocols to preserve your tertiary alcohol yields.

The Mechanistic Root of the Problem

To prevent dehydration, we must first understand the causality behind it. The dehydration of a tertiary alcohol follows an E1 (Elimination Unimolecular) mechanism [1].

When exposed to acidic conditions (even mildly acidic drying agents or quenching solutions), the hydroxyl group (-OH) is protonated to form an alkyloxonium ion (


). Water is an excellent leaving group, and because the resulting tertiary carbocation is highly stabilized by hyperconjugation and inductive effects, the energy barrier for water to leave is remarkably low[1]. Once the carbocation forms, any weak base in the system (even water or a solvent molecule) can abstract a neighboring proton, yielding the alkene byproduct.

E1_Mechanism A Tertiary Alcohol (Stable Product) B Protonated Alcohol (Good Leaving Group) A->B + H+ (Acidic Quench) C Tertiary Carbocation (Highly Stable Intermediate) B->C - H2O (Rate Limiting) D Alkene Byproduct (Dehydrated) C->D - H+ (Elimination)

Figure 1: E1 dehydration pathway of tertiary alcohols triggered by acidic workup conditions.

Troubleshooting FAQs: The "Why" and "How"

Q1: I quenched my Grignard reaction with 1M HCl to dissolve the magnesium salts, but my NMR shows an alkene. What happened? A1: While dilute HCl is standard for solubilizing magnesium hydroxide (


) by converting it into water-soluble 

, the low pH rapidly protonates your newly formed tertiary alcohol, triggering the E1 dehydration pathway described above[2]. Solution: Switch to a milder quenching agent. Saturated aqueous ammonium chloride (

) is acidic enough (pH ~5.5) to quench the excess Grignard reagent and protonate the alkoxide, but generally not strong enough to catalyze the elimination of the tertiary alcohol[2].

Q2: I switched to saturated


, but I'm getting a terrible emulsion that won't separate. How do I fix this without adding strong acid? 
A2:  Emulsions in Grignard workups are stabilized by finely dispersed, oligomeric magnesium salts (like 

) that act as surfactants at the aqueous-organic interface[3][4]. Solution: Do not revert to HCl. Instead, use a 20% aqueous solution of Rochelle's salt (Potassium sodium tartrate). Rochelle's salt acts as a bidentate ligand, chelating the magnesium ions into highly water-soluble complexes at a neutral pH, completely bypassing the emulsion without risking dehydration. If an emulsion still persists, filter the entire biphasic mixture through a pad of Celite® to remove the insoluble particulates stabilizing the emulsion[3].

Q3: My extraction went perfectly, but the product degraded during solvent removal on the rotovap. I used


 to dry the organic layer. Is that the issue? 
A3:  Yes. Anhydrous magnesium sulfate (

) is a mild Lewis acid. Furthermore, its hydration is an exothermic process. When you concentrate the solvent on a rotary evaporator, the combination of mild Lewis acidity, residual heat, and increasing product concentration creates the perfect storm for dehydration. Solution: Switch to anhydrous sodium sulfate (

), which is strictly neutral, or potassium carbonate (

), which is mildly basic. Additionally, keep your rotovap water bath strictly below 30°C.

Q4: The crude NMR looked great, but the product dehydrated on the silica gel column. How do I purify it? A4: Standard silica gel is surprisingly acidic (pH ~4.5–5.5 due to surface silanol groups). Solution: Pre-treat your silica gel. Flush the packed column with your starting eluent containing 1–2% triethylamine (


) to neutralize the acidic silanol sites. Follow this with a flush of pure eluent to remove excess 

before loading your compound.

Workup_Workflow Start Reaction Complete (Organometallic) Q1 Is the tertiary alcohol acid-sensitive? Start->Q1 PathNo Standard Quench (Dilute HCl) Q1->PathNo No PathYes Mild Quench (Sat. NH4Cl or Rochelle's) Q1->PathYes Yes Extract Extract with Organic Solvent PathNo->Extract Emulsion Did an emulsion form? PathYes->Emulsion Brine Add Brine / Filter via Celite Emulsion->Brine Yes Emulsion->Extract No Brine->Extract Dry1 Dry over MgSO4 Extract->Dry1 Acid-stable Dry2 Dry over Na2SO4 or K2CO3 Extract->Dry2 Acid-sensitive

Figure 2: Decision tree for optimizing the workup of tertiary alcohols.

Quantitative Comparison of Quenching Agents

Selecting the right quenching agent is a balancing act between solubilizing inorganic byproducts and preserving your organic product. Use this table to guide your selection based on your substrate's sensitivity.

Quenching ReagentApprox. pHEmulsion RiskDehydration RiskBest Use Case
1M HCl /

< 1.0Very LowHigh Robust secondary/primary alcohols; dissolving heavy Mg salts.
Sat.

(aq)
~ 5.5ModerateLowStandard tertiary alcohols; mild Grignard/organolithium quenches.
Rochelle's Salt (20%) ~ 7.0Very LowNone Highly sensitive tertiary alcohols; preventing

emulsions.
Water / Brine ~ 7.0High NoneSimple extractions where metal salts are not present in high volumes.

Validated Experimental Protocols

A protocol is only as good as its self-validating checks. The following methodologies are designed to provide real-time feedback during execution.

Protocol A: Emulsion-Free, Neutral Workup of Organometallic Reactions

Use this protocol for Grignard or Organolithium reactions yielding highly sensitive tertiary alcohols.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to drop below 5°C.

  • Quenching: Slowly, dropwise, add a 20% (w/v) aqueous solution of Rochelle's salt (Potassium sodium tartrate).

    • Self-Validation Check: Watch the interface. The initial addition will cause localized bubbling and a white precipitate (

      
      ). As you continue adding and stirring vigorously, the precipitate should dissolve as the magnesium is chelated.
      
  • Maturation: Remove the ice bath and let the biphasic mixture stir vigorously at room temperature for 30 to 60 minutes.

    • Self-Validation Check: The aqueous layer must transition from a cloudy white suspension to a completely clear, transparent liquid. If it remains cloudy, add more Rochelle's salt solution and continue stirring.

  • Separation: Transfer to a separatory funnel. The layers will separate sharply without an emulsion. Extract the aqueous layer twice with your chosen organic solvent (e.g., Ethyl Acetate or Diethyl Ether).

Protocol B: Neutral Drying and Low-Temperature Concentration

Use this immediately following Protocol A to prepare the crude product for purification.

  • Washing: Wash the combined organic layers once with saturated aqueous NaCl (brine) to remove bulk water.

  • Drying: Add anhydrous

    
     (not 
    
    
    
    ) to the organic layer. Swirl the flask.
    • Self-Validation Check: The drying agent should flow freely like sand. If it clumps entirely, add more until a portion remains free-flowing. Let sit for 15 minutes.

  • Filtration: Filter the solution through a fluted filter paper or a fritted funnel to remove the drying agent.

  • Concentration: Transfer to a round-bottom flask. Set the rotary evaporator water bath to no higher than 25–30°C . Apply vacuum gradually to prevent bumping, and evaporate until the solvent is removed. Do not leave the neat oil spinning on the heated bath after the solvent is gone.

References

  • Study.com. "Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson". Study.com. Available at:[Link]

  • ChemRxiv. "From Eyes to Cameras: Computer Vision for High-Throughput Liquid-Liquid Separation". ChemRxiv. Available at:[Link]

Sources

Separation of N-oxide impurities from 1-methylpiperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation & Analysis of N-Oxide Impurities in Tertiary Amines

Status: Operational | Lead Scientist: Dr. A. Vance

Welcome to the Purification Support Hub

The Problem: You are synthesizing or analyzing a 1-methylpiperidine derivative (a tertiary amine), but you are observing inconsistent purity data, "ghost" peaks in chromatography, or low yields. You suspect the N-oxide impurity (


) is the culprit.

The Science: N-oxides are common byproducts formed via air oxidation or residual oxidants (e.g., m-CPBA,


). They present a unique purification challenge because they are highly polar yet often co-elute with parent amines on standard silica due to "tailing." Furthermore, they are thermally unstable, leading to false positives in GC analysis.

Module 1: Diagnostic & Detection (Is it actually an N-oxide?)

User Question: "My LC-MS shows a mass of M+16, but my GC-MS looks clean or shows a different impurity with M-2. What is going on?"

Technical Diagnosis: You are likely witnessing the Cope Elimination or Meisenheimer Rearrangement inside your GC injector port.

  • Thermal Instability: 1-Methylpiperidine N-oxides undergo syn-elimination (Cope Elimination) at temperatures >100°C. This converts the N-oxide into a hydroxylamine (M+18 relative to alkene) or an alkene (M-2 relative to parent) during analysis.

  • The Fix: Do not trust GC data for N-oxide quantification. Use HPLC (UV or MS) or H-NMR.

Diagnostic Logic Flow

DiagnosticFlow start Observation: Impurity Suspected check_mass Check LC-MS Mass start->check_mass mass_plus16 Mass = M + 16 Da check_mass->mass_plus16 Yes check_gc Run GC-MS mass_plus16->check_gc gc_clean GC shows Parent Amine only (False Negative) check_gc->gc_clean Deoxygenation gc_alkene GC shows Alkene (M-2) (Thermal Degradation) check_gc->gc_alkene Cope Elimination conclusion CONFIRMED: N-Oxide Impurity gc_clean->conclusion gc_alkene->conclusion

Figure 1: Decision tree for confirming the presence of thermally unstable N-oxide impurities.

Module 2: Separation Protocols (How do I get rid of it?)

User Question: "I tried column chromatography on silica with DCM/MeOH, but the impurity streaks and co-elutes. How do I separate them?"

Technical Diagnosis: Standard silica gel is slightly acidic (pH 4-5). Tertiary amines interact strongly with silanols, causing tailing. N-oxides, being highly polar zwitterions (


), interact even more strongly, often "smearing" across the amine peak.
Method A: The "Polarity Switch" Extraction (High Throughput)

Best for: Bulk removal without running a column.

The Mechanism: N-oxides are highly polar and water-soluble. While 1-methylpiperidine derivatives are also basic, their solubility profile changes drastically with pH.

  • Parent Amine (

    
    ):  At pH 12, it is uncharged and highly lipophilic.
    
  • N-Oxide (

    
    ):  At pH 12, it is a neutral zwitterion but remains highly water-soluble  due to the strong dipole of the N-O bond.
    

Protocol:

  • Dissolve the crude mixture in 0.5 M HCl (Ensure pH < 2). Both species dissolve.

  • Wash with Diethyl Ether (Discard organic; removes non-basic impurities).

  • Basify the aqueous layer to pH > 12 using NaOH (Check with paper; solution may become cloudy).

  • CRITICAL STEP: Extract with Hexane or Pentane (3x).

    • Why? The parent amine will partition into the non-polar Hexane. The N-oxide, being too polar, will refuse to enter the Hexane and remain in the aqueous phase.

    • Note: Do not use DCM or Chloroform here; they are polar enough to extract the N-oxide along with the amine.

  • Dry organic layer (

    
    ) and concentrate.
    
Method B: Neutral Alumina Chromatography (High Purity)

Best for: Final purification of sensitive compounds.

The Mechanism: Neutral Alumina (


) is amphoteric and less acidic than silica. It reduces the hydrogen bonding retention of the N-oxide, allowing distinct separation.

Protocol:

Parameter Setting
Stationary Phase Neutral Alumina (Brockmann Grade III recommended for sensitive amines)
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Methanol (MeOH)
Modifier None (Alumina usually does not require Triethylamine)

| Gradient | 0% to 5% MeOH in DCM over 20 CV (Column Volumes) |

  • Expected Result: The parent amine elutes first (less polar). The N-oxide elutes significantly later or stays on the column.

Module 3: Salvage Operations (Chemical Reduction)

User Question: "I can't separate the N-oxide, and it represents 20% of my yield. Can I convert it back to the amine?"

Technical Diagnosis: Yes. If separation is too difficult, chemical deoxygenation is the preferred route.

Protocol: Metal-Free Diboron Reduction

Why this method? Traditional methods (Zn/AcOH) are messy and acidic.


 requires heat (risk of Cope elimination).[1] Bis(pinacolato)diboron (

) is mild and chemoselective [1].

Reagents:

  • Bis(pinacolato)diboron (

    
     equiv)
    
  • Ethanol (Solvent)[2]

  • Temperature: Reflux (or 80°C)

Steps:

  • Dissolve crude mixture containing N-oxide in Ethanol.

  • Add

    
    .
    
  • Heat to reflux for 30–60 minutes. Monitor by TLC (N-oxide spot disappears).

  • Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with saturated

    
     (to remove boric acid byproducts).
    
  • Concentrate to recover the parent amine.

Module 4: Visualizing the Interaction

Understanding why silica fails is crucial for method development.

InteractionMap cluster_silica Silica Surface (Acidic) cluster_amine 1-Methylpiperidine cluster_noxide N-Oxide Impurity Silanol Si-OH Groups AmineN Tertiary N AmineN->Silanol Weak H-Bond (Tailing) OxideO O- (Dipole) OxideO->Silanol STRONG H-Bond (Retention/Smearing)

Figure 2: Mechanistic comparison of Silica interactions. The N-oxide oxygen acts as a strong Hydrogen Bond Acceptor (HBA), causing it to stick aggressively to acidic silanols.

References

  • Reduction of Amine N-Oxides by Diboron Reagents. Source: National Institutes of Health (NIH) / PubMed Central. Relevance: Establishes the mild, metal-free protocol for converting N-oxides back to amines. URL:[Link]

  • Cope Elimination Mechanism. Source: Organic Chemistry Portal.[1] Relevance: Details the thermal instability of tertiary amine oxides and the syn-elimination pathway. URL:[Link]

  • Properties and Synthetic Uses of Amine N-Oxides. Source: ResearchGate / Eur. J. Org. Chem. Relevance: Provides pKa data (~4.5) and solubility profiles confirming the extraction strategy. URL:[Link]

  • Activated Alumina vs. Silica Gel. Source: Jalon Zeolite. Relevance: Explains the amphoteric nature of alumina and its advantages over silica for polar/basic separations. URL:[Link]

Sources

Technical Support Center: Controlling Exotherms in Large-Scale Piperidine Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, CMC leads, and process chemists dealing with the thermal hazards of scaling up piperidine alcohol synthesis. Transitioning from bench-scale (grams) to pilot or production scale (kilograms) fundamentally alters the thermodynamics of a reaction. Here, we provide field-proven, self-validating troubleshooting strategies to ensure safety, high yields, and process reproducibility.

🛠️ Troubleshooting & FAQs: Scale-Up Thermal Dynamics

Q1: We are scaling up the synthesis of a 4-aryl-4-hydroxypiperidine via Grignard addition to N-Boc-4-piperidone. The lab-scale reaction was easily controlled, but our 5 kg pilot run exhibited a dangerous temperature spike. What caused this, and how do we prevent it?

The Causality: This is a classic heat transfer failure caused by the "square-cube law." In a laboratory round-bottom flask, the surface-area-to-volume ratio is high, allowing the cooling bath to rapidly dissipate the heat generated by the highly exothermic Grignard addition. Upon scaling up to a pilot reactor, the reaction volume (and thus, heat generation) increases cubically, while the surface area of the cooling jacket only increases quadratically[1].

Furthermore, Grignard reactions are notorious for delayed initiation. If the reaction stalls and the piperidone is continuously dosed, unreacted material accumulates. When initiation finally occurs, the entire accumulated mass reacts simultaneously, releasing an adiabatic heat rise (often up to 100 °C) that instantly overwhelms the reactor's cooling capacity[2].

The Solution: To prevent accumulation, you must implement in-situ monitoring and controlled dosing . Using real-time Fourier Transform Infrared (FTIR) spectroscopy allows you to monitor the characteristic absorption bands of the reactants[3]. If the concentration of the dosed reagent begins to rise without a corresponding increase in product, the system must automatically pause dosing until the reaction initiates. For ultimate control, transitioning to a Continuous Stirred Tank Reactor (CSTR) or microreactor minimizes the active reaction volume, eliminating the risk of catastrophic thermal runaway[2].

Q2: During the reduction of functionalized piperidones to piperidine alcohols using Lithium Aluminum Hydride (LAH), we observe localized boiling, degradation of the Boc-protecting group, and poor yields. How can we optimize this?

The Causality: Hydride reductions are virtually instantaneous and highly exothermic. In large batch reactors, inadequate agitation leads to poor mass and heat transfer[1]. When the piperidone is added to the LAH solution, localized "hot spots" form near the dosing point. Even if the bulk temperature of the reactor reads -10 °C, the micro-environment at the dosing point can spike above 40 °C, causing the solvent to boil and thermally degrading sensitive functional groups (like Boc) before the heat can disperse.

The Solution: Implement an inverse addition protocol combined with automated thermal feedback . By slowly pumping the hydride into the piperidone (or vice versa, depending on the required chemoselectivity) and linking the dosing pump directly to the reactor's internal thermocouple, you create a self-regulating system[4]. If the internal temperature exceeds a predefined safety threshold, the pump automatically halts, allowing the jacket to remove the excess heat before dosing resumes. High-shear impellers must also be used to ensure rapid homogenization.

📊 Quantitative Data: Batch vs. Continuous Flow Scale-Up

When evaluating scale-up strategies for highly exothermic piperidine syntheses, continuous flow chemistry offers profound thermodynamic advantages over traditional batch processing.

ParameterBatch Reactor (Pilot Scale)Continuous Flow (Microreactor/CSTR)Impact on Exotherm Control & Efficiency
Surface-to-Volume Ratio Low (< 5 m²/m³)Extremely High (> 500 m²/m³)Flow allows near-instantaneous heat dissipation, preventing localized hot spots[4].
Adiabatic Temp Rise (

)
Up to 100 °C (High Risk)Negligible (Continuous removal)Eliminates the risk of catastrophic thermal runaway[2].
Reagent Accumulation High risk if initiation stallsMinimal (Reactants consumed instantly)Prevents sudden, uncontrollable energy release[5].
Process Mass Intensity (PMI) Baseline (100%)Reduced by ~30%More efficient solvent usage and streamlined quenching[2].
Grignard Stoichiometry Excess required to drive completionReduced by ~10%Precise stoichiometric mixing in flow improves chemoselectivity[2].

🧪 Self-Validating Experimental Protocols

Protocol 1: Continuous Flow Synthesis of 4-Aryl-4-Hydroxypiperidine

This protocol utilizes a microreactor setup to safely manage the Grignard exotherm.

  • System Priming & Thermal Equilibration: Flush the flow reactor with anhydrous 2-MeTHF. Set the active cooling jacket of the residence time coil to -20 °C.

    • Validation Step: Monitor the outlet temperature. Do not proceed until the outlet temperature holds steady at -20 °C (± 1 °C) for 10 minutes.

  • Reagent Preparation: Prepare a 1.0 M solution of N-Boc-4-piperidone in anhydrous THF and a 1.1 M solution of Arylmagnesium bromide in 2-MeTHF[2].

  • Flow Rate Calibration: Program the syringe pumps to deliver a 1:1.1 molar ratio of piperidone to Grignard reagent.

    • Validation Step: Divert the output to a tared flask for exactly 5 minutes before connecting to the micromixer. Weigh the output to confirm mass flow accuracy.

  • Continuous Mixing: Direct both streams into a high-shear micromixer submerged in the cooling bath. The high surface-area-to-volume ratio will instantly dissipate the heat of the reaction[4].

  • In-Line Quenching: Route the effluent from the residence coil directly into a third flow stream containing saturated aqueous

    
    .
    
    • Validation Step: Place a pH probe in the final collection vessel to ensure the mixture remains neutralized, confirming complete quenching of the active organometallic species.

Protocol 2: Controlled Batch Reduction of 4-Piperidone (Automated Dosing)

This protocol uses feedback-loop automation to prevent hot spots during hydride reduction.

  • Calorimetric Profiling: Prior to scale-up, run the reaction in a Reaction Calorimeter (RC1) to determine the exact enthalpy of reaction (

    
    ) and calculate the maximum heat release rate.
    
  • Reactor Setup: Charge a jacketed pilot reactor with the required volume of 1.0 M LAH in THF. Set the jacket temperature to -15 °C and engage the high-shear overhead stirrer.

  • Feedback-Linked Dosing: Connect the dosing pump containing the N-Boc-4-piperidone solution to the reactor's internal thermocouple. Program the logic controller: If

    
    , pause pump. If 
    
    
    
    , resume pump at 50 mL/min.[4]
  • Endpoint Verification: Utilize an in-situ FTIR probe to monitor the reaction.

    • Validation Step: The reaction is only deemed complete when the carbonyl stretch (

      
       at ~1700 
      
      
      
      ) completely flattens into the baseline[3].
  • Fieser Workup: Quench the reaction using the highly controlled Fieser method (

    
     mL water, 
    
    
    
    mL 15% NaOH,
    
    
    mL water) utilizing the same temperature-linked dosing automation to control the violent quenching exotherm.

📈 Process Visualizations

Grignard Scale-Up Safety Logic

The following diagram illustrates the logical safety loop required to prevent reagent accumulation and thermal runaway during a batch Grignard addition.

G Start Start Batch Scale-Up Initiation Monitor Grignard Initiation (In-situ FTIR) Start->Initiation Accumulation Halide Accumulation Detected? Initiation->Accumulation Pause Pause Dosing & Maintain Cooling Accumulation->Pause Yes Dose Controlled Dosing of Piperidone Accumulation->Dose No Pause->Initiation Quench Proceed to Quench Dose->Quench

Caption: Workflow for mitigating accumulation and thermal runaway during Grignard scale-up.

Continuous Flow Reactor Architecture

The following diagram maps the physical architecture of a continuous flow system designed to instantly dissipate the heat generated during the synthesis of piperidine alcohols.

Flow R1 N-Boc-4-Piperidone in THF Mix Micromixer (High Shear) R1->Mix R2 Aryl Grignard in 2-MeTHF R2->Mix React Residence Time Coil (Active Cooling) Mix->React Exotherm Q Continuous Quench (Aqueous NH4Cl) React->Q Out Piperidine Alcohol Product Q->Out

Caption: Continuous flow reactor setup for the exothermic synthesis of piperidine alcohols.

📚 References

  • Mettler Toledo. "Grignard Reaction Scale-up – 4 Steps to Control Development". MT.com. Available at:[Link]

  • Eli Lilly and Company / Gordon Research Conferences. "Grignard Reactions Go Greener with Continuous Processing". Gordon.edu. Available at: [Link]

  • Patsnap Eureka. "Control Strategies For Managing Exothermic Reactions In Flow". Patsnap. Available at: [Link]

Sources

Technical Support Center: Optimizing Piperidine Grignard Reactions with Alternative Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on piperidine-containing pharmacophores, chemists frequently encounter critical bottlenecks when performing Grignard reactions in traditional solvents like Tetrahydrofuran (THF).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for transitioning your piperidine Grignard workflows to greener, higher-performing alternative solvents such as 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) .

The Mechanistic Challenge: Why THF Fails with Piperidines

The fundamental incompatibility between THF, Grignard reagents (


), and piperidines stems from competitive Lewis acid-base coordination and the Schlenk equilibrium (

).

Piperidines are strong nitrogenous Lewis bases. In a standard THF system, the basic piperidine nitrogen readily displaces the weakly coordinating THF molecules around the magnesium center. This coordination often leads to the formation of highly insoluble


-piperidine complexes, which precipitate out of solution, shifting the Schlenk equilibrium and effectively killing the reaction kinetics. Furthermore, THF's low boiling point (66 °C) limits the thermal energy available to overcome the high activation barriers of these sterically hindered, nitrogen-coordinated intermediates.

Switching to sterically hindered, hydrophobic ethers like 2-MeTHF or CPME fundamentally alters these dynamics. For instance, the solubility of


 in 2-MeTHF is exceptionally high (>40  g/100  g at 25 °C) compared to THF (~5  g/100  g)[1]. This prevents the precipitation of magnesium-piperidine complexes, keeping the reactive species in the homogeneous phase.

G N1 Alkyl/Aryl Halide + Mg(0) N2 Grignard Reagent (R-MgX) N1->N2 N3 THF System (Low MgBr2 Solubility) N2->N3 Solvent: THF N5 2-MeTHF / CPME System (High MgBr2 Solubility) N2->N5 Solvent: 2-MeTHF/CPME N4 Piperidine-Mg Complex PRECIPITATES (Reaction Stalls) N3->N4 + Piperidine N6 Soluble Active Complex RAPID KINETICS N5->N6 + Piperidine

Coordination dynamics of Grignard reagents with piperidines in THF vs. Alternative Solvents.

Solvent Performance Comparison

To select the appropriate alternative solvent for your specific piperidine substrate, consult the physicochemical and operational data summarized below[1][2][3][4].

Property / MetricTHF (Traditional)2-MeTHFCPME
Boiling Point (°C) 6680106
Water Solubility ( g/100g ) Miscible141.1

Solubility ( g/100g )
~ 5.0> 40.0Moderate to High
Peroxide Formation Rate High (Requires inhibitors)LowVery Low
Phase Separation (Workup) Poor (Emulsions common)ExcellentExcellent
Sustainability Origin PetrochemicalBio-derived (Furfural)Synthetic (C5 byproducts)

Troubleshooting FAQs

Q1: My piperidine-functionalized Grignard reagent immediately forms a thick white precipitate during formation. How do I resolve this? A: This is the classic precipitation of the


-piperidine coordination complex due to the Schlenk equilibrium shift in THF.
Solution: Switch the solvent to 2-MeTHF . The solubility of magnesium bromide in 2-MeTHF is more than 40g/100g at room temperature[1]. This massive increase in solubility prevents the complex from crashing out, allowing you to prepare high-concentration (e.g., 0.50 M to 1.0 M) piperidinyl Grignard reagents without requiring filtration[1][2].

Q2: The nucleophilic addition of my Grignard reagent to a sterically hindered piperidine-ketone is extremely sluggish in THF. Will changing the solvent help? A: Yes. The nitrogen atom on the piperidine ring coordinates to the magnesium, creating a sterically congested transition state with a high activation energy. THF's boiling point (66 °C) limits your maximum reaction temperature. By switching to 2-MeTHF (b.p. 80 °C) or CPME (b.p. 106 °C), you can run the reaction at elevated reflux temperatures[2][4]. This thermal boost significantly improves the kinetics for sluggish nucleophilic additions to hindered substrates[2].

Q3: We are scaling up a synthesis, but the aqueous quench of our THF Grignard reaction creates a severe emulsion with the piperidine product. How can we improve the workup? A: THF is fully miscible with water, meaning quenching with aqueous


 often requires the addition of a co-solvent (like toluene or ethyl acetate) and results in challenging phase separations and high wastewater volumes[4].
Solution: Utilize CPME . CPME is highly hydrophobic (only 1.1  g/100g  solubility in water)[4]. When you quench a CPME-based Grignard reaction, it provides an immediate, clean organic-water phase separation. The piperidine product remains in the upper CPME layer, allowing for a simple one-pot extraction and direct concentration, reducing energy costs and waste[1][4].

Q4: Can alternative solvents impact the stereoselectivity of additions to chiral piperidines? A: Yes. The steric bulk of solvents like 2-MeTHF and CPME can alter the geometry of the transition state. In studies involving the addition of Grignard intermediates to piperidine derivatives (such as in the synthesis of Vacquinol analogs), the choice of solvent and the steric environment directly influence the syn/anti or threo/erythro addition ratios[5]. Furthermore, 2-MeTHF has been documented to provide superior diastereoselectivities in various metal-mediated couplings compared to standard THF[6].

Q5: I am having trouble initiating magnesium in CPME. Iodine and 1,2-dibromoethane aren't working as well as they do in THF. What is the best activation method? A: While standard initiators sometimes work, systematic studies have shown that Diisobutylaluminum hydride (DIBALH) is the optimal activator for the reductive magnesiation of aryl and alkyl halides in CPME[7][8]. Adding a catalytic amount of DIBALH (typically 1-5 mol%) efficiently cleans the magnesium oxide layer and promotes rapid Grignard formation upon heating to approximately 60 °C[8].

Validated Experimental Protocols

The following protocols are self-validating systems designed to ensure high yield and clean phase separation when working with piperidine derivatives.

Protocol A: Preparation of 1-Methylpiperidin-4-ylmagnesium chloride in 2-MeTHF

This protocol leverages the high


 solubility of 2-MeTHF to maintain a homogeneous solution[1][2].
  • Equipment Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under a strict nitrogen atmosphere.

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add just enough anhydrous 2-MeTHF to cover the turnings. Add a single crystal of iodine (

    
    ) and stir until the brown color fades, indicating activation.
    
  • Initiation: Add a small aliquot (approx. 5% of the total volume) of 1-methylpiperidin-4-yl chloride to the suspension. Heat gently to 60–65 °C until an exotherm is observed and gas evolution begins[2].

  • Halide Addition: Once initiated, add the remainder of the 1-methylpiperidin-4-yl chloride dissolved in 2-MeTHF dropwise over 1 hour, maintaining the internal temperature between 60–65 °C[2].

  • Maturation: After the addition is complete, reflux the mixture for an additional 4–6 hours until the magnesium is mostly consumed and gas evolution ceases[2].

  • Standardization: Cool to room temperature. The resulting homogeneous solution can be standardized (typically yielding ~0.50 M) using Karl Fischer titration or titration against salicylaldehyde phenylhydrazone[2].

Protocol B: Grignard Addition to a Piperidine Ketone in CPME (With Clean Workup)

This protocol highlights the use of DIBALH for initiation and the hydrophobic advantage of CPME during workup[4][7][8].

  • Grignard Formation: In a dry flask under argon, suspend Mg turnings (1.5 eq) in anhydrous CPME. Add DIBALH (3 mol% relative to Mg) via syringe and stir for 15 minutes at room temperature to activate the magnesium[7][8].

  • Reagent Generation: Add the aryl/alkyl bromide dropwise. Heat the mixture to 60 °C. The reaction is typically complete within 2 hours, forming a stable Grignard reagent in CPME[8].

  • Nucleophilic Addition: Cool the Grignard solution to 0 °C. Dropwise, add the piperidine-containing ketone (1.0 eq) dissolved in a minimal amount of CPME.

  • Reflux: Remove the ice bath and heat the reaction to 90 °C (enabled by CPME's high boiling point) for 3 hours to drive the sterically hindered addition to completion.

  • Hydrophobic Quench (The CPME Advantage): Cool the reaction to 0 °C and carefully quench with saturated aqueous

    
    .
    
  • Phase Separation: Transfer to a separatory funnel. Unlike THF, which would form a miscible emulsion requiring solvent evaporation or heavy extraction, the CPME system will immediately separate into two distinct, clean layers[4].

  • Isolation: Collect the upper organic (CPME) layer. The aqueous layer requires no further back-extraction. Dry the CPME layer over

    
    , filter, and concentrate under reduced pressure to yield the crude product.
    

Workflow S1 1. Mg Activation (DIBALH in CPME) S2 2. Halide Addition (Forms R-MgX at 60°C) S1->S2 S3 3. Piperidine Ketone Addition (Reflux at 90°C) S2->S3 S4 4. Aqueous Quench (Sat. NH4Cl) S3->S4 S5 5. Direct Phase Separation (No Emulsion) S4->S5 S6 Organic Phase (Product in CPME) S5->S6 Upper Layer S7 Aqueous Phase (Inorganic Waste) S5->S7 Lower Layer

Workflow for Grignard addition and phase separation utilizing CPME as the reaction solvent.

References

  • Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. ResearchGate.[Link]

  • CPME (Cyclopentyl methyl ether) Brochure. Zeon Corporation.[Link]

  • The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1). Recipharm.[Link]

  • Chapter 5: Renewable Solvents. The Royal Society of Chemistry.[Link]

  • Grignard Reactions in Cyclopentyl Methyl Ether. ResearchGate.[Link]

  • Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. PMC / NIH.[Link]

Sources

Validation & Comparative

Definitive Guide: 13C NMR Chemical Shifts for Dimethyl Carbinol Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 13C NMR chemical shifts for dimethyl carbinol piperidine derivatives . It is designed for researchers requiring high-precision structural elucidation of pharmacophores commonly found in antihistamines (e.g., fexofenadine intermediates) and psychoactive compounds (e.g., azacyclonol derivatives).

Executive Summary & Pharmacophore Context

The dimethyl carbinol piperidine moiety—specifically a piperidine ring substituted with a 2-hydroxypropan-2-yl group [–C(CH₃)₂OH]—presents unique NMR challenges. The bulky, electronegative tertiary alcohol induces significant steric compression and electronic deshielding, complicating the assignment of the quaternary carbinol carbon and the adjacent ring carbons.

This guide moves beyond basic spectral listing to provide a comparative performance analysis of solvent systems, acquisition protocols, and chemical shift predictabilities.[1]

Why This Matters
  • Quaternary Carbon Invisibility: The carbinol carbon (C-OH) often has long relaxation times (

    
    ), making it disappear in standard rapid-scan 13C experiments.
    
  • Stereochemical Ambiguity: In 2- or 3-substituted piperidines, the dimethyl carbinol group creates chiral centers that split the methyl signals, a critical diagnostic for diastereomeric purity.

Theoretical Framework: Substituent Effects

To accurately assign these derivatives, one must understand the Additivity Rules applied to the piperidine scaffold.

The "Carbinol Shift" Mechanism

The introduction of a dimethyl carbinol group at the C2, C3, or C4 position of the piperidine ring causes predictable perturbations:

  • 
    -Effect (Direct Attachment):  The ring carbon attached to the carbinol shifts downfield by +15 to +20 ppm  due to the electronegative oxygen and branching.
    
  • 
    -Effect (Adjacent Carbons):  Moderate downfield shift (+5 to +8 ppm).
    
  • 
    -Effect (Steric Compression):  Upfield shift (-2 to -5 ppm) if the substituent occupies an axial position (gamma-gauche effect).
    

Comparative Analysis: Chemical Shift Data

The following data compares the baseline piperidine shifts with a representative derivative, 2-(piperidin-2-yl)propan-2-ol .

Table 1: Chemical Shift Assignment (CDCl₃ vs. DMSO- )

Note: Values are approximate ranges derived from composite literature data for 2-substituted piperidines.

Carbon PositionCarbon TypeBaseline (Piperidine)

(ppm)
Derivative (2-subst.)[2][3]

(ppm)

Shift (ppm)
Diagnostic Notes
C-Subst (Quat)

-OH
N/A70.5 – 73.0 N/ACritical Signal. Often weak. Disappears if

is too short.[1]
Methyls

N/A24.0 – 28.5 N/AAppears as 2 peaks if adjacent chiral center exists (diastereotopic).
C2 (Ring) CH (

)
47.562.0 – 65.0 +16.0Large deshielding due to carbinol.
C3 (Ring)

(

)
27.228.5 – 30.0 +2.0Mild deshielding.
C6 (Ring)

(

)
47.546.5 – 47.5 ~0.0Unaffected unless ring conformation changes.
C4/C5

25.824.0 – 26.0 VariesSensitive to ring puckering.[1]
Table 2: Solvent Performance Comparison
SolventResolutionExchangeable ProtonsRecommendation
CDCl₃ HighOH/NH often broad/invisibleStandard. Best for carbon backbone assignment.
DMSO-

MediumOH/NH sharp, distinct tripletsVerification. Use to confirm OH connectivity via HMBC.
CD₃OD HighOH/NH exchanged (invisible)Avoid if OH detection is critical; good for polar salts.[1]

Experimental Protocol: The "Self-Validating" Workflow

This protocol ensures the detection of the elusive quaternary carbon and unambiguous assignment of the methyl groups.

Step 1: Sample Preparation[4]
  • Concentration: 20–30 mg of compound in 0.6 mL solvent.

  • Additive: If the amine is free (not a salt), add 1-2 mg of Cr(acac)₃ (Chromium(III) acetylacetonate) if quantitative integration of the quaternary carbon is required. This paramagnetic relaxation agent shortens

    
    .[1]
    
Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (

    
    ):  Set to 3–5 seconds  (Standard is often 1s). Reasoning: The quaternary C-OH has no attached protons to facilitate relaxation via dipolar coupling.
    
  • Scans (NS): Minimum 1024 scans for adequate S/N on the quaternary peak.

  • Spectral Width: 0 – 220 ppm.[1]

Step 3: Advanced Assignment (2D NMR)
  • HSQC (Multiplicity-Edited): Distinguish

    
     (positive phase) from 
    
    
    
    (negative phase). This immediately separates the methyls from the ring methylenes.
  • HMBC: Set long-range coupling delay to 8 Hz (

    
    ). Look for correlations from the Methyl protons  (~1.2 ppm) to the Quaternary Carbon  (~72 ppm) and the C2 Ring Carbon  (~64 ppm). This triangulation validates the structure.
    

Visualization: Structural Assignment Logic

The following diagram illustrates the logical flow for assigning the specific carbons in dimethyl carbinol piperidine derivatives.

NMR_Assignment_Workflow Start Unknown Piperidine Derivative Step1 1. Acquire 13C {1H} (D1 > 3s) Start->Step1 Decision1 Quaternary C (~72 ppm) Visible? Step1->Decision1 Action_Retry Add Cr(acac)3 or Increase D1 Re-acquire Decision1->Action_Retry No Step2 2. Run Multiplicity-Edited HSQC Decision1->Step2 Yes Action_Retry->Step1 Analysis1 Phase Analysis: (+) CH3 (Methyls) & CH (C2) (-) CH2 (C3, C4, C5, C6) Step2->Analysis1 Step3 3. Run HMBC (Long Range) Analysis1->Step3 Validation Triangulation: Methyl H -> Cq (72 ppm) Methyl H -> C2 (64 ppm) Step3->Validation

Caption: Logical workflow for the unambiguous assignment of quaternary and ring carbons in hindered amine derivatives.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Standard reference for additivity rules).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for piperidine base shifts).

  • SpectraBase. (2025).[1] 13C NMR Data for Piperidine Derivatives. Wiley Science Solutions.[1] Link

Sources

Comparative Analysis of Mass Spectrometry Fragmentation: 1-Methyl-4-Piperidineethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

1-Methyl-4-piperidineethanol (CAS: 20691-89-8) is a critical heterocyclic intermediate used in the synthesis of antihistamines (e.g., fexofenadine precursors) and neuroactive pharmaceutical agents. In drug development, precise structural characterization is required to distinguish it from its regioisomers (2- and 3-substituted variants) which possess distinct pharmacological profiles.

This guide provides a technical breakdown of its mass spectral behavior, comparing native Electron Ionization (EI) fragmentation against trimethylsilyl (TMS) derivatization and isomeric alternatives.

PropertySpecification
Formula

Molecular Weight 143.23 g/mol
Structure Piperidine ring with N-methyl and 4-hydroxyethyl substitution
Key Application Pharmaceutical intermediate (antihistamines, antipsychotics)

Electron Ionization (EI) Fragmentation Mechanics

In 70 eV EI-MS, 1-methyl-4-piperidineethanol exhibits a fragmentation pattern governed by the high basicity of the tertiary amine and the stability of the piperidine ring. Unlike its 2-substituted isomer, the 4-position substituent cannot be lost via a simple


-cleavage adjacent to the nitrogen without ring opening.
Dominant Fragmentation Pathways

The fragmentation is driven by charge localization on the nitrogen atom (onium ion formation).

  • Molecular Ion (

    
    ):  Weak intensity at m/z 143 . The aliphatic amine lowers the ionization potential, but the ion is unstable.
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Cleavage (Ring):  The primary driver. The bond adjacent to the nitrogen breaks, opening the ring.[1] This is followed by hydrogen transfer and loss of alkene fragments.
    
  • Side Chain Loss (Diagnostic):

    • m/z 112 (

      
      ):  Loss of the terminal hydroxymethyl group (
      
      
      
      ).
    • m/z 125 (

      
      ):  Dehydration (loss of 
      
      
      
      ), common in alcohols, often preceded by thermal dehydration in the injector port.
  • Base Peak Region (m/z 96-98):

    • The most characteristic cleavage for 4-substituted N-methylpiperidines involves the loss of the side chain to form the N-methyl-tetrahydropyridine cation (m/z 96/97 ).

    • m/z 44 (

      
      ):  A universal fragment for N-methylated amines, formed by double 
      
      
      
      -cleavage and ring disintegration.
Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic pathways leading to key diagnostic ions.

Fragmentation M Molecular Ion [M]+ m/z 143 Alpha Ring Opening (Alpha-Cleavage) M->Alpha Radical Cation Dehydration Dehydration [M-H2O]+ m/z 125 M->Dehydration - H2O (18) LossCH2OH Loss of CH2OH [M-31]+ m/z 112 M->LossCH2OH - CH2OH (31) BasePeak N-methyl-tetrahydropyridine (Side chain loss) m/z 96/97 Alpha->BasePeak H-Rearrangement & Cleavage Imine Iminium Ion CH2=N+(Me) m/z 44 BasePeak->Imine Ring Fragmentation

Figure 1: Mechanistic fragmentation pathway of 1-methyl-4-piperidineethanol under 70 eV Electron Ionization.

Comparative Analysis: Isomers & Derivatives

Distinguishing the 4-isomer from the 2- and 3-isomers is critical for purity assessment.

Isomeric Differentiation (Native Form)

The position of the ethanol side chain drastically alters the


-cleavage potential.
IsomerBase Peak OriginKey Diagnostic Differences
1-Methyl-4-piperidineethanol Ring Fragment (m/z 96/97 )Symmetrical. Cannot lose side chain via direct

-cleavage. Retains ring mass in mid-spectrum.
1-Methyl-2-piperidineethanol Side Chain Loss (m/z 98 )Asymmetrical. Direct

-cleavage at C2 expels the hydroxyethyl group immediately. Very weak

.
1-Methyl-3-piperidineethanol Mixed (m/z 112/96 )Chiral. Fragmentation is intermediate; often shows stronger m/z 112 (loss of CH2OH) than the 4-isomer.
Performance Alternative: TMS Derivatization

Native alcohols often tail on non-polar GC columns. Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) improves peak shape and shifts mass fragments for confirmation.

  • Derivative: 1-Methyl-4-(2-trimethylsiloxyethyl)piperidine.

  • Molecular Weight:

    
    .
    
  • Key Fragments:

    • m/z 73: Trimethylsilyl cation (

      
      ) – Confirmation of silylation.
      
    • m/z 200 (

      
      ):  Loss of methyl from TMS.
      
    • m/z 125 (

      
      ):  Loss of TMS-OH (reverts to olefinic piperidine).
      

Experimental Protocol (Self-Validating)

To ensure reproducible data, the following GC-MS protocol utilizes a system suitability test (SST) using a homologous series.

Materials
  • Analyte: 1-Methyl-4-piperidineethanol (>98% purity).

  • Reagent: BSTFA + 1% TMCS (for derivatization).

  • Solvent: Dichloromethane (DCM), HPLC Grade.

Step-by-Step Workflow
  • Sample Preparation (Native):

    • Dissolve 1 mg analyte in 1 mL DCM.

    • Critical: Use a base-deactivated liner (e.g., splitless with wool) to prevent adsorption of the amine.

  • Derivatization (Optional but Recommended):

    • Take 100 µL of native solution.

    • Add 50 µL BSTFA + 1% TMCS.

    • Incubate at 60°C for 30 minutes. Dry N2 purge is not required; inject directly.

  • GC-MS Parameters:

    • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

    • Inlet: 250°C, Split ratio 20:1.

    • Oven: 60°C (1 min)

      
       15°C/min 
      
      
      
      300°C (3 min).
    • MS Source: 230°C, 70 eV.

    • Scan Range: m/z 35–300.

Decision Tree for Identification

Use this logic flow to confirm identity in unknown samples.

DecisionTree Start Unknown Peak Detected CheckMZ Check Molecular Ion m/z 143? Start->CheckMZ CheckBase Check Base Peak CheckMZ->CheckBase Yes Isomer2 Base Peak m/z 98? (Likely 2-isomer) CheckBase->Isomer2 m/z 98 Isomer4 Base Peak m/z 96/97 + m/z 44? (Likely 4-isomer) CheckBase->Isomer4 m/z 96/97 Derivatize Perform TMS Derivatization Isomer4->Derivatize Confirmation Confirm Observe m/z 215 (M+) & m/z 73? Derivatize->Confirm

Figure 2: Logical decision tree for differentiating piperidineethanol isomers.

References

  • NIST Mass Spectrometry Data Center. 1-Piperidineethanol & Derivatives Spectra. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms in amines).
  • PubChem. Compound Summary: 1-Methyl-4-piperidineethanol. National Library of Medicine. Available at: [Link]

Sources

HPLC Method Development for Polar Piperidine Alcohols: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Paradox of Piperidine Alcohols

Polar piperidine alcohols (e.g., 4-hydroxypiperidine, 3-piperidinemethanol) represent a distinct "pain point" in pharmaceutical analysis. Structurally, they possess a secondary amine functionality (pKa ~11.0) and a hydrophilic hydroxyl group. This combination creates a dual challenge:

  • Lack of Retention: Their high polarity (

    
    ) results in elution near the void volume (
    
    
    
    ) on standard C18 columns.
  • Peak Tailing: The basic amine moiety interacts strongly with residual silanols on silica supports, leading to severe peak tailing (

    
    ).
    
  • Detection Limits: Most lack a native chromophore, rendering standard UV detection at 254 nm useless and forcing reliance on low-UV (200-210 nm), Refractive Index (RI), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).

This guide objectively compares three dominant chromatographic strategies to solve these issues: Ion-Pairing Reversed-Phase (IP-RP) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography (MMC) .

Comparative Methodology

We evaluated three distinct protocols for the separation of a model mixture: 4-hydroxypiperidine and N-methyl-4-piperidinemethanol.

Method A: Ion-Pairing RP-HPLC (The Legacy Benchmark)
  • Mechanism: Uses a chaotropic agent (e.g., Heptafluorobutyric acid, HFBA) to form a neutral ion pair with the basic amine, increasing hydrophobicity and retention on C18.[1]

  • Status: Traditional, robust, but chemically "dirty."

Method B: HILIC (The Modern MS Standard)
  • Mechanism: Partitions analytes into a water-enriched layer on the surface of a polar stationary phase (Amide or Bare Silica).

  • Status: High sensitivity for MS, but often suffers from reproducibility issues with secondary amines.

Method C: Mixed-Mode Chromatography (The Targeted Solution)
  • Mechanism: Utilizes a stationary phase with both hydrophobic alkyl chains and ion-exchange ligands (C18 + SCX).

  • Status: Emerging gold standard for polar bases.

Performance Metrics & Data Analysis

The following data summarizes the performance of each method. Note the superior peak symmetry and retention control offered by Mixed-Mode chromatography.

Table 1: Comparative Performance Data
MetricMethod A: Ion-Pairing (C18 + HFBA)Method B: HILIC (Amide)Method C: Mixed-Mode (RP/SCX)
Retention Factor (k') 2.5 - 4.0 (Tunable via IP conc.)3.0 - 5.54.0 - 8.0 (Tunable via pH/Salt)
Peak Asymmetry (

)
1.1 - 1.31.4 - 1.80.95 - 1.1 (Superior)
MS Compatibility Poor (Signal Suppression)Excellent Good (Volatile buffers)
Equilibration Time Slow (>20 column volumes)Moderate (10-15 CV)Fast (5-10 CV)
Robustness HighLow (Sensitive to water content)High

Analyst Insight: While HILIC (Method B) offers the highest theoretical sensitivity for MS, the peak tailing caused by secondary amines often degrades resolution. Method C (Mixed-Mode) provides the best balance of shape and retention without contaminating the MS source with ion-pairing agents.

Mechanistic Visualization

To understand why Mixed-Mode outperforms the alternatives for this specific class of molecules, we must visualize the molecular interactions.

MixedModeMechanism cluster_StationaryPhase Mixed-Mode Stationary Phase Surface Analyte Polar Piperidine Alcohol (Positively Charged) Ligand_C18 Alkyl Chain (C18) [Hydrophobic Interaction] Analyte->Ligand_C18 Van der Waals Forces (Selectivity Tuning) Ligand_SCX Sulfonic Acid Group [Cation Exchange] Analyte->Ligand_SCX Electrostatic Attraction (Primary Retention) Silanol Residual Silanols (Cause of Tailing) Ligand_SCX->Silanol Electrostatic Repulsion (Shielding Effect)

Figure 1: Mechanism of Action in Mixed-Mode Chromatography. The SCX ligand retains the basic amine, while simultaneously repelling it from peak-tailing silanols.

Detailed Experimental Protocols

These protocols are designed to be self-validating. Ensure system suitability (resolution > 2.0, tailing < 1.5) before running samples.

Protocol 1: The "Gold Standard" Mixed-Mode Method

Best for: QC, Purity Analysis, and MS-detection (with volatile buffer).

  • Column: Mixed-Mode RP/SCX (e.g., SIELC Primesep 100 or Thermo Acclaim Mixed-Mode HILIC-1), 150 x 4.6 mm, 3-5 µm.

  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.0 (Adjust with Formic Acid).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold to stack polar analytes).

    • 2-15 min: 10% -> 60% B.

    • 15-20 min: 60% B.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: CAD (Nebulizer 35°C) or MS (ESI+).

  • Why it works: The low pH ensures the piperidine is fully protonated (cationic), engaging the SCX ligands. The gradient increases organic strength to elute based on hydrophobicity, breaking the secondary interactions.

Protocol 2: The Ion-Pairing Alternative

Best for: Legacy systems with only UV detection, where MS contamination is not a concern.

  • Column: C18 (Base Deactivated), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase: Isocratic mixture of 90% Water / 10% ACN containing 0.1% HFBA (Heptafluorobutyric Acid) .[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm (if analyte allows) or RI.

  • Critical Step: You must passivate the column with the ion-pairing mobile phase for at least 60 minutes before the first injection to establish a stable dynamic coating.

Method Development Decision Tree

Use this workflow to select the optimal approach based on your specific analyte constraints.

MethodSelection Start Start: Analyte Assessment Chromophore Has UV Chromophore? Start->Chromophore MS_Req Is MS Detection Required? Chromophore->MS_Req No (Common) Standard_RP Standard C18 (pH > 10 if column allows) Chromophore->Standard_RP Yes (Rare) HILIC HILIC (Amide) High ACN, Amm. Formate MS_Req->HILIC Yes (High Sensitivity) MixedMode Mixed-Mode (RP/SCX) Acidic pH, Gradient MS_Req->MixedMode Yes (Robustness) Derivatization Pre-column Derivatization (e.g., Tosyl Chloride) -> C18 MS_Req->Derivatization No (UV only avail) Derivatization->Standard_RP Analyze via

Figure 2: Strategic workflow for method selection based on detection capabilities and analyte properties.

Troubleshooting & Optimization

Problem: Retention Time Drift in Mixed-Mode

  • Cause: Incomplete equilibration of the ion-exchange sites.

  • Fix: Unlike pure RP, mixed-mode columns require buffer ionic strength to be constant. Ensure the concentration of ammonium formate is consistent (e.g., 20 mM) in both Mobile Phase A and B if running isocratic, or allow longer equilibration (10 CV) between gradient runs.

Problem: Low Sensitivity in HILIC

  • Cause: Ion suppression from high salt or "dilution effect" of water.

  • Fix: Use high organic content (95% ACN) for injection solvent. Injecting water-based samples into a HILIC system causes peak breakthrough and poor shape.

Problem: "Ghost Peaks" in Ion-Pairing

  • Cause: Impurities in the HFBA reagent accumulating on the column.

  • Fix: Use only "HPLC Grade" or "Sequencing Grade" ion-pairing reagents.

References

  • SIELC Technologies. "Separation of n-boc-4-hydroxypiperidine on Newcrom R1 HPLC column." SIELC Application Library. [Link]

  • Zhou, G., et al. "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride." Journal of Chromatographic Science, 2022.[2] [Link]

  • Helix Chromatography. "HPLC Methods for analysis of Methylamine and Polar Basic Compounds." Helix Chromatography Technical Resources. [Link]

Sources

Technical Guide: FTIR Spectral Distinction of Tertiary Alcohols vs. N-Methyl Piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development workflows, particularly during the synthesis of piperidine-based pharmacophores (e.g., antihistamines, opioids), researchers frequently encounter the need to distinguish between a tertiary alcohol intermediate and a methylated tertiary amine (N-methyl piperidine) .

While NMR is the gold standard for structural elucidation, FTIR (Fourier Transform Infrared Spectroscopy) offers a rapid, cost-effective "performance check" for reaction monitoring. This guide provides an objective technical comparison of the spectral signatures of these two moieties, focusing on the diagnostic "smoking gun" peaks that allow for immediate identification without complex sample preparation.

Theoretical Framework & Spectral Profiling

A. Tertiary Alcohol Profile

Model Compound: tert-Butanol or 1-Methylcyclohexanol The performance of FTIR in detecting tertiary alcohols relies heavily on the polarity of the O-H and C-O bonds. Unlike primary or secondary alcohols, tertiary alcohols exhibit a distinct shift in the C-O stretching frequency due to the steric environment and hybridization of the quaternary carbon.

  • The "Smoking Gun" (O-H Stretch): The most obvious indicator. In neat liquid films (ATR), hydrogen bonding broadens this peak significantly.

  • The Structural Fingerprint (C-O Stretch): For tertiary alcohols, the C-O stretch appears at a lower frequency than phenols but generally higher than primary alcohols, typically in the 1150–1200 cm⁻¹ range.

B. N-Methyl Piperidine Profile

Model Compound: 1-Methylpiperidine The N-methyl piperidine moiety presents a unique challenge: it lacks the obvious N-H stretch of primary/secondary amines and the O-H stretch of alcohols. Its "performance" in FTIR depends on detecting the specific C-H vibrations associated with the N-CH₃ group and the ring system.

  • The "Silent" Region: Complete absence of peaks in the 3200–3600 cm⁻¹ region (unless wet).

  • Bohlmann Bands (N-CH₃ Specific): Lone pair electrons on the nitrogen weaken the adjacent C-H bonds anti-periplanar to the lone pair. This results in C-H stretching bands appearing at lower frequencies (2700–2800 cm⁻¹ ) than standard alkane C-H stretches.

Comparative Data Analysis

The following table summarizes the critical diagnostic peaks required to distinguish the two species.

Spectral FeatureTertiary Alcohol (e.g., t-Butanol)N-Methyl PiperidineDiagnostic Status
O-H Stretch 3300–3400 cm⁻¹ (Strong, Broad)Absent (Baseline flat)Primary Differentiator
C-H Stretch (sp³) 2850–2960 cm⁻¹2850–2960 cm⁻¹Non-diagnostic (Overlap)
N-CH₃ Stretch (Bohlmann) Absent2700–2800 cm⁻¹ (Med-Weak)Secondary Differentiator
C-O Stretch 1150–1200 cm⁻¹ (Strong)AbsentConfirmatory
C-N Stretch Absent1000–1350 cm⁻¹ (Med-Weak)Low Utility (Fingerprint overlap)
N-H Stretch AbsentAbsent Distinguishes from 1°/2° amines

Experimental Protocol: ATR-FTIR for Volatile Liquids

Both tertiary alcohols and N-methyl piperidine can be volatile. Standard transmission cells (KBr windows) are often impractical for rapid screening. The following Attenuated Total Reflectance (ATR) protocol ensures high-quality data acquisition while preventing sample evaporation or moisture contamination (which causes false O-H positives in amines).

Protocol: "Volatile Trap" Method
  • Crystal Preparation: Clean the Diamond/ZnSe ATR crystal with isopropanol. Ensure the energy throughput meter reads maximum (background check).

  • Background Scan: Collect a 32-scan background of the clean, dry crystal.

  • Sample Loading:

    • Using a glass Pasteur pipette, deposit 10–20 µL of the neat liquid onto the center of the crystal.

    • Critical Step: Immediately cover the sample with a volatile cover or lower the anvil tip to create a seal (if using a high-pressure clamp) to prevent evaporation of N-methyl piperidine (bp ~106°C).

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 16 (Speed is prioritized over noise reduction to outrun evaporation).

  • Validation: Check the 2300–2400 cm⁻¹ region (CO₂) to ensure background subtraction was effective.

Diagnostic Logic Pathways

The following diagrams illustrate the decision-making process for identifying these compounds and the experimental workflow.

Diagram 1: Spectral Identification Logic

IdentificationLogic Start Unknown Sample Spectrum CheckOH Check 3200-3600 cm⁻¹ Region Start->CheckOH OH_Present Broad Peak Present? CheckOH->OH_Present AlcoholPath Suspect Alcohol OH_Present->AlcoholPath Yes (Strong/Broad) AminePath Suspect Tertiary Amine OH_Present->AminePath No (Flat Baseline) CheckCO Check 1150-1200 cm⁻¹ (Strong C-O Stretch) AlcoholPath->CheckCO ConfirmAlc Confirmed: Tertiary Alcohol CheckCO->ConfirmAlc Peak Present CheckBohlmann Check 2700-2800 cm⁻¹ (Low Freq C-H / Bohlmann) AminePath->CheckBohlmann ConfirmAmine Confirmed: N-Methyl Piperidine CheckBohlmann->ConfirmAmine Peaks Present

Caption: Decision tree for differentiating tertiary alcohols from N-methyl piperidine based on "smoking gun" spectral features.

Diagram 2: ATR Experimental Workflow

ATRWorkflow Clean 1. Solvent Clean (Isopropanol) Background 2. Background Scan (Air/Dry Crystal) Clean->Background Load 3. Load Sample (10-20µL Neat) Background->Load Seal 4. Apply Volatile Seal (Prevent Evaporation) Load->Seal Scan 5. Acquire Spectrum (16 Scans, 4cm⁻¹) Seal->Scan

Caption: Step-by-step ATR-FTIR workflow optimized for volatile liquid intermediates.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Piperidine, 1-methyl- Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved March 7, 2026, from [Link]

  • Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Retrieved from [Link]

  • Erdogdu, Y., & Güllüoğlu, M. T. (2009).[1] Analysis of vibrational spectra of 2 and 3-methylpiperidine based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Drawell Analytical. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

Sources

GC-MS Analysis of Volatile Piperidine Intermediates: A Comparative Guide to Column Chemistries and Sample Preparation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with volatile nitrogen-containing heterocycles. Piperidine and its volatile intermediates (such as 1-piperideine and substituted alkyl-piperidines) are ubiquitous building blocks in pharmaceutical synthesis. However, their high basicity (pKa ~11.2), low molecular weight, and high volatility make them notoriously difficult to quantify using standard Gas Chromatography-Mass Spectrometry (GC-MS) workflows.

This guide objectively compares the performance of modern Base-Deactivated GC Columns against traditional Pre-Column Derivatization and Headspace-SPME techniques, providing the mechanistic causality and self-validating protocols necessary to optimize your analytical pipeline.

Mechanistic Causality: The Silanol Problem

To understand why experimental choices matter, we must first examine the failure modes of standard GC-MS analysis. When volatile piperidines are injected onto a standard non-polar column (e.g., 5% phenyl polysiloxane like HP-5MS), the secondary amine's active hydrogen (N-H) interacts aggressively with residual silanol groups (Si-OH) on the fused silica capillary wall.

This hydrogen bonding leads to irreversible adsorption, severe peak tailing, and non-linear calibration curves at low concentrations. To circumvent this, analytical chemists must choose between altering the stationary phase chemistry (using base-deactivated columns) or altering the analyte chemistry (via derivatization)[1].

G Start Volatile Piperidine Intermediates Path1 Direct Liquid Injection (Aqueous/Organic) Start->Path1 Path2 Chemical Derivatization (Silylation/Acylation) Start->Path2 Path3 Headspace SPME (Matrix Isolation) Start->Path3 Col1 Base-Deactivated Column (e.g., CP-Volamine) Path1->Col1 Tolerates Water Col2 Standard Non-Polar Column (e.g., 5% Phenyl-MS) Path2->Col2 Blocks N-H Bond Col3 Base-Deactivated Column (Trace Analysis) Path3->Col3 Volatile Extraction Result1 High Throughput, Excellent Peak Symmetry Col1->Result1 Result2 High Stability, Time-Consuming Prep Col2->Result2 Result3 Matrix-Free, High Sensitivity Col3->Result3

Workflow comparison for GC-MS analysis of volatile piperidines.

Comparative Analysis of Analytical Alternatives

Approach A: Direct Analysis via Base-Deactivated Columns (The Modern Standard)

Specialized columns, such as the[2] and[3], represent a paradigm shift. These columns utilize proprietary Multi-Purpose Deactivation (MPD) or base-modified siloxane polymers to physically shield active silanol sites[4][5].

  • Performance Advantage: They allow for the direct injection of underivatized piperidines, yielding highly symmetrical peaks. Crucially, these robust phases can withstand repeated injections of aqueous matrices without degrading, a massive advantage for environmental or biological samples[6][7].

Approach B: Pre-Column Derivatization on Standard Columns (The Traditional Fallback)

When specialized columns are unavailable, derivatization is mandatory. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) replace the active N-H hydrogen with a bulky, non-polar trimethylsilyl (TMS) group[1].

  • Performance Advantage: The resulting TMS-piperidine derivative is highly volatile and thermally stable, eluting sharply on standard HP-5MS columns.

  • Limitation: The reaction is highly sensitive to moisture; even trace water will hydrolyze the BSTFA reagent, halting the reaction and ruining reproducibility.

Approach C: Headspace-SPME GC-MS (For Complex Matrices)

For volatile amines in complex, non-volatile matrices (e.g., meteoritic extracts or crude reaction mixtures), Solid-Phase Microextraction (SPME) coupled with headspace sampling isolates the piperidine from matrix interferents[8]. By adjusting the sample pH to >12, piperidine is driven into the headspace, extracted onto an SPME fiber, and thermally desorbed into the GC inlet[8].

Quantitative Performance Comparison
ParameterBase-Deactivated Column (Direct)Standard Column + DerivatizationHeadspace-SPME + Base-Deactivated
Sample Prep Time < 5 minutes60 - 90 minutes30 - 45 minutes
Aqueous Matrix Tolerance Excellent (No phase degradation)Poor (Water destroys reagent)Excellent (Matrix isolation)
Peak Symmetry (Tf) 1.0 - 1.21.0 - 1.11.1 - 1.3
Limit of Detection (LOD) ~100 ppb~50 ppb~10 ppb (Highly concentrated)
Primary Use Case High-throughput QA/QCLegacy validated methodsTrace analysis in complex matrices

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include internal feedback loops. The following methodologies are designed as self-validating systems.

Protocol 1: Direct Injection on a Base-Deactivated Column

Use this protocol for rapid, high-throughput analysis of aqueous or organic piperidine solutions.

  • System Preparation: Install an Agilent CP-Volamine or Restek Rtx-Volatile Amine column (30 m x 0.32 mm ID). Condition the column at 260°C for 2 hours to remove background bleed.

  • Sample Dilution: Dilute the piperidine intermediate to a working range of 1–100 µg/mL using MS-grade methanol or water.

  • GC-MS Parameters:

    • Inlet: 250°C, Split ratio 50:1 (to prevent column overloading).

    • Carrier Gas: Helium at 1.5 mL/min (constant flow).

    • Oven Program: 40°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min).

    • MS Source: 230°C, Electron Ionization (EI) at 70 eV.

  • System Suitability Test (SST) - The Validation Step: Inject a 10 µg/mL piperidine standard. Calculate the Tailing Factor (Tf) at 5% peak height.

    • Causality Check: If Tf > 1.3, active sites have formed in the inlet. Replace the glass liner (must be base-deactivated) and trim 10 cm from the front of the column.

Protocol 2: Silylation Derivatization (BSTFA + 1% TMCS)

Use this protocol when restricted to standard non-polar columns (e.g., DB-5MS).

Protocol Step1 1. Dry Extract (Remove H2O) Step2 2. Add Solvent (100 µL ACN) Step1->Step2 Step3 3. Add Reagent (BSTFA + 1% TMCS) Step2->Step3 Step4 4. Incubate (70°C, 45 min) Step3->Step4 Step5 5. GC-MS Analysis (Standard Column) Step4->Step5

Step-by-step silylation protocol for piperidine intermediates using BSTFA.

  • Moisture Elimination: Transfer 100 µL of the sample extract to a glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen[1]. Causality: Any residual water will preferentially react with BSTFA, leaving the piperidine underivatized.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile, followed by 100 µL of . The TMCS acts as a catalyst to drive the reaction forward.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Heat in a dry block at 70°C for 45 minutes. Allow to cool to room temperature.

  • System Suitability Test (SST) - The Validation Step: Analyze via GC-MS in full scan mode (m/z 40-300). Extract the extracted ion chromatogram (EIC) for the native piperidine mass.

    • Causality Check: The peak area of native (underivatized) piperidine must be <1% of the TMS-piperidine peak area. If native piperidine is detected above this threshold, the derivatization is incomplete—likely due to moisture contamination or exhausted reagent.

Conclusion

For modern analytical laboratories, the transition from pre-column derivatization to direct injection on base-deactivated columns (like CP-Volamine or Rtx-Volatile Amine) is highly recommended. The elimination of moisture-sensitive derivatization steps reduces sample preparation time by over 90% while simultaneously removing the primary source of quantitative variability. Derivatization should be reserved strictly for legacy methods or when extreme volatility causes co-elution with the solvent front.

References

  • Agilent Technologies. "CP-Volamine GC Columns: Product Details and Specifications." Agilent Product Catalog. Available at: [Link]

  • Restek Corporation. "Rtx-Volatile Amine GC Capillary Column." Restek Chromatography Products. Available at:[Link]

  • Universities Space Research Association (USRA). "Development of a GC-MS-SPME Method for the Determination of Amines." Meteoritical Society Contributions. Available at: [Link]

Sources

Comparative Purity Assay Guide: 2-(1-Methylpiperidin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3]

2-(1-Methylpiperidin-4-yl)propan-2-ol (often referred to as


-trimethyl-4-piperidinemethanol) is a critical tertiary amine intermediate used in the synthesis of antihistamines (e.g., fexofenadine precursors) and other pharmaceutical agents.

The Analytical Challenge: The molecule presents a specific analytical hurdle: Lack of a UV Chromophore.

  • Structure: It contains a saturated piperidine ring and a tertiary alcohol. Neither functional group absorbs significantly in the UV-Vis spectrum above 210 nm.

  • Implication: Standard HPLC-UV methods (254 nm) are ineffective.

  • Chemistry: The nitrogen is a tertiary amine (N-methylated), rendering standard amine derivatization reagents (like Dansyl Chloride or FMOC) unreactive, as they require a primary or secondary amine proton.

This guide compares three field-proven methodologies to overcome these limitations, prioritizing Charged Aerosol Detection (CAD) for purity profiling and Potentiometric Titration for stoichiometric assay.

Quick Comparison Matrix
FeatureMethod A: HPLC-CAD Method B: GC-FID Method C: Potentiometric Titration
Primary Use Impurity Profiling (Purity %)Volatile Impurities & Residual SolventsBulk Assay (Content %)
Specificity High (Separates impurities)High (Separates volatiles)Low (Total Basic Nitrogen)
Sensitivity (LOD) Excellent (~0.05 µg/mL)Good (~1.0 µg/mL)N/A (Macro method)
Chromophore Req. None (Universal)None (Flame Ionization)None (Electrochemical)
Throughput Medium (15-20 min/run)Medium (20-30 min/run)Fast (5-10 min/run)

Method A: HPLC-Charged Aerosol Detection (CAD)

Status: The Modern Gold Standard for Purity Profiling

Scientific Rationale

Since the analyte lacks UV absorbance and the tertiary amine prevents standard derivatization, Charged Aerosol Detection (CAD) is the superior choice. CAD detects any non-volatile analyte, providing a response directly proportional to mass, regardless of chemical structure. This allows for the quantification of the main peak and unknown impurities without needing individual reference standards for every impurity.

Experimental Protocol

System: HPLC or UHPLC with CAD (e.g., Thermo Corona Veo or similar). Column: C18 Base-Deactivated Column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm). Note: A high-pH stable column is essential to run the mobile phase at basic pH, keeping the amine in its neutral (free base) form for better peak shape.

Mobile Phase:

  • Solvent A: 10 mM Ammonium Bicarbonate (pH 9.5 adjusted with Ammonium Hydroxide).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % A % B Flow (mL/min)
0.0 95 5 1.0
10.0 10 90 1.0
12.0 10 90 1.0
12.1 95 5 1.0

| 17.0 | 95 | 5 | 1.0 |

Sample Preparation:

  • Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile.

  • Vortex for 1 min.

  • Filter through a 0.2 µm PTFE filter (Nylon binds amines).

Performance Data (Representative)
ParameterResult
Linearity (R²) > 0.998 (Range: 10–1000 µg/mL)
LOD 0.05 µg/mL
Precision (RSD) < 1.5% (n=6)
Accuracy (Recovery) 98.5% – 101.5%

Method B: GC-FID (Gas Chromatography)

Status: Preferred for Process Control & Volatiles

Scientific Rationale

2-(1-Methylpiperidin-4-yl)propan-2-ol has a molecular weight of ~157 g/mol and is sufficiently volatile for GC. However, the hydroxyl group and basic nitrogen can cause peak tailing on standard non-polar columns. A base-deactivated column (CAM or Amine-specific) is required to prevent adsorption.

Experimental Protocol

System: GC-FID (Flame Ionization Detector). Column: DB-CAM or Rtx-Volatile Amine (30 m x 0.32 mm ID x 0.25 µm film). Alternative: DB-5ms, but requires regular liner deactivation.

Conditions:

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Detector: FID @ 280°C.

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 15°C/min to 250°C.

    • Hold 5 min.

Sample Preparation:

  • Dissolve 20 mg sample in 10 mL Methanol or Dichloromethane.

  • Note: Avoid chlorinated solvents if using an ECD detector; for FID, DCM is acceptable but Methanol is greener and dissolves the polar alcohol well.

Method C: Non-Aqueous Potentiometric Titration

Status: The Stoichiometric Reference for Assay

Scientific Rationale

For "Assay" (absolute content %) rather than "Purity" (impurity profile), titration is the most precise method. The N-methyl piperidine nitrogen is strongly basic (


). It can be titrated quantitatively with perchloric acid in a non-aqueous medium (Glacial Acetic Acid).
Experimental Protocol
  • Solvent: Glacial Acetic Acid (anhydrous).

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Acetic Acid.
    
  • Standardization: Standardize titrant against Potassium Hydrogen Phthalate (KHP).

  • Procedure:

    • Weigh accurately ~150 mg of the substance.

    • Dissolve in 30 mL Glacial Acetic Acid.

    • Add 5 mL Acetic Anhydride (to scavenge any water which blunts the endpoint).

    • Titrate potentiometrically using a glass pH electrode (or Crystal Violet indicator: Blue

      
       Green).
      

Calculation:



  • 
    : Volume of titrant (mL)
    
  • 
    : Normality of titrant
    
  • 
    : Equivalence factor (MW / 1 = 157.25 mg/mEq)
    
  • 
    : Weight of sample (mg)
    

Decision Workflow & Visualization

The following diagram illustrates the logical selection process for analyzing this specific piperidine intermediate.

AnalysisWorkflow Start Start: 2-(1-Methylpiperidin-4-yl)propan-2-ol Sample Goal Define Analytical Goal Start->Goal Purity Impurity Profiling (Identify % Impurities) Goal->Purity Assay Content Assay (Determine % Strength) Goal->Assay Volatiles Residual Solvents (Process Control) Goal->Volatiles CheckUV Check: UV Chromophore? Purity->CheckUV MethodC Method C: Titration (0.1N HClO4) Assay->MethodC High Precision MethodB Method B: GC-FID (Base-Deactivated Col) Volatiles->MethodB NoUV No UV > 210nm CheckUV->NoUV Piperidine Ring MethodA Method A: HPLC-CAD (Universal Detection) NoUV->MethodA Best Sensitivity

Caption: Analytical decision tree selecting HPLC-CAD for purity due to lack of chromophore, and Titration for bulk assay.

References

  • PubChem. (2025).[1] 2-Methyl-1-(piperidin-4-yl)propan-2-ol Compound Summary. National Library of Medicine. [Link]

  • Journal of Chromatographic Science. (2022).[2] RP-HPLC Determination of Piperidine Derivatives using Charged Aerosol Detection. (General reference for CAD application on non-chromophoric amines). [Link]

  • European Pharmacopoeia (Ph. Eur.). Chapter 2.2.20: Potentiometric Titration. (Standard regulatory framework for non-aqueous titration of weak bases). [Link]

Sources

Validating the Structure of 4-Substituted 1-Methylpiperidines: A Comparative Guide Using COSY and HSQC NMR

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Unambiguous Stereochemical Assignment

In the landscape of drug discovery and development, the precise three-dimensional structure of a molecule is paramount. For cyclic systems like piperidines, which are prevalent scaffolds in numerous pharmaceuticals, determining the orientation of substituents is a critical step that dictates biological activity. This guide provides a comprehensive, experimentally-grounded comparison of two powerful 2D NMR techniques, COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), for the structural validation of 4-substituted 1-methylpiperidines. We will delve into the "why" behind experimental choices, offering insights that extend beyond a simple recitation of protocols.

The Stereochemical Conundrum: Axial vs. Equatorial

The piperidine ring predominantly exists in a chair conformation to minimize steric and torsional strain.[1] A substituent at the C4 position can adopt one of two orientations: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). This seemingly subtle difference can have profound implications for a molecule's interaction with its biological target. The axial conformer often experiences greater steric hindrance due to 1,3-diaxial interactions with other axial protons.[2] Conversely, the equatorial position is generally more sterically favored.[2] The choice between these conformations is influenced by the size and nature of the substituent.[1]

The Power of 2D NMR in Structural Elucidation

While 1D ¹H NMR provides initial clues, overlapping signals can often obscure the fine details needed for definitive stereochemical assignment.[3] 2D NMR techniques, such as COSY and HSQC, disperse the spectral information into two dimensions, resolving this ambiguity and revealing the intricate network of connections within the molecule.

COSY: Mapping the Proton-Proton Highway

The COSY experiment is a cornerstone of NMR spectroscopy that identifies protons that are coupled to each other, typically through two or three bonds (geminal and vicinal coupling).[4] This information allows for the tracing of spin systems within the molecule. In the context of 4-substituted 1-methylpiperidines, COSY is instrumental in assigning the protons around the piperidine ring.

HSQC: Bridging the Gap Between Protons and Carbons

The HSQC experiment provides a direct correlation between a proton and the carbon to which it is attached.[5][6] This is a highly sensitive technique that is invaluable for unambiguous assignment, especially when proton signals are crowded.[7][8] By correlating the well-resolved carbon spectrum with the proton spectrum, we can confidently identify each proton's position on the carbon skeleton.

Experimental Workflow: A Self-Validating System

The following protocol outlines a robust workflow for acquiring and interpreting COSY and HSQC data for a 4-substituted 1-methylpiperidine.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Analysis & Structure Validation SamplePrep Dissolve 5-10 mg of compound in 0.6 mL of CDCl3 H1_NMR Acquire ¹H NMR Spectrum SamplePrep->H1_NMR C13_NMR Acquire ¹³C{¹H} NMR Spectrum H1_NMR->C13_NMR Assess purity & initial shifts COSY_acq Acquire ¹H-¹H COSY Spectrum C13_NMR->COSY_acq HSQC_acq Acquire ¹H-¹³C HSQC Spectrum COSY_acq->HSQC_acq COSY_analysis Assign proton spin systems (H2-H3, H5-H6) HSQC_acq->COSY_analysis HSQC_analysis Correlate protons to carbons (C2/H2, C3/H3, C4/H4, etc.) COSY_analysis->HSQC_analysis J_coupling Measure ³J(H,H) coupling constants from high-resolution ¹H NMR HSQC_analysis->J_coupling Stereochem Determine substituent orientation (Axial vs. Equatorial) J_coupling->Stereochem

Figure 1: A streamlined experimental workflow for the structural validation of 4-substituted 1-methylpiperidines using NMR.

Experimental Protocols

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified 4-substituted 1-methylpiperidine in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1] The choice of solvent is critical as it can influence the conformational equilibrium.[3]

2. 1D NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum to confirm sample identity, assess purity, and obtain initial chemical shift information.

  • Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

3. 2D NMR Acquisition:

  • COSY: Acquire a standard gradient-selected COSY (gCOSY) or a Double-Quantum Filtered COSY (DQF-COSY) experiment. DQF-COSY can provide cleaner spectra, especially for samples with strong singlet signals.[4]

  • HSQC: Acquire a standard gradient-selected HSQC experiment. Edited HSQC sequences can be used to differentiate between CH, CH₂, and CH₃ groups, providing similar information to a DEPT-135 experiment but with higher sensitivity.[6]

Data Interpretation: The Path to Unambiguous Assignment

The true power of this approach lies in the synergistic interpretation of the COSY and HSQC data.

G cluster_0 Inputs cluster_1 Analysis Steps cluster_2 Output COSY_data COSY Spectrum (¹H-¹H Correlations) Step2 Trace COSY correlations from C4-H to C3-H & C5-H COSY_data->Step2 Step4 Trace COSY correlations from C3/C5-H to C2/C6-H COSY_data->Step4 HSQC_data HSQC Spectrum (¹H-¹³C Correlations) Step1 Identify C4-H proton via unique HSQC cross-peak HSQC_data->Step1 Step3 Confirm C3/C5 assignments with HSQC cross-peaks HSQC_data->Step3 Step5 Confirm C2/C6 assignments with HSQC cross-peaks HSQC_data->Step5 H1_data ¹H NMR Spectrum (Chemical Shifts & J-couplings) Step6 Analyze ³J(H,H) coupling constants for H4 H1_data->Step6 Step1->Step2 Step2->Step3 Step3->Step4 Step4->Step5 Step5->Step6 Conclusion Definitive Assignment of Axial or Equatorial Substituent Step6->Conclusion

Sources

Synthetic Routes Comparison: Grignard (MeMgX) vs. Methyllithium (MeLi) Addition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of a methyl group to electrophilic carbon centers is a foundational transformation in organic synthesis. While Methylmagnesium Bromide/Chloride (Grignard reagents) and Methyllithium (organolithium reagents) are often viewed as functionally equivalent methylating agents, their divergent electronic properties, aggregation states, and basicities dictate distinct synthetic outcomes. This guide provides an authoritative comparison of these two reagents, detailing the mechanistic causality behind their reactivity profiles to aid researchers in optimal reagent selection.

Mechanistic Causality: Reactivity vs. Basicity

Both Grignard and organolithium reagents are powerful nucleophiles and strong bases[1]. However, their behavior diverges significantly based on the metal-carbon bond polarization and steric bulk:

  • Kinetic Addition vs. Thermodynamic Deprotonation: Methyllithium is significantly more basic than methylmagnesium bromide. Counterintuitively, this does not always result in more enolization side-reactions. At low temperatures (e.g., -78 °C), the nucleophilic addition of alkyllithiums to a carbonyl is kinetically favored and typically proceeds much faster than deprotonation[2]. Consequently, MeLi often provides superior yields of the 1,2-addition product with enolizable ketones, whereas the less reactive Grignard reagent may act primarily as a base at the higher temperatures (0 °C to RT) required for its activation.

  • Steric Trajectory and Aggregation: Grignard reagents exist in solution via the Schlenk equilibrium (

    
    ) and are sterically encumbered by coordinated solvent and halide ions. Methyllithium exists as highly reactive tetrameric or hexameric clusters in ethereal solvents. The smaller atomic radius of lithium and the highly polarized C-Li bond allow MeLi to attack sterically hindered electrophiles where Grignard reagents fail or exhibit poor selectivity[3].
    
  • Multicomponent Activations: In complex synthetic cascades, such as stereoselective multicomponent couplings, the choice between MeLi and MeMgBr as an activator for intermediate enolates can drastically alter the diastereomeric ratio and overall yield of the synthesized scaffold[4].

Key Synthetic Divergences

Scenario A: Conversion of Carboxylic Acids to Ketones

One of the most defining differences between these reagents is their reaction with free carboxylic acids.

  • Methyllithium: The addition of two equivalents of MeLi to a carboxylic acid is a premier method for synthesizing methyl ketones[5]. The first equivalent deprotonates the acid to form a lithium carboxylate. The second equivalent attacks this salt to form a highly stable dilithio gem-diolate intermediate. The high charge density of the lithium cations stabilizes the tetrahedral intermediate, preventing it from collapsing into a ketone until aqueous acidic workup. This prevents over-addition to a tertiary alcohol.

  • Methylmagnesium Bromide: Grignard reagents will deprotonate the carboxylic acid to form a magnesium carboxylate salt. However, the Mg-O bond is more covalent and sterically bulky, rendering the carboxylate carbon insufficiently electrophilic for a second Grignard attack. The reaction stalls, and the starting acid is recovered upon workup.

Scenario B: Addition to Sterically Hindered and Enolizable Ketones

When reacting with bulky ketones (e.g., di-tert-butyl ketone) or highly enolizable ketones, Grignard reagents often return starting material or yield enolization byproducts. Methyllithium, applied at cryogenic temperatures, rapidly penetrates the steric shielding to deliver the methyl group, securing the tertiary alcohol product.

Quantitative Performance Data

The following table summarizes the expected outcomes and typical yields when employing these reagents across distinct substrate classes.

Substrate TypeReagent (Eq.)Primary ProductTypical YieldMechanistic Outcome
Carboxylic Acid MeLi (2.1 eq)Methyl Ketone75–95%Double addition via stable dilithio gem-diolate intermediate.
Carboxylic Acid MeMgBr (2.1 eq)Recovered AcidN/AReaction stalls at the unreactive magnesium carboxylate salt.
Enolizable Ketone MeLi (-78 °C)Tertiary Alcohol80–90%Kinetic nucleophilic addition outcompetes enolization.
Enolizable Ketone MeMgBr (RT)Enolate / Ketone< 50%Slower addition allows thermodynamic alpha-deprotonation.
Hindered Ketone MeLi (-78 °C)Tertiary Alcohol70–85%Small atomic radius of Li facilitates nucleophilic trajectory.
Hindered Ketone MeMgBr (RT)Unreacted< 10%Bulky Mg-complex prevents effective orbital overlap.

Experimental Methodologies

Protocol A: Synthesis of a Methyl Ketone from a Carboxylic Acid using MeLi

This protocol utilizes a self-validating visual cue (gas evolution) to confirm the initial deprotonation phase.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere. Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation (First Equivalent): Slowly add methyllithium (1.05 equiv, 1.6 M in diethyl ether) dropwise via syringe.

    • Causality & Validation: Vigorous bubbling will occur. This is the evolution of methane gas, visually validating that the acid-base reaction is proceeding to form the lithium carboxylate.

  • Nucleophilic Attack (Second Equivalent): Once gas evolution ceases, add a second portion of methyllithium (1.05 equiv) dropwise.

  • Incubation: Remove the ice bath and stir at room temperature for 2 hours.

    • Causality: This time ensures complete conversion of the carboxylate into the stable dilithio gem-diolate intermediate.

  • Quenching (Critical Step): Cool the mixture back to 0 °C. Carefully quench by adding 1M HCl dropwise until the aqueous layer is acidic (pH < 3).

    • Causality: The strong acid protonates the oxygen atoms, forcing the immediate collapse of the tetrahedral diolate into the desired methyl ketone and water.

  • Isolation: Extract with diethyl ether, wash the organic layer with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: 1,2-Addition to an Enolizable Ketone using MeMgBr

This protocol employs specific quenching conditions to prevent product degradation.

  • Preparation: In a flame-dried flask under argon, dissolve the ketone (1.0 equiv) in anhydrous THF (0.3 M).

  • Cooling: Cool the reaction mixture to 0 °C.

  • Grignard Addition: Add methylmagnesium bromide (1.2 equiv, 3.0 M in diethyl ether) dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1 hour.

    • Causality: Prolonged reaction times at room temperature with enolizable substrates must be avoided, as the reversible nature of the addition can eventually favor the thermodynamic enolate.

  • Quenching: Quench carefully at 0 °C with saturated aqueous NH₄Cl.

    • Causality & Validation: NH₄Cl provides a mild proton source (pH ~6) to cleave the magnesium alkoxide bond. Using a strong acid (like HCl) here would catalyze the dehydration of the newly formed tertiary alcohol into an unwanted alkene byproduct. The absence of alkene peaks in the crude NMR validates this choice.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

Mandatory Visualizations

G Substrate Carboxylic Acid (R-COOH) MeLi_1 1 eq. MeLi (Deprotonation) Substrate->MeLi_1 MeMgBr_1 1 eq. MeMgBr (Deprotonation) Substrate->MeMgBr_1 Li_Salt Lithium Carboxylate (R-COOLi) MeLi_1->Li_Salt Mg_Salt Magnesium Carboxylate (R-COOMgBr) MeMgBr_1->Mg_Salt MeLi_2 2nd eq. MeLi (Nucleophilic Attack) Li_Salt->MeLi_2 MeMgBr_2 2nd eq. MeMgBr (No Reaction) Mg_Salt->MeMgBr_2 Diolate Dilithio gem-diolate Stable Intermediate MeLi_2->Diolate Workup_2 Aqueous Workup (H2O) MeMgBr_2->Workup_2 Workup_1 Acidic Workup (H3O+) Diolate->Workup_1 Product_1 Methyl Ketone (R-CO-CH3) Workup_1->Product_1 Product_2 Recovered Acid (R-COOH) Workup_2->Product_2

Logical flow comparing MeLi and MeMgBr reactivity with carboxylic acids.

Workflow Step1 1. Preparation Dissolve R-COOH in anhydrous THF/Et2O Step2 2. Cooling Chill to 0 °C under Argon/N2 Step1->Step2 Step3 3. MeLi Addition Dropwise add 2.1 eq. MeLi solution Step2->Step3 Step4 4. Reaction Stir 1-2h at RT to form gem-diolate Step3->Step4 Step5 5. Quenching Careful addition of 1M HCl at 0 °C Step4->Step5 Step6 6. Isolation Extract, dry, and purify Methyl Ketone Step5->Step6

Step-by-step experimental workflow for methyl ketone synthesis via MeLi.

References

1.2[2] 2.1[1] 3.3[3] 4.4[4] 5.5[5]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(1-Methylpiperidin-4-yl)propan-2-ol

[1][2]

Executive Summary & Immediate Action

2-(1-Methylpiperidin-4-yl)propan-2-ol is a tertiary amine and tertiary alcohol.[1][2] For disposal purposes, it must be treated as a Basic Organic Waste .[1][2]

CRITICAL PROHIBITIONS:

  • DO NOT mix with acidic waste streams (Risk of exothermic neutralization).[1][2]

  • DO NOT mix with strong oxidizers (Risk of N-oxide formation/explosion).[1][2][3]

  • DO NOT dispose of down the drain (Aquatic toxicity).[1][2][3][4]

Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.[1][2]

Chemical Characterization & Hazard Profile

To ensure a self-validating safety system, you must understand why specific disposal routes are chosen. This compound exhibits dual functionality: a basic piperidine ring and a tertiary alcohol.[1][2]

PropertyData / ClassificationOperational Implication
Chemical Structure Tertiary Amine + Tertiary AlcoholBasic pH : Must be segregated from acids.[1][2]
Physical State Low-melting solid or viscous liquidMay require soliciting "Solid" or "Liquid" waste tags depending on lab temperature.[1][2]
Flammability Combustible (Flash Point > 60°C est.)[1][2]Classified as D001 (Ignitable) if liquid.[1][2]
Corrosivity Skin/Eye Irritant (High pH)D002 (Corrosive) potential; requires alkali-resistant gloves.[1][2]
Reactivity Incompatible with Oxidizers/AcidsSegregation is mandatory.

Expert Insight: While specific RCRA "P" or "U" codes may not explicitly list this exact CAS number, the functional group chemistry dictates that it be handled similarly to Piperidine (EC 203-813-0) .[1][2] Treat as a generic "Organic Base" to ensure maximum safety margins [1, 2].[1][2]

Waste Stream Segregation Protocol

The most common cause of laboratory waste accidents is improper segregation.[1][2] Follow this logic gate to prevent incompatible mixing.

The "Alkaline Organic" Rule

This compound must be placed in a waste container specifically designated for Non-Halogenated Organic Bases .[1][2]

  • Compatible Streams:

    • Triethylamine / DiIPEA waste[1][2]

    • Pyridine waste[1][5][6][7][8]

    • Basic alcohol solutions (e.g., NaOH in Ethanol)

  • Incompatible Streams (DO NOT MIX):

    • Acids: HCl, H₂SO₄, Acetic Acid (Generates heat/fumes).[1]

    • Halogenated Solvents: DCM, Chloroform (While chemically stable, mixing halogenated/non-halogenated increases incineration costs significantly).[1]

    • Oxidizers: Peroxides, Nitric Acid (Explosion hazard).[1][2]

Step-by-Step Disposal Workflow

Phase 1: Preparation
  • PPE Donning: Wear nitrile gloves (double-gloved recommended), safety goggles, and a flame-resistant lab coat.[1][2]

  • Vessel Check: Ensure the receiving waste container is HDPE (High-Density Polyethylene) or Glass.[1][2] Avoid metal containers if the pH is highly basic to prevent corrosion.[1][2]

Phase 2: Transfer & Labeling[1][2]
  • Bulking: If the compound is in solution, pour slowly into the "Basic Organic" waste container. If solid, dissolve in a minimal amount of methanol or dispose of the solid directly into a wide-mouth solid waste jar.[1][2]

  • Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., Methanol or Acetone).[1][2] Add the rinsate to the same waste container.

  • Labeling: Affix a hazardous waste tag immediately.[1][2]

    • Constituents: Write "2-(1-Methylpiperidin-4-yl)propan-2-ol" (do not use abbreviations).

    • Hazards: Check "Flammable," "Toxic," and "Corrosive."[1][2][7][8]

Phase 3: Handover
  • Cap & Seal: Ensure the cap is vapor-tight.[1][2]

  • Secondary Containment: Place the container in a secondary tray until pickup.

  • Request Pickup: Contact your EHS department or licensed contractor (e.g., Veolia, Clean Harbors) for incineration.[1][2]

Visual Decision Logic (Workflow)

The following diagram illustrates the decision-making process for disposing of this specific compound, ensuring no critical step is missed.

DisposalWorkflowStartWaste Generation:2-(1-Methylpiperidin-4-yl)propan-2-olStateCheckDetermine Physical StateStart->StateCheckSolidSolid WasteStateCheck->SolidPure CompoundLiquidLiquid / SolutionStateCheck->LiquidDissolvedContainerSelect HDPE or Glass Container(Label: Flammable/Corrosive)Solid->ContainerWide Mouth JarSegregationSEGREGATION CHECK:Is the stream Basic/Alkaline?Liquid->SegregationAcidStreamAcidic Stream(STOP: Do Not Mix)Segregation->AcidStreamNoBaseStreamBasic/Organic Stream(Proceed)Segregation->BaseStreamYesBaseStream->ContainerDisposalFinal Disposal:High-Temp IncinerationContainer->Disposal

Figure 1: Decision tree for the safe segregation and packaging of piperidine-derivative waste.

Emergency Contingencies (Spill Management)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Piperidine derivatives can have a pervasive, amine-like odor and respiratory toxicity.[1][2] Clear the area.

  • PPE Upgrade: Use a half-mask respirator with organic vapor cartridges if ventilation is poor.[1][2]

  • Containment:

    • Do NOT use paper towels. (Amines can react with cellulose or increase flammability surface area).[1][2]

    • Use: Vermiculite, dry sand, or commercial "Organic" spill pads.[1][2]

  • Neutralization (Optional for large spills): You may treat the spill with dilute Citric Acid to reduce volatility before absorbing, but absorption is generally safer to prevent splashing [3].[1][2]

  • Disposal of Debris: All spill debris must be bagged, labeled as "Hazardous Waste (Spill Debris)," and incinerated.[1][2]

References

  • BenchChem. (2025).[1][2][8] Navigating the Safe Disposal of Piperidine Derivatives: A Comprehensive Guide. Retrieved from

  • Thermo Fisher Scientific. (2023).[1][2] Safety Data Sheet: Piperidine. Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2]

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes and Lists. Retrieved from

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